molecular formula C8H6ClNS B1585641 2-Chloro-6-methylbenzothiazole CAS No. 3507-26-4

2-Chloro-6-methylbenzothiazole

Cat. No.: B1585641
CAS No.: 3507-26-4
M. Wt: 183.66 g/mol
InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzothiazole is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSGYIFUVNJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365950
Record name 2-Chloro-6-methylbenzothiazole
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3507-26-4
Record name 2-Chloro-6-methylbenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylbenzothiazole
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Foundational & Exploratory

2-Chloro-6-methylbenzothiazole chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole

Abstract: this compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse range of biologically active compounds and functional materials. Its unique structural scaffold, featuring a reactive chlorine atom at the 2-position, renders it an exceptionally versatile building block for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this compound.

Core Chemical Identity and Structure

This compound is an aromatic organosulfur compound belonging to the benzothiazole family. The fusion of a benzene ring with a thiazole ring, combined with a methyl group on the benzene ring and a chloro substituent on the thiazole ring, defines its chemical character and reactivity.

  • IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[1]

  • CAS Number: 3507-26-4[1][2][3]

  • Molecular Formula: C₈H₆ClNS[1][4]

  • Molecular Weight: 183.66 g/mol [1][4]

  • Canonical SMILES: Cc1ccc2nc(Cl)sc2c1[4]

  • InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point.

PropertyValueSource
Appearance Solid[2]
Melting Point 44 - 49 °C[2][5]
Boiling Point 268.4 °C at 760 mmHg[5]
Density 1.365 g/cm³[5]
Flash Point >110 °C[5]

Spectroscopic Analysis and Structural Elucidation

A thorough understanding of the spectroscopic profile of this compound is essential for reaction monitoring and quality control. The following analysis provides insights into the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

  • Methyl Protons (-CH₃): A singlet would appear in the upfield region, typically around δ 2.4-2.5 ppm. The integration of this peak would correspond to three protons.

  • Aromatic Protons (Ar-H): Three protons on the benzene ring will exhibit signals in the downfield region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the methyl group and the fused thiazole ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will form a doublet system, reflecting their ortho and meta relationships.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 20-25 ppm).

  • Aromatic and Heterocyclic Carbons: Multiple signals in the δ 120-155 ppm range. The carbon atom at the 2-position (C-Cl) is expected to be significantly deshielded due to the adjacent electronegative chlorine and nitrogen atoms, appearing far downfield.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z 183.

  • Isotopic Pattern: A key diagnostic feature is the presence of the M+2 peak at m/z 185, with an intensity approximately one-third of the M⁺ peak. This characteristic ³⁵Cl/³⁷Cl isotopic ratio is definitive proof of the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

  • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

  • C=N Stretch: A characteristic sharp absorption band in the 1600-1650 cm⁻¹ region, indicative of the imine bond within the thiazole ring.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Reaction Mechanisms

The most common and efficient synthesis of 2-chloro-substituted benzothiazoles involves the direct chlorination of the corresponding 2-mercaptobenzothiazole precursor. This transformation is highly valued for its reliability and scalability.

General Synthetic Workflow: Chlorination of 2-Mercapto-6-methylbenzothiazole

The conversion of the thiol group at the 2-position to a chloride is typically achieved using a potent chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[6] The reaction is generally fast and proceeds at or below room temperature.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Mercapto-6-methylbenzothiazole C Stir at ≤ 50°C A->C Add to B Sulfuryl Chloride (SO₂Cl₂) Inert Solvent (e.g., Benzene) B->C React with D 1. Decompose excess SO₂Cl₂ with ice water. 2. Separate organic layer. 3. Wash with water. 4. Distill under reduced pressure. C->D Proceed to E This compound D->E Yields G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products 2-Substituted Benzothiazole Derivatives A This compound (Electrophile) C Nucleophilic Aromatic Substitution (SₙAr) A->C B Amines (R-NH₂) Thiols (R-SH) Alcohols (R-OH) Organometallics (R-MgBr) B->C D 2-Amino derivatives 2-Thioether derivatives 2-Alkoxy derivatives 2-Alkyl/Aryl derivatives C->D Forms E Drug Candidates (Anticancer, Antimicrobial, etc.) D->E Leads to

References

Physical and chemical properties of 2-Chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that holds significant interest for researchers and scientists, particularly within the fields of medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold—a bicyclic ring system consisting of a benzene ring fused to a thiazole ring—this molecule serves as a versatile and crucial building block for the synthesis of more complex structures. The presence of a reactive chlorine atom at the 2-position makes it an ideal precursor for introducing a wide array of functional groups, enabling the exploration of diverse chemical space in drug discovery and the development of novel materials. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and safety considerations, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization of its molecular structure and associated identifiers. These data points ensure unambiguous communication and referencing in research and regulatory contexts.

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-chloro-6-methyl-1,3-benzothiazole[1]
CAS Number 3507-26-4[1][2]
Molecular Formula C₈H₆ClNS[1]
Molecular Weight 183.66 g/mol [1]
InChI InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3[1]
InChIKey PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]
SMILES CC1=CC2=C(C=C1)N=C(S2)Cl[1]
EC Number 625-227-8[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications, from reaction conditions to formulation in drug delivery systems.

Table 2: Core Physicochemical Properties of this compound

PropertyValueSource
Appearance Solid[2]
Melting Point 44 - 49 °C[2]
Topological Polar Surface Area 41.1 Ų[1]
XLogP3 3.7[1]
Exact Mass 182.9909481 Da[1]

Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. Each method provides a unique fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a distinct singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the ring.

    • ¹³C NMR : The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the thiazole ring.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound would include C-H stretching from the aromatic and methyl groups, C=N stretching from the thiazole ring, and C-Cl stretching vibrations. The PubChem entry for this compound references the availability of FTIR spectra.[1]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (183.66 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Exemplary Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum, a fundamental step in the validation of the compound's identity.

Objective: To acquire a proton NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample and transfer it into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical; the compound must be fully soluble.

  • Dissolution: Gently vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the NMR magnet. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Synthesis and Reactivity

The synthesis of this compound is a key process for its utilization as a chemical intermediate. Benzothiazole derivatives are often synthesized from corresponding anilines or aminothiophenols.[4][5][6]

start 2-Amino-6-methylbenzothiazole reagent NaNO₂ / HCl (Sandmeyer Reaction) start->reagent Step 1 intermediate Diazonium Salt Intermediate reagent->intermediate product This compound intermediate->product Step 2: CuCl

Caption: Plausible synthetic route to this compound.

Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a common method for converting an amino group on a heterocyclic ring to a chloro group.

Objective: To synthesize this compound from 2-Amino-6-methylbenzothiazole.

Materials:

  • 2-Amino-6-methylbenzothiazole[7]

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Organic solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: Dissolve 2-Amino-6-methylbenzothiazole in concentrated HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the complete formation of the diazonium salt intermediate.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

  • Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours. The product will often precipitate or can be extracted.

  • Extraction: Extract the reaction mixture with an organic solvent like dichloromethane.

  • Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The chlorine atom at the 2-position of the benzothiazole ring is the key to the molecule's utility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity is the cornerstone of its application in building diverse molecular libraries for drug discovery.

core This compound product_amine 2-Amino Derivative core->product_amine Nucleophilic Substitution product_thiol 2-Thioether Derivative core->product_thiol Nucleophilic Substitution product_alcohol 2-Ether Derivative core->product_alcohol Nucleophilic Substitution amine Amine (R-NH₂) amine->core thiol Thiol (R-SH) thiol->core alcohol Alcohol (R-OH) alcohol->core

Caption: Derivatization pathways of this compound.

This reactivity enables the synthesis of a wide range of derivatives, including:

  • 2-Amino-6-methylbenzothiazoles : By reacting with various primary or secondary amines.

  • 2-Thioether-6-methylbenzothiazoles : By reacting with thiols.

  • 2-Alkoxy-6-methylbenzothiazoles : By reacting with alcohols or alkoxides.

These reactions significantly expand the chemical diversity that can be achieved from a single, readily accessible starting material.

Applications in Research and Drug Development

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Derivatives of 2-substituted benzothiazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] this compound serves as a critical starting material for accessing libraries of these potentially therapeutic agents. The methyl group at the 6-position can also influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. This compound has associated hazards that must be managed to ensure laboratory safety.

Table 3: GHS Hazard Information

Hazard ClassStatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed[1][8]Warning
Eye Irritation H319: Causes serious eye irritation[1][8]Warning
Protocol: Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

  • Spill Response: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

Storage Recommendations
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant value in the landscape of chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, coupled with the strategic reactivity of the 2-chloro substituent, establish it as a versatile and powerful building block. A thorough understanding of its characteristics, synthetic routes, and safe handling practices, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

2-Chloro-6-methylbenzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core molecular properties, outline a representative synthetic pathway with mechanistic justifications, explore its reactivity as a versatile chemical intermediate, and discuss its applications in medicinal chemistry. This document is structured to serve as a practical resource, combining fundamental data with field-proven insights to empower researchers in leveraging this valuable building block for the synthesis of novel therapeutic agents.

Core Molecular Profile

This compound is a substituted benzothiazole, a class of compounds recognized for its prevalence in pharmacologically active molecules.[1][2] Understanding its fundamental properties is the first step toward its effective application in synthesis and research.

Chemical Identity and Structure

The compound is systematically named 2-chloro-6-methyl-1,3-benzothiazole.[3] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.

  • IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[3]

  • CAS Number: 3507-26-4[3][4][5][6]

  • Molecular Formula: C₈H₆ClNS[3][7][8]

  • Molecular Weight: 183.66 g/mol [3][4][7][8]

cluster_0 This compound mol G p_toluidine p-Toluidine intermediate 2-Amino-6-methylbenzothiazole p_toluidine->intermediate Step 1 NaSCN, Br₂ final_product This compound intermediate->final_product Step 2 1. NaNO₂, HCl 2. CuCl G cluster_nucleophiles Nucleophiles cluster_products Product Derivatives start This compound Amine_Product 2-Amino Derivative start->Amine_Product + Amine (R₂NH) Thiol_Product 2-Thioether Derivative start->Thiol_Product + Thiol (RSH) Alkoxide_Product 2-Alkoxy Derivative start->Alkoxide_Product + Alcohol/Base (RO⁻) Amine R₂NH Thiol RSH Alkoxide ROH

References

Spectroscopic Characterization of 2-Chloro-6-methylbenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 2-Chloro-6-methylbenzothiazole, explaining the rationale behind the predicted spectral features based on the electronic and steric influences of its substituents.

Molecular Structure and Key Features

This compound is a bicyclic heteroaromatic compound. The benzothiazole core is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. These substituents significantly influence the electron distribution and, consequently, the spectroscopic properties of the molecule. The chlorine atom, being electronegative, withdraws electron density from the thiazole ring, while the methyl group, being electron-donating, enriches the benzene ring with electron density.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing chloro and thiazole moieties.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Rationale
CH₃~2.45SingletN/AThe methyl group protons are equivalent and not coupled to other protons.
H-4~7.80Doublet~8.5 HzThis proton is ortho to the electron-withdrawing thiazole ring.
H-5~7.30Doublet of Doublets~8.5, ~1.5 HzCoupled to both H-4 and H-7.
H-7~7.75Doublet~1.5 HzThis proton is ortho to the nitrogen and shows a smaller coupling to H-5.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
CH₃~21.5Typical chemical shift for an aromatic methyl carbon.
C-2~152.0Carbon attached to both nitrogen and chlorine, expected to be significantly downfield.
C-3a~153.0Bridgehead carbon adjacent to sulfur.
C-4~127.0Aromatic CH carbon.
C-5~128.0Aromatic CH carbon.
C-6~135.0Carbon attached to the methyl group.
C-7~122.0Aromatic CH carbon.
C-7a~133.0Bridgehead carbon adjacent to nitrogen.

Experimental Protocol for ¹³C NMR:

  • Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium-Weak
2950-2850Aliphatic C-H stretch (from CH₃)Medium-Weak
1600-1450C=C and C=N stretching in the aromatic and thiazole ringsMedium-Strong
~1380CH₃ symmetric bendingMedium
850-800C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ringStrong
~750C-Cl stretchStrong

Experimental Protocol for IR Spectroscopy (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 183 (for ³⁵Cl) and a smaller peak at m/z 185 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The molecular formula is C₈H₆ClNS.

  • Key Fragmentation Pathways: The fragmentation of benzothiazoles is often initiated by the loss of small, stable molecules or radicals.

Fragmentation_Pathway M [C₈H₆ClNS]⁺˙ m/z 183/185 F1 [M - CH₃]⁺ m/z 168/170 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 148 M->F2 - •Cl F3 [C₇H₃NS]⁺˙ m/z 133 F2->F3 - CH₃

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • The GC will separate the compound from any impurities before it enters the MS.

  • The MS will ionize the sample (typically by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data predicted in this guide for this compound are based on a thorough analysis of the effects of its constituent functional groups and comparison with known data for similar benzothiazole derivatives. The provided protocols for data acquisition offer a standardized approach for experimental verification. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel benzothiazole-based compounds, facilitating efficient and accurate structural elucidation.

An In-depth Technical Guide to the Potential Biological Activities of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is not merely a synthetic curiosity but is a recurring motif in a variety of natural and synthetic molecules that exhibit significant pharmacological properties.[3][4] The unique structural and electronic properties of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, make it an excellent pharmacophore capable of diverse interactions with biological targets.[5][6] Its derivatives have garnered immense interest in medicinal chemistry, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[7][8][9]

The versatility of the benzothiazole ring allows for substitutions at multiple positions (C2, C4, C5, C6, and C7), enabling chemists to modulate the molecule's physicochemical properties such as lipophilicity, electronic effects, and steric profile.[10] This fine-tuning is crucial for optimizing potency, selectivity, and pharmacokinetic properties, making the benzothiazole scaffold a prime candidate for drug discovery and development.[11] This guide provides an in-depth exploration of the key biological activities of benzothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzothiazole derivatives have emerged as a promising class of compounds.[8][12] They exert their antiproliferative effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell growth and survival.[13]

Mechanisms of Anticancer Action

Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through several well-defined mechanisms:

  • Tyrosine Kinase Inhibition: Many benzothiazoles act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overexpressed in various cancers and play a crucial role in cell proliferation, angiogenesis, and metastasis.[13]

  • Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[13] By stabilizing the enzyme-DNA complex, they induce DNA strand breaks, leading to apoptosis.

  • Induction of Apoptosis: A common mechanism is the induction of programmed cell death (apoptosis).[12] This can be triggered by activating the intrinsic mitochondrial pathway or by generating reactive oxygen species (ROS), leading to oxidative stress that cancer cells cannot overcome.[13]

  • Carbonic Anhydrase Inhibition: Some benzothiazoles inhibit tumor-associated carbonic anhydrases (CAs), particularly the hypoxic tumor-related isoforms CA IX and XII.[8][9] Inhibition of these enzymes disrupts the pH balance in the tumor microenvironment, hindering cancer cell survival and proliferation.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents:

  • Position 2: Substitution at the C2 position with aryl groups, particularly phenyl rings, is a common feature of potent anticancer benzothiazoles.[10] The presence of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3, -OH) on this phenyl ring can significantly modulate activity.[10][14]

  • Position 6: Substitutions at the C6 position with groups like nitro (-NO2), fluoro (-F), or methoxy (-OCH3) have been shown to enhance cytotoxic activity.[10] The addition of a fluorine atom, in particular, can improve metabolic stability and receptor binding affinity.[11]

  • Fused Ring Systems: Fusing other heterocyclic rings (e.g., pyrimidine, indole) to the benzothiazole scaffold has yielded compounds with excellent growth inhibition against various cancer cell lines, including lung, breast, and colon cancer.[12][15]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Derivative 29 2-thiol with bromopyridine acetamideHepG2 (Liver)0.048[12]
Derivative 35 Pyrimidine-fusedLung, Breast, RenalHigh % Growth Inhibition[12][15]
Derivative 51 Dichlorophenyl-substituted chlorobenzothiazoleHOP-92 (Lung)0.0718[12]
Derivative 55 Chlorobenzyl indole semicarbazideHT-29 (Colon)0.024[15]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[16]

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[17]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Benzothiazole Derivatives (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 Value read->analyze

Caption: Workflow diagram of the MTT cytotoxicity assay.

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is urgent. Benzothiazole derivatives have demonstrated significant potential in this area, showing activity against a wide range of pathogens.[18][19]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often linked to the inhibition of essential microbial enzymes:[18]

  • DNA Gyrase Inhibition: Similar to quinolone antibiotics, some benzothiazoles inhibit DNA gyrase, an enzyme critical for DNA replication and repair in bacteria, leading to cell death.[19]

  • Dihydropteroate Synthase (DHPS) Inhibition: Several derivatives, particularly those with sulfonamide moieties, act as inhibitors of DHPS, an enzyme in the folate synthesis pathway that is essential for bacterial survival.[19][20]

  • Other Enzyme Targets: Other reported targets include peptide deformylase, MurB (an enzyme in peptidoglycan synthesis), and dihydrofolate reductase, highlighting the diverse ways these compounds can disrupt microbial physiology.[18][19]

  • Antifungal Mechanism: In fungi, benzothiazole derivatives may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[21]

Structure-Activity Relationship (SAR) Insights
  • Antibacterial: The presence of a sulfonamide group is often associated with potent antibacterial activity, particularly via DHPS inhibition.[20] Isatin-benzothiazole hybrids have shown excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa.[19]

  • Antifungal: For antifungal activity against strains like Candida albicans and Aspergillus niger, the incorporation of azole (imidazole) and amide scaffolds into the benzothiazole structure has proven effective.[21][22]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 41c E. coli3.1[19]
Compound 41c P. aeruginosa6.2[19]
Compound 14o C. albicans0.125-2[21]
Compound 16c S. aureus0.025 mM[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid nutrient medium. Growth is assessed after incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzothiazole derivatives have shown potent anti-inflammatory effects, often with fewer side effects than traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3][23]

Mechanisms of Anti-inflammatory Action
  • COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that mediates the production of pro-inflammatory prostaglandins at sites of inflammation.[2][24]

  • NF-κB Pathway Inhibition: Some derivatives can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[25][26]

  • Bradykinin Receptor Inhibition: It is also proposed that some benzothiazoles may exert their effects by inhibiting Beta-2 receptors of bradykinin, a potent inflammatory mediator.[2][24]

Visualization: NF-κB Signaling Pathway Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα degradation releases NF-κB Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Benzothiazole derivatives can inhibit the NF-κB pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[27][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzothiazole derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and new therapeutic options are needed. Benzothiazole derivatives have been identified as having significant anticonvulsant properties.[3][10]

Mechanism of Anticonvulsant Action

The exact mechanisms are still under investigation, but they are thought to involve modulation of ion channels and neurotransmitter systems. Some derivatives may block voltage-gated sodium channels, similar to existing antiepileptic drugs, thereby reducing neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Insights
  • Substitutions on the phenyl ring at the C2 position with halogen atoms (e.g., -F, -Cl) appear to be favorable for anticonvulsant activity.[10]

  • The presence of semicarbazone or thiosemicarbazone moieties linked to the benzothiazole nucleus has also been shown to confer potent activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[29][30][31]

Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, primarily involving tonic hind limb extension. The ability of a compound to prevent this hind limb extension is a measure of its anticonvulsant efficacy.

Step-by-Step Methodology:

  • Animal Preparation and Dosing: Use mice (20-25g). Administer the test compound (i.p. or p.o.) at various doses. Include vehicle control and positive control (e.g., Phenytoin) groups.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug (e.g., 30-60 minutes post-administration).

  • Electrical Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals from the seizure) using probit analysis.

Antidiabetic Activity

Benzothiazole derivatives have shown promise in managing diabetes mellitus by targeting key enzymes involved in glucose metabolism.[32][33]

Mechanisms of Antidiabetic Action
  • α-Glucosidase and α-Amylase Inhibition: These enzymes are located in the small intestine and are responsible for breaking down carbohydrates into glucose. Inhibiting them slows glucose absorption, reducing postprandial hyperglycemia.[34][35]

  • AMPK Activation: Some derivatives can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[36] AMPK activation enhances glucose uptake in muscle cells and reduces glucose production in the liver.[36]

  • Aldose Reductase Inhibition: Benzothiazoles have been developed as aldose reductase inhibitors. This enzyme is part of the polyol pathway, which is implicated in diabetic complications like neuropathy and retinopathy.[32]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is used to screen compounds for their ability to inhibit the α-glucosidase enzyme.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), pNPG substrate, and test compounds in a phosphate buffer (pH 6.8).

  • Assay Procedure: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 50 µL of the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm using a microplate reader. Acarbose is typically used as a positive control.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound. Determine the IC50 value from a dose-response curve.

Conclusion

The benzothiazole scaffold represents a remarkably versatile and privileged structure in medicinal chemistry.[7][37] Its derivatives have demonstrated a vast array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects. The ability to readily modify the core structure allows for the systematic optimization of activity and the exploration of structure-activity relationships, which is fundamental to modern drug design. The experimental protocols detailed in this guide provide a robust framework for researchers to screen and validate the therapeutic potential of novel benzothiazole derivatives. Continued research into this fascinating class of compounds holds great promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-focused guide on the safe handling, storage, and emergency procedures for 2-Chloro-6-methylbenzothiazole (CAS No. 3507-26-4). Synthesizing critical data from safety data sheets and chemical databases, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Section 1: Core Hazard Identification and Risk Profile

This compound is a heterocyclic building block utilized in synthetic chemistry. While invaluable in research and development, it possesses a distinct hazard profile that necessitates rigorous adherence to safety protocols. The primary risks associated with this compound are acute oral toxicity and serious eye irritation[1][2][3]. A thorough understanding of its classification under the Globally Harmonized System (GHS) is the first step in mitigating risk.

The compound's GHS classification mandates specific precautionary measures. "H302 - Harmful if swallowed" indicates a significant risk of toxicity upon ingestion, while "H319 - Causes serious eye irritation" points to the potential for substantial eye damage upon contact[1][2][3][4]. Some sources also indicate potential harm if in contact with skin or inhaled (H312, H332)[5].

GHS_Hazards cluster_compound This compound Compound C₈H₆ClNS H302 H302 Compound->H302 Ingestion Route H319 H319 Compound->H319 Contact Route

Table 1: GHS Classification and Precautionary Statements

Hazard ClassGHS CategoryHazard StatementPrecautionary Codes
Acute Toxicity, OralCategory 4H302: Harmful if swallowedP264, P270, P301+P317, P330, P501[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationP280, P305+P351+P338, P337+P317[1][2]
Acute Toxicity, Dermal (Potential)Category 4H312: Harmful in contact with skinP280[5]
Acute Toxicity, Inhalation (Potential)Category 4H332: Harmful if inhaledP261, P271[5]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, establishing robust exposure controls is paramount. The principle of causality dictates that engineering controls (e.g., fume hoods) should be the primary barrier, supplemented by appropriate PPE.

Engineering Controls: All weighing and handling of solid this compound, and any procedures involving its solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any fine dust or aerosols, mitigating the risk associated with potential inhalation toxicity[6]. An eyewash station and safety shower must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; it is a direct response to the chemical's specific threats.

  • Eye Protection: Due to the severe eye irritation risk (H319), chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or large-scale reactions[6][7].

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure[6][7]. Given that the compound is a solid organic chemical, nitrile gloves are a standard recommendation. However, it is best practice to consult glove manufacturer data for breakthrough times and degradation rates for chlorinated and sulfur-containing aromatic compounds.

  • Skin and Body Protection: A lab coat is required at all times. For procedures with a higher risk of contamination, consider additional protective clothing[6][7].

  • Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, respiratory protection may be required. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

PPE_Workflow

Section 3: Protocols for Safe Handling and Storage

Safe handling is a dynamic process that begins before the chemical is touched and ends long after it is stored.

Handling Protocol:

  • Pre-Use Assessment: Before handling, review this guide and the specific Safety Data Sheet (SDS). Ensure the fume hood is functioning correctly and all required PPE is available.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside a chemical fume hood to contain any spills. Use spark-proof tools.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Waste Disposal: Dispose of contaminated materials and unused chemicals as hazardous waste in sealed, properly labeled containers. Do not let the product enter drains[2][6].

  • Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after wearing gloves[5]. Do not eat, drink, or smoke in the laboratory area[5].

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area[7][8].

  • Keep away from incompatible materials such as strong oxidizing agents[8].

  • The storage area should be secure and accessible only to authorized personnel.

Section 4: Emergency Procedures and First-Aid

Immediate and correct response to an exposure is critical.

Table 2: First-Aid Measures by Exposure Route

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[2][6].
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, consult a physician[2][6].
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Consult a physician immediately[2][6].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Call a physician or poison control center immediately[2][6].

Emergency_Response

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage. Do not allow the chemical to enter drains or waterways[2][6].

  • Absorb: For a small spill of the solid, carefully sweep or scoop up the material without creating dust. Place into a suitable, closed, and labeled container for disposal[2][7].

  • PPE: Wear full PPE, including respiratory protection if necessary, during cleanup[2][6].

Fire-Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2][6].

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas[2][7].

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[2][6][7].

Section 6: Physical, Chemical, and Toxicological Properties

A summary of the compound's properties informs handling and storage decisions.

Table 3: Physicochemical and Toxicological Data

PropertyValueSource
Molecular Formula C₈H₆ClNS[1][2]
Molecular Weight 183.66 g/mol [1][2]
Appearance Solid (form may vary)[9]
Melting Point 44-49 °C[4]
Boiling Point 268.4 °C at 760 mmHg[4]
Flash Point >110 °C[4]
Toxicological Profile The chemical, physical, and toxicological properties have not been thoroughly investigated. The primary known hazards are acute oral toxicity and serious eye irritation.[2]

References

A Technical Guide to 2-Chloro-6-methylbenzothiazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth exploration of 2-Chloro-6-methylbenzothiazole, a pivotal synthetic intermediate, and its diverse analogs. We will dissect its synthesis, explore its chemical reactivity as a versatile building block, and conduct a comprehensive literature review of the biological activities exhibited by its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Introduction: The Significance of the Benzothiazole Core

Heterocyclic compounds are fundamental to the design of new therapeutic agents, and among them, the benzothiazole ring system is particularly noteworthy.[3][4] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of electronic properties and structural rigidity, making it an ideal pharmacophore for interacting with various biological targets.[2] Consequently, benzothiazole derivatives have been investigated and developed for a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral therapies.[1][5]

This compound (C₈H₆ClNS) serves as a highly valuable and reactive starting material for the synthesis of a multitude of these derivatives.[6] The chlorine atom at the C2 position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries for drug discovery screening. The 6-methyl group provides a subtle yet important lipophilic character and a point for potential metabolic interaction or further structural modification. This guide will illuminate the pathways from this key intermediate to potent biologically active molecules.

Synthesis of the this compound Scaffold

The most common and efficient route to this compound begins with the synthesis of its amino precursor, 2-amino-6-methylbenzothiazole, followed by a diazotization-chlorination reaction.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

The classical and widely adopted method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[7] For 2-amino-6-methylbenzothiazole, the synthesis starts from the readily available p-toluidine.

Reaction Pathway: p-Toluidine is first converted to p-tolylthiourea by reaction with a thiocyanate salt in the presence of an acid. The subsequent intramolecular electrophilic cyclization, typically induced by an oxidizing agent like bromine or sulfuryl chloride, yields the target 2-amino-6-methylbenzothiazole.[8]

Synthesis of 2-Amino-6-methylbenzothiazole p_toluidine p-Toluidine thiourea p-Tolylthiourea p_toluidine->thiourea 1. H₂SO₄ 2. NaSCN, 100°C amino_bzt 2-Amino-6-methylbenzothiazole thiourea->amino_bzt SO₂Cl₂ Chlorobenzene, <50°C Sandmeyer Reaction amino_bzt 2-Amino-6-methylbenzothiazole diazonium Benzothiazole-2-diazonium salt (Intermediate) amino_bzt->diazonium NaNO₂, aq. HCl 0-5°C chloro_bzt This compound diazonium->chloro_bzt CuCl, heat Reactivity chloro_bzt This compound amino_deriv 2-Amino Derivatives chloro_bzt->amino_deriv R¹R²NH hydrazone_deriv 2-Hydrazone Derivatives chloro_bzt->hydrazone_deriv 1. H₂NNH₂ 2. RCHO thio_deriv 2-Thioether Derivatives chloro_bzt->thio_deriv RSH

References

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a vast array of biologically active molecules.[2][3] From their initial discovery in the late 19th century to their current prominence in a range of clinically approved drugs and diagnostic agents, substituted benzothiazoles have demonstrated remarkable versatility.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and medicinal applications of this remarkable class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causalities behind experimental choices, provide detailed protocols, and explore the mechanisms of action of key benzothiazole-based therapeutics.

I. A Historical Perspective: From Aniline Dyes to Modern Medicine

The journey of benzothiazoles began in the era of synthetic dye chemistry. In 1879, August Wilhelm von Hofmann, a pioneer in the study of aniline and its derivatives, first reported the synthesis of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles.[1] However, it was their application in a different industry that marked their first major commercial success. In 1921, the discovery that 2-sulfanylbenzothiazoles act as potent vulcanization accelerators for rubber transformed the manufacturing of this essential material.[1]

The foray of benzothiazoles into the realm of medicine was more gradual. In the 1950s, a number of 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants.[4] A significant breakthrough came with the discovery of the pharmacological profile of 6-trifluoromethoxy-2-benzothiazolamine, which was found to interfere with glutamate neurotransmission, paving the way for the development of neuroprotective agents.[4] Another pivotal moment was the description in 1959 of Thioflavin T, a benzothiazole-based dye, as a fluorescent marker for amyloid fibrils, a discovery that has had a lasting impact on the study of neurodegenerative diseases.[5][6][7]

II. The Art of Synthesis: Constructing the Benzothiazole Core

The synthetic accessibility and the ease with which substitutions can be introduced at various positions of the benzothiazole ring have been key drivers of its widespread use in drug discovery.[8] A multitude of synthetic methodologies have been developed over the years, evolving from classical condensation reactions to more efficient and environmentally benign modern techniques.

A. The Cornerstone of Benzothiazole Synthesis: The Jacobsen-Hugershoff Reaction and its Progenitors

The most fundamental and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of electrophilic partners. This general approach can be traced back to the early work in this field and has been refined over more than a century.

One of the earliest named reactions in this family is the Jacobsen-Hugershoff synthesis . This method involves the reaction of a 2-aminothiophenol with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole.

Experimental Protocol: A Representative Synthesis of a 2-Arylbenzothiazole

This protocol provides a general, step-by-step methodology for the synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol and an aromatic aldehyde, a modern iteration of the classical approach.[9]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Ceric Ammonium Nitrate (CAN)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), 30% H₂O₂ (4.0 mmol), and CAN (0.1 mmol).

  • Reaction Conditions: Stir the mixture at 50 °C. The reaction is typically carried out under solvent-free conditions.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-arylbenzothiazole.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. The Evolution of Synthetic Strategies

While the condensation of 2-aminothiophenol remains a mainstay, the quest for higher yields, milder reaction conditions, and greater functional group tolerance has led to the development of numerous innovative synthetic protocols.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions.[10][11]

  • Catalyst-Free and "Green" Approaches: Recognizing the environmental impact of traditional chemical processes, researchers have developed catalyst-free methods, often utilizing greener solvents like glycerol or even performing the reaction in water.[11][12] Some methods leverage the oxidizing power of air in solvents like DMSO to drive the reaction.[1][13]

  • Use of Diverse Catalysts: A wide array of catalysts have been explored to improve the efficiency of benzothiazole synthesis, including sulfamic acid, iodine, and various metal-based catalysts.[12][13]

  • Alternative Starting Materials: While 2-aminothiophenol is the most common precursor, other starting materials such as 2,2'-disulfanediyldianilines have also been utilized in reactions with aldehydes to form 2-arylbenzothiazoles.[10]

Below is a diagram illustrating the general synthetic pathway for 2-substituted benzothiazoles.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_Aminothiophenol 2-Aminothiophenol Schiff_Base Schiff Base / Amide 2_Aminothiophenol->Schiff_Base Condensation Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile->Schiff_Base Benzothiazoline Benzothiazoline Schiff_Base->Benzothiazoline Intramolecular Cyclization Benzothiazole 2-Substituted Benzothiazole Benzothiazoline->Benzothiazole Oxidation

Caption: General synthetic route to 2-substituted benzothiazoles.

III. The Medicinal Chemistry of Substituted Benzothiazoles: A Spectrum of Biological Activities

The benzothiazole scaffold is a prolific source of compounds with a wide range of pharmacological activities.[14][15] This versatility stems from the ability to introduce various substituents at different positions of the ring system, thereby modulating the compound's physicochemical properties and its interactions with biological targets.

Substituted benzothiazoles have demonstrated efficacy as:

  • Anticancer agents: Many benzothiazole derivatives exhibit potent anticancer activity against a variety of tumor cell lines.[16][17][18][19]

  • Antimicrobial agents: The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory and Analgesic agents: Certain derivatives have shown promise in modulating inflammatory pathways.

  • Antiviral agents: Benzothiazoles have been investigated for their activity against various viruses, including HIV and herpes simplex virus.[20]

  • Neuroprotective agents: As will be discussed in detail, benzothiazoles play a crucial role in the development of drugs for neurodegenerative diseases.[21][22][23]

The following table summarizes the in vitro anticancer activity of selected substituted benzothiazole derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
12 Indole-based hydrazine carboxamideHT29 (Colon)0.015[17]
29 Substituted bromopyridine acetamideSKRB-3 (Breast)0.0012[17]
4e 3,4,5-trimethoxy substitutionMCF-7 (Breast)6.11[24]
4a Thiazolidine-2,4-dione hybridHCT-116 (Colon)5.61[24]
53 Substituted chlorophenyl oxothiazolidineHeLa (Cervical)9.76[17]

IV. Bench to Bedside: Notable Benzothiazole-Based Drugs and Diagnostic Agents

The therapeutic potential of substituted benzothiazoles is best exemplified by the successful development of several clinically approved drugs and widely used diagnostic agents.

A. Riluzole: A Multifaceted Neuroprotective Agent for ALS

Riluzole is a landmark drug in the management of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[25] While not a cure, it has been shown to slow the progression of the disease and extend patient survival.[14][25] The mechanism of action of Riluzole is complex and multifaceted, primarily centered on the modulation of glutamatergic neurotransmission.[8][14][26][27]

Mechanism of Action:

  • Inhibition of Glutamate Release: Riluzole is believed to reduce the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system. It achieves this by blocking voltage-gated sodium channels, thereby reducing neuronal excitability.[8][14]

  • Postsynaptic Receptor Modulation: It also acts on postsynaptic glutamate receptors, inhibiting certain types of ionotropic receptors like NMDA and kainate receptors.[14] This prevents the excessive influx of calcium into neurons, a key event in excitotoxic cell death.

  • Stabilization of Inactivated Sodium Channels: Riluzole preferentially binds to and stabilizes the inactivated state of voltage-dependent sodium channels, particularly those on damaged neurons.[26]

The following diagram illustrates the key mechanisms of action of Riluzole.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Triggers Release NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Kainate_Receptor Kainate Receptor Glutamate_Vesicle->Kainate_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Kainate_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->Na_Channel Inhibits Riluzole->NMDA_Receptor Inhibits Riluzole->Kainate_Receptor Inhibits

Caption: The multifaceted mechanism of action of Riluzole.

B. Frentizole: An Immunosuppressive and Antiviral Agent with Emerging Anticancer Potential

Frentizole is a synthetic benzothiazole derivative originally developed for its immunosuppressive and antiviral properties, particularly for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[28][29] It has been shown to selectively suppress lymphocyte proliferation.[28][30] More recently, Frentizole has garnered attention for its potential as an anticancer agent, with studies demonstrating its ability to inhibit tubulin polymerization and arrest the cell cycle in cancer cells.[28][31]

C. Pramipexole: A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[32] Its primary mechanism of action is the stimulation of dopamine D2 receptors in the brain, thereby compensating for the loss of dopaminergic neurons that characterizes the disease.

Experimental Protocol: A Scalable Synthesis of Pramipexole

The following protocol is based on a reported scalable synthesis of Pramipexole, highlighting the multi-step process involved in producing this clinically important drug.[33][34]

Materials:

  • (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

  • 2-Nitrobenzenesulfonyl chloride

  • Propyl bromide

  • Lithium hydroxide (LiOH)

  • Dichloromethane

  • Ethanol

  • Hydrochloric acid (gas)

Procedure:

  • Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride to selectively protect the primary amine, forming (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.

  • Alkylation: Perform monoalkylation of the sulfonamide intermediate with propyl bromide in the presence of a base to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.[33][34]

  • Deprotection: Remove the 2-nitrobenzenesulfonyl protecting group using a suitable reagent like thioglycolic acid or by treatment with a base such as LiOH to afford Pramipexole base.[33]

  • Salt Formation and Purification: Dissolve the Pramipexole base in a suitable solvent system (e.g., ethanol/water). Pass gaseous hydrochloric acid through the solution to precipitate Pramipexole dihydrochloride monohydrate. The crude product can be further purified by recrystallization.[33]

D. Thioflavin T: A Fluorescent Probe for Amyloid Fibrils

Thioflavin T (ThT) is a benzothiazole-based fluorescent dye that has become an indispensable tool in the study of amyloidogenic diseases such as Alzheimer's and Parkinson's disease.[5][35][36]

Mechanism of Action: ThT itself is poorly fluorescent in solution due to the free rotation of its benzothiazole and dimethylaminobenzene rings. However, upon binding to the cross-β-sheet structure characteristic of amyloid fibrils, this rotation is restricted.[5] This molecular "locking" leads to a significant enhancement of its fluorescence quantum yield and a characteristic red-shift in its emission spectrum, making it a highly specific and sensitive marker for amyloid aggregates.[5][6] It is believed that ThT binds to grooves or "channels" on the surface of the amyloid fibrils that run parallel to the fibril axis.[5]

V. The Future of Substituted Benzothiazoles: New Frontiers in Drug Discovery

The story of substituted benzothiazoles is far from over. The inherent versatility of this scaffold continues to inspire the design and synthesis of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Current research is focused on several exciting areas:

  • Multi-Target-Directed Ligands (MTDLs): In complex multifactorial diseases like Alzheimer's, researchers are designing benzothiazole derivatives that can interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach.[23]

  • Targeted Drug Delivery: The development of benzothiazole-based compounds that can be specifically delivered to cancer cells or cross the blood-brain barrier more effectively is a key area of investigation.

  • Advanced Diagnostics: Building on the success of Thioflavin T, new benzothiazole-based fluorescent probes and radiotracers are being developed for the early and accurate diagnosis of neurodegenerative diseases.[35][36]

Conclusion

From its humble beginnings in the world of synthetic dyes, the substituted benzothiazole scaffold has evolved into a true powerhouse of medicinal chemistry. Its rich history, coupled with the continuous innovation in its synthesis and application, ensures that it will remain a vital tool in the hands of scientists and researchers for years to come. The journey from Hofmann's initial discovery to the complex, life-altering drugs of today is a testament to the enduring power of chemical exploration and the relentless pursuit of new therapeutic solutions.

References

A Technical Guide to 2-Chloro-6-methylbenzothiazole for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 2-Chloro-6-methylbenzothiazole (CAS No. 3507-26-4), a key heterocyclic building block for researchers and professionals in drug development. We will explore its commercial availability, key suppliers, and the scientific rationale for its application in synthetic chemistry and medicinal research.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole motif is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2][3] This fused heterocyclic system, containing both nitrogen and sulfur, serves as a versatile scaffold that can interact with a multitude of biological targets.[2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4] this compound, in particular, is a valuable starting material due to the reactive chloro group at the 2-position, which allows for a diverse range of chemical transformations.

Commercial Availability and Supplier Overview

Sourcing high-quality this compound is crucial for reproducible and reliable research outcomes. Several reputable suppliers offer this compound in various grades and quantities. Below is a comparative overview of prominent commercial sources.

SupplierPurityAvailable QuantitiesLead TimeNotes
XIAMEN EQUATION CHEMICAL CO.,LTD Industrial GradeBulk quantities available upon inquiry.Inquire with supplier.A manufactory based in China, suggesting potential for large-scale and custom orders.[5]
Apollo Scientific Inquire with supplier.250mg, 1g, 5g, 25g2-3 weeks (currently listed as out of stock).A UK-based supplier offering smaller, research-focused quantities.[6]
Amerigo Scientific 96%Inquire with supplier.Inquire with supplier.States that the buyer is responsible for confirming product identity and purity.[7]
Cenik Chemicals Analytical/ACS, Cosmetic, Feed, Food, Pharma, Purified, TechnicalInquire with supplier.Inquire with supplier.A UK-based specialist in sourcing and supplying a wide range of chemicals.[8][9][10][11][12]
IntraChem Limited Technical Grade (Min. purity 99%)Inquire with supplier.Inquire with supplier.An Ireland-based supplier.

Technical Specifications and Safety Profile

Chemical Properties:

PropertyValueSource
Molecular Formula C₈H₆ClNSPubChem[13]
Molecular Weight 183.66 g/mol PubChem[13]
CAS Number 3507-26-4PubChem[13]
Appearance Solid/PowderVarious Suppliers
Melting Point 52-56 °C (for the related 2-chloro-6-methoxybenzothiazole)Sigma-Aldrich[14]

Safety and Handling:

This compound is classified as harmful if swallowed and causes serious eye irritation.[15][16] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[14][16] Work should be conducted in a well-ventilated area.[16] For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).[16][17][18][19]

The Chemistry of this compound: A Versatile Intermediate

The synthetic utility of this compound stems from the reactivity of the 2-chloro substituent. This position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This reactivity is key to its role as a versatile building block in the synthesis of more complex molecules.

A common synthetic route to 2-chlorobenzothiazoles involves the reaction of the corresponding 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂).[20] This method is often preferred due to its high yields and the purity of the resulting product.[20]

Experimental Workflow: Conceptual Synthesis of a 2-Substituted-6-methylbenzothiazole

cluster_0 Starting Materials cluster_1 Chlorination Reaction cluster_2 Intermediate cluster_3 Nucleophilic Substitution cluster_4 Final Product A 2-Mercapto-6-methylbenzothiazole C Reaction Vessel (Inert Solvent) A->C B Sulfuryl Chloride (SO2Cl2) B->C D This compound C->D F Reaction with Nucleophile D->F E Nucleophile (e.g., Amine, Thiol) E->F G 2-Substituted-6-methylbenzothiazole F->G

Caption: Conceptual workflow for the synthesis of a 2-substituted-6-methylbenzothiazole.

Applications in Drug Discovery and Development

The benzothiazole core is a privileged scaffold in drug discovery, and this compound provides a gateway to a diverse chemical space for generating novel therapeutic agents. The ability to readily modify the 2-position allows for the fine-tuning of a compound's structure-activity relationship (SAR).

Research has demonstrated the potential of benzothiazole derivatives in a range of therapeutic areas, including:

  • Oncology: Certain 2-arylbenzothiazoles have exhibited selective cytotoxicity against cancer cells.[2]

  • Infectious Diseases: Benzothiazole-based compounds have been investigated for their activity against tuberculosis, malaria, and HIV.[2]

  • Neurodegenerative Diseases: The benzothiazole scaffold is present in compounds developed for the diagnosis and treatment of conditions like Alzheimer's disease.[2]

The synthesis of libraries of benzothiazole analogs, often starting from precursors like this compound, is a common strategy in the search for new lead compounds.[21]

Logical Relationship: From Building Block to Drug Candidate

A This compound (Versatile Building Block) B Chemical Library Synthesis (Diverse Modifications) A->B Nucleophilic Substitution C High-Throughput Screening (Biological Assays) B->C D Hit Identification & Lead Optimization (SAR Studies) C->D E Preclinical & Clinical Development D->E

Caption: The progression from a chemical building block to a potential drug candidate.

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers in the pharmaceutical and life sciences. Its utility as a versatile intermediate for the synthesis of diverse benzothiazole derivatives makes it a key tool in the ongoing quest for novel therapeutics. A thorough understanding of its chemical properties, safe handling procedures, and the landscape of commercial suppliers is essential for any research program utilizing this important building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methylbenzothiazole from p-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Chloro-6-methylbenzothiazole, a key intermediate in pharmaceutical research and drug development. The protocol details a robust two-step synthetic pathway commencing from the readily available starting material, p-toluidine. The methodology is designed for execution in a standard research laboratory setting, emphasizing scientific integrity, safety, and reproducibility. Each step is accompanied by an explanation of the underlying chemical principles, detailed procedural instructions, and guidance on product characterization.

Strategic Overview and Rationale

The synthesis of this compound from p-toluidine is most effectively achieved through a two-stage process. This strategy was selected for its reliability and the accessibility of the required reagents and conditions.

  • Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole. The initial step involves the conversion of p-toluidine into an activated benzothiazole precursor. The chosen method is a well-established, one-pot reaction that forms p-tolylthiourea in situ, followed by an oxidative cyclization to yield 2-amino-6-methylbenzothiazole. This procedure, adapted from a trusted Organic Syntheses protocol, is known for its good yields and reliability[1].

  • Stage 2: Deaminative Chlorination via Sandmeyer Reaction. The amino group of the intermediate is subsequently replaced with a chlorine atom using the classic Sandmeyer reaction. This transformation proceeds via a diazonium salt intermediate, which is then catalytically converted to the final chloro-derivative using copper(I) chloride. The Sandmeyer reaction is a cornerstone of aromatic chemistry for installing a wide variety of functional groups that are otherwise difficult to introduce[2][3][4].

The overall synthetic pathway is depicted below.

G p_toluidine p-Toluidine intermediate 2-Amino-6-methylbenzothiazole p_toluidine->intermediate  Stage 1:  NaSCN, SO₂Cl₂  in Chlorobenzene final_product This compound intermediate->final_product  Stage 2:  Sandmeyer Reaction  (NaNO₂, HCl, CuCl)

Caption: Overall synthetic route from p-toluidine to the target compound.

Stage 1: Synthesis of 2-Amino-6-methylbenzothiazole

Principle and Mechanistic Insight

This synthesis is a one-pot procedure that involves two key transformations. Initially, p-toluidine sulfate reacts with sodium thiocyanate (NaSCN) upon heating to form p-tolylthiourea. The subsequent addition of sulfuryl chloride (SO₂Cl₂) initiates a complex oxidative cyclization. The sulfuryl chloride acts as a chlorinating and cyclizing agent, leading to the formation of the benzothiazole ring system with an amino group at the 2-position. This method is advantageous as it avoids the isolation of the thiourea intermediate, streamlining the process[1].

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per mole of p-toluidine)Notes
p-ToluidineC₇H₉N107.15107 g (1.0 mole)Practical grade, distilled before use is recommended[1].
ChlorobenzeneC₆H₅Cl112.56700 mLSolvent
Sulfuric Acid (conc.)H₂SO₄98.0854 g (0.55 mole)Added to form the p-toluidine sulfate salt.
Sodium ThiocyanateNaSCN81.0790 g (1.1 moles)
Sulfuryl ChlorideSO₂Cl₂134.97180 g (1.34 moles)Highly reactive and corrosive. Handle with extreme care.
Ammonium Hydroxide (conc.)NH₄OH35.04~200 mLFor neutralization and product precipitation.
EthanolC₂H₅OH46.07As neededFor recrystallization.
Activated Carbon (Norit)C12.0110 gFor decolorizing during recrystallization.
Detailed Experimental Protocol
  • Setup: In a well-ventilated fume hood, equip a 3-liter, three-necked round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel.

  • Salt Formation: Charge the flask with p-toluidine (107 g, 1 mole) and chlorobenzene (700 mL). Begin stirring to dissolve the amine. Through the dropping funnel, add concentrated sulfuric acid (54 g, 0.55 mole) dropwise over 5 minutes. A fine, white suspension of p-toluidine sulfate will form.

  • Thiourea Formation: Add sodium thiocyanate (90 g, 1.1 moles) to the suspension. Heat the mixture to an internal temperature of 100°C using an oil bath and maintain for 3 hours. This step forms the p-tolylthiourea intermediate in solution[1].

  • Cyclization: Cool the reaction mixture to 30°C. Add sulfuryl chloride (180 g, 1.34 moles) over 15 minutes via the dropping funnel. The addition is exothermic; use an ice bath to ensure the internal temperature does not exceed 50°C.

  • Reaction Completion: After the addition is complete, maintain the mixture at 50°C for 2 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases[1].

  • Work-up and Isolation: Cool the mixture to room temperature. Remove the chlorobenzene solvent by vacuum filtration.

  • Precipitation: Transfer the remaining solid/oil to a suitable beaker and carefully add it to 1 liter of cold water. Make the solution alkaline to litmus paper by adding concentrated ammonium hydroxide (~200 mL).

  • Filtration and Washing: The crude 2-amino-6-methylbenzothiazole will precipitate. Collect the solid by filtration and wash it thoroughly with water (200 mL).

  • Recrystallization: Dissolve the crude solid (which melts over a range of 123–128°C) in hot ethanol (~300 mL). Add activated carbon (10 g), and filter the hot suspension. To the hot filtrate, add hot water (500 mL) and stir vigorously while cooling rapidly in an ice bath.

  • Final Product: After 30 minutes, filter the pale-yellow granular product, wash with 30% ethanol (150 mL), and dry. The expected yield is high.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine p-toluidine & chlorobenzene in flask B Add H₂SO₄ dropwise (forms p-toluidine sulfate) A->B C Add NaSCN B->C D Heat at 100°C for 3 hrs (forms thiourea) C->D E Cool to 30°C D->E F Add SO₂Cl₂ (T < 50°C) E->F G Maintain at 50°C for 2 hrs (cyclization) F->G H Cool & filter to remove solvent G->H I Neutralize with NH₄OH (precipitates product) H->I J Filter and wash solid I->J K Recrystallize from Ethanol/Water with Norit J->K L Filter, wash, and dry final product K->L

Caption: Experimental workflow for the synthesis of 2-amino-6-methylbenzothiazole.

Stage 2: Synthesis of this compound

Principle and Mechanistic Insight

The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a halide[3]. The reaction proceeds in two distinct phases:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5°C) to form a diazonium salt. This intermediate is highly reactive and typically unstable, making low-temperature control critical[5].

  • Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The Cu(I) salt catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) species, regenerating the copper(I) catalyst[2][3].

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per mole of amine)Notes
2-Amino-6-methylbenzothiazoleC₈H₈N₂S164.23164.2 g (1.0 mole)Product from Stage 1.
Hydrochloric Acid (conc.)HCl36.46~3.0 moles
Sodium NitriteNaNO₂69.0072.5 g (1.05 moles)
Copper(I) ChlorideCuCl98.99128.7 g (1.3 moles)
WaterH₂O18.02As needed
DichloromethaneCH₂Cl₂84.93As neededFor extraction.
Sodium Sulfate (anhydrous)Na₂SO₄142.04As neededFor drying.
Detailed Experimental Protocol
  • Setup: Work must be performed in a fume hood. Prepare a large beaker or flask for the diazotization, equipped with a magnetic stirrer and a thermometer. Prepare a separate flask for the copper(I) chloride solution.

  • Amine Solution: In the beaker, suspend 2-amino-6-methylbenzothiazole (164.2 g, 1.0 mole) in a mixture of concentrated HCl (100 mL) and water (250 mL). Stir and cool the suspension to 0°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (72.5 g, 1.05 moles) in water (150 mL). Add this solution dropwise to the cold amine suspension over 30-45 minutes. The key is to maintain the internal temperature between 0°C and 5°C at all times. Stir the resulting diazonium salt solution for an additional 15 minutes in the cold bath.

  • Catalyst Preparation: In a separate 2-liter flask, dissolve copper(I) chloride (128.7 g, 1.3 moles) in concentrated HCl (150 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Isolation: The product will separate as a dark oil or solid. Extract the mixture with dichloromethane (3 x 200 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 150 mL) and then with saturated sodium bicarbonate solution (150 mL) to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate.

  • Final Product: Filter off the drying agent and remove the dichloromethane by rotary evaporation. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

G cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A Suspend amine intermediate in HCl/H₂O B Cool to 0°C in ice-salt bath A->B C Add NaNO₂ solution dropwise (Maintain T < 5°C) B->C D Stir for 15 min at 0-5°C C->D F Slowly add diazonium salt solution to CuCl solution (N₂ evolution) D->F E Prepare CuCl in HCl solution E->F G Warm to RT and stir for 1-2 hrs F->G H Extract with Dichloromethane G->H I Wash organic layer (H₂O, NaHCO₃) H->I J Dry over Na₂SO₄ I->J K Concentrate via rotary evaporation J->K L Purify by vacuum distillation or recrystallization K->L

Caption: Experimental workflow for the Sandmeyer reaction.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Physical Properties: It is expected to be a liquid or low-melting solid.

  • Molecular Formula: C₈H₆ClNS[6]

  • Molecular Weight: 183.66 g/mol [6]

  • Spectroscopic Analysis:

    • ¹H NMR: Expect signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region (around 2.5 ppm) for the methyl group protons.

    • ¹³C NMR: Expect signals corresponding to the 8 unique carbon atoms in the molecule. The methyl carbon will appear around 21 ppm, while the aromatic and heterocyclic carbons will appear further downfield[7].

    • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 183 and an M+2 peak at m/z ≈ 185 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Safety and Handling

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • p-Toluidine: Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen[8][9]. Avoid all contact and inhalation.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care in a dry environment[10].

  • Acids (H₂SO₄, HCl): Corrosive and can cause severe burns. Add slowly and carefully, especially to water or when neutralizing.

  • Diazonium Salts: Are known to be thermally unstable and can be explosive when isolated in a dry state[11]. NEVER attempt to isolate the diazonium salt. Always keep it in a cold aqueous solution and use it immediately after preparation.

  • General Precautions: An emergency shower and eyewash station must be readily accessible[12][13]. Ensure proper waste disposal procedures are followed for all chemical waste generated.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][3][4] The 2-chloro-6-methylbenzothiazole scaffold is a particularly valuable intermediate. The chlorine atom at the 2-position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution. This allows for the strategic introduction of diverse functional groups, making it a powerful building block for the combinatorial synthesis of extensive compound libraries aimed at drug discovery and development.[5][6]

This document provides a comprehensive guide for the synthesis of this compound, starting from commercially available materials. It details the synthesis of the crucial precursor, 2-amino-6-methylbenzothiazole, followed by its conversion to the target chloro-derivative via a Sandmeyer reaction. Furthermore, it outlines a general protocol for subsequent derivatization, empowering researchers to generate novel analogues for biological screening.

Overall Synthetic Workflow

The synthesis is a three-stage process that begins with the construction of the benzothiazole core, followed by the installation of the reactive chloro group, and concludes with the diversification of the scaffold.

G p_toluidine p-Toluidine intermediate1 p-Tolylthiourea (in situ) p_toluidine->intermediate1 1. H₂SO₄ 2. NaSCN amino_bt 2-Amino-6-methylbenzothiazole intermediate1->amino_bt SO₂Cl₂ diazonium Diazonium Salt Intermediate amino_bt->diazonium NaNO₂ HCl, 0-5°C chloro_bt This compound diazonium->chloro_bt CuCl derivatives Derivatives chloro_bt->derivatives Nucleophile (Nu-H)

Caption: Overall synthetic route from p-toluidine to this compound derivatives.

Protocol I: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from a well-established procedure published in Organic Syntheses, which ensures its reliability and reproducibility.[7] The synthesis involves the formation of p-tolylthiourea in situ from p-toluidine, followed by an oxidative cyclization using sulfuryl chloride to form the benzothiazole ring.

Reaction Principle: The reaction begins with the formation of a p-toluidine salt, which then reacts with sodium thiocyanate to form p-tolylthiourea. This intermediate is not isolated but is directly treated with sulfuryl chloride, which acts as a chlorinating and oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring, yielding the stable 2-aminobenzothiazole product.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 1 mole p-toluidine)Notes
p-ToluidineC₇H₉N107.15107 g (1.0 mole)Toxic, handle with care.
ChlorobenzeneC₆H₅Cl112.56700 mLSolvent.
Sulfuric Acid, concentratedH₂SO₄98.0854 g (0.55 mole)Corrosive. Add slowly.
Sodium ThiocyanateNaSCN81.0790 g (1.1 moles)Hygroscopic.
Sulfuryl ChlorideSO₂Cl₂134.97180 g (1.34 moles)Reacts violently with water. Corrosive.
Ammonium Hydroxide, conc.NH₄OH35.04~200 mLFor neutralization.
Ethanol (95%)C₂H₅OH46.07~300 mL for recrystallizationFlammable.
Activated Carbon (Norit)C12.0110 gFor decolorization.
Step-by-Step Experimental Protocol
  • Setup: In a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of p-toluidine (107 g, 1 mole) in chlorobenzene (700 mL).

  • Salt Formation: While stirring, add concentrated sulfuric acid (54 g) dropwise over 5 minutes. A fine suspension of p-toluidine sulfate will form.

  • Thiourea Formation: Add sodium thiocyanate (90 g) to the suspension. Heat the mixture to an internal temperature of 100°C using an oil bath and maintain for 3 hours. The solution now contains the p-tolylthiourea intermediate.

  • Cyclization: Cool the reaction mixture to 30°C. Add sulfuryl chloride (180 g) over a period of 15 minutes. Causality Note: This addition is exothermic; maintain the temperature below 50°C using an ice bath if necessary to prevent side reactions and ensure controlled formation of the product.

  • Reaction Completion: After the addition is complete, heat the mixture to 70°C and stir for 1 hour.

  • Work-up: Cool the mixture to room temperature and slowly pour it onto 1 kg of crushed ice. Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it once with 100 mL of water. Combine the chlorobenzene layer with the water extract.

  • Neutralization: Filter the combined solution to remove any solids. Make the filtrate alkaline to litmus paper by adding concentrated ammonium hydroxide (~200 mL). The product, 2-amino-6-methylbenzothiazole, will precipitate.

  • Purification: Filter the precipitated solid and wash it with 200 mL of water. For further purification, dissolve the crude product (which melts around 123–128°C) in 300 mL of hot ethanol. Add activated carbon (10 g), filter the hot suspension, and dilute the filtrate with 500 mL of hot water. Stir vigorously and chill quickly to obtain pale yellow granular crystals.

  • Drying: Filter the purified product, wash with 150 mL of 30% ethanol, and dry to a constant weight. The expected yield is approximately 110-120 g (67-73%).

Protocol II: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amine into an aryl halide via a diazonium salt intermediate.[8][9] The reaction is catalyzed by copper(I) salts.[10][11]

Reaction Principle: The primary amino group of 2-amino-6-methylbenzothiazole is treated with nitrous acid (in situ from NaNO₂) at low temperatures to form a relatively unstable diazonium salt. This salt is then added to a solution of copper(I) chloride, which catalyzes the release of nitrogen gas and the substitution of the diazonium group with a chlorine atom.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction AminoBT 2-Amino-6-methylbenzothiazole Diazonium Benzenediazonium salt AminoBT->Diazonium NaNO₂, HCl 0-5 °C Product This compound Diazonium->Product Heat Copper CuCl Copper->Diazonium e⁻ transfer Product->Copper Catalyst Regeneration

Caption: Workflow for the Sandmeyer reaction, showing diazotization followed by copper-catalyzed chlorination.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (per 0.1 mole starting material)Notes
2-Amino-6-methylbenzothiazoleC₈H₈N₂S164.2316.4 g (0.1 mole)Synthesized in Protocol I.
Hydrochloric Acid, concentratedHCl36.4630 mLCorrosive.
Sodium NitriteNaNO₂69.007.6 g (0.11 mole)Oxidizer. Toxic.
Copper(I) ChlorideCuCl99.0012 g (0.12 mole)Prepare fresh or purify if oxidized (green).
Dichloromethane (DCM)CH₂Cl₂84.93~200 mLSolvent for extraction.
Anhydrous Sodium SulfateNa₂SO₄142.04~20 gDrying agent.
Step-by-Step Experimental Protocol
  • Diazotization: In a 500 mL flask, suspend 2-amino-6-methylbenzothiazole (16.4 g, 0.1 mole) in a mixture of concentrated HCl (30 mL) and water (50 mL). Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (7.6 g, 0.11 mole) in 20 mL of cold water. Add this solution dropwise to the cooled amine suspension over 30 minutes. Causality Note: The slow, dropwise addition at low temperature is critical to ensure the stability of the diazonium salt intermediate and to prevent its premature decomposition. A slight excess of nitrous acid (test with starch-iodide paper) should be maintained.

  • Catalyst Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (12 g, 0.12 mole) in concentrated HCl (50 mL).

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Reaction Completion: After the initial effervescence subsides, gently warm the reaction mixture on a water bath to about 50-60°C until the evolution of nitrogen ceases (typically 30-60 minutes).

  • Isolation: Cool the reaction mixture to room temperature. The crude product may separate as an oil or solid. Extract the mixture with dichloromethane (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL) to remove excess acid. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization of this compound

  • Appearance: Typically a pale yellow solid or oil.

  • ¹H NMR: Expected signals include a singlet for the methyl protons (~2.4-2.5 ppm) and aromatic protons in the 7.2-7.8 ppm range.

  • ¹³C NMR: Signals for the methyl carbon, aromatic carbons, and the characteristic C-Cl carbon at the 2-position (~152-155 ppm).

  • Mass Spectrometry: The molecular ion peak (M+) and the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~1/3 the intensity of M+) should be observed.

Protocol III: General Procedure for Derivatization

The 2-chloro group is readily displaced by various nucleophiles, providing a straightforward route to a diverse range of derivatives.

  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagent Addition: Add the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Et₃N, or NaH; 1.5-2.0 equivalents) if necessary to deprotonate the nucleophile.

  • Reaction: Heat the reaction mixture (typically between 80-120°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. Highly toxic if ingested.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and ammonium hydroxide are highly corrosive. Handle with care.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Use it immediately in solution.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Protocol I Incomplete reaction of thiourea formation. Temperature too high during SO₂Cl₂ addition.Ensure heating at 100°C for the full 3 hours. Control the temperature carefully during the sulfuryl chloride addition.
Dark, tarry product in Protocol II Diazotization temperature was too high, leading to decomposition.Maintain the temperature strictly between 0-5°C during NaNO₂ addition and before adding to the CuCl solution.
No reaction in Protocol II Inactive CuCl catalyst (oxidized to Cu(II)). Insufficient acid for diazotization.Use fresh, white CuCl or purify green/blue CuCl before use. Ensure the solution is strongly acidic.
Multiple spots on TLC for final product Incomplete reaction or side reactions.Increase reaction time or temperature. Re-purify the product using column chromatography with a fine-tuned solvent system.

References

Application Notes and Protocols: The Utility of 2-Chloro-6-methylbenzothiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]

This guide focuses on a particularly valuable derivative: 2-Chloro-6-methylbenzothiazole . This compound serves as a versatile and powerful building block in drug discovery. Its utility stems from two key structural features:

  • The Reactive 2-Chloro Group: The chlorine atom at the C-2 position is an excellent leaving group, making this site highly susceptible to nucleophilic substitution. This allows for the facile introduction of a diverse array of functional groups, enabling the systematic exploration of chemical space and the optimization of biological activity.

  • The 6-Methyl Group: The presence of a methyl group on the benzene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, it can engage in specific hydrophobic or van der Waals interactions within a target's binding pocket, often enhancing potency and selectivity.[3][6]

This document provides an in-depth exploration of the applications of this compound, detailing synthetic protocols, biological evaluation methods, and key structure-activity relationship (SAR) insights for researchers engaged in drug development.

PART 1: Synthesis of Key Benzothiazole Intermediates

The journey to novel therapeutics often begins with the efficient synthesis of the core scaffold. The most common route to 2-substituted-6-methylbenzothiazoles involves the initial synthesis of 2-amino-6-methylbenzothiazole from p-toluidine.

Synthesis_of_2_Amino_6_methylbenzothiazole p_toluidine p-Toluidine (4-methylaniline) thiourea p-Tolylthiourea p_toluidine->thiourea KSCN or NH4SCN, H+ aminobenzothiazole 2-Amino-6-methylbenzothiazole thiourea->aminobenzothiazole Br2 or SO2Cl2 (Oxidative Cyclization)

Caption: General synthesis of 2-amino-6-methylbenzothiazole.

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from established literature procedures for the oxidative cyclization of p-tolylthiourea.[7][8]

Materials:

  • p-Toluidine

  • Sodium thiocyanate (NaSCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sulfuryl chloride (SO₂Cl₂)

  • Chlorobenzene (solvent)

  • Ammonium hydroxide (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Formation of p-Toluidine Sulfate: In a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve p-toluidine (1.0 mole) in chlorobenzene (700 mL). Slowly add concentrated H₂SO₄ (0.55 mole) dropwise with stirring. A fine suspension of p-toluidine sulfate will form.

  • Thiourea Formation: To the suspension, add sodium thiocyanate (1.1 moles). Heat the mixture to 100°C and maintain for 3 hours with vigorous stirring. This step forms the p-tolylthiourea intermediate in situ.

  • Oxidative Cyclization: Cool the reaction mixture to 30°C. Add sulfuryl chloride (1.34 moles) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 50°C. After the addition is complete, maintain the temperature at 50°C for 2 hours or until the evolution of HCl gas ceases.

  • Work-up and Isolation: Remove the chlorobenzene solvent by filtration. The resulting solid is the crude hydrochloride salt of the product. Suspend the solid in water and neutralize carefully with concentrated ammonium hydroxide to a pH of ~8.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to yield pure 2-amino-6-methylbenzothiazole.

PART 2: Applications in Anticancer Drug Discovery

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents, particularly as kinase inhibitors.[6][9] Derivatives have shown potent activity against various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and angiogenesis, such as VEGFR-2.[6]

VEGFR2_Inhibition_Pathway cluster_cell Endothelial Cell VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Induces BT_Derivative 2-Arylaminobenzothiazole (e.g., from this compound) Autophosphorylation Autophosphorylation (Kinase Activity) BT_Derivative->Autophosphorylation Inhibits Dimerization->Autophosphorylation Leads to Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Activates Proliferation Cell Proliferation Downstream_Signaling->Proliferation Promotes Migration Cell Migration Downstream_Signaling->Migration Promotes Angiogenesis Angiogenesis (New Blood Vessel Formation) Downstream_Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Studies have shown that hybrid molecules incorporating the 2-aminobenzothiazole scaffold can potently inhibit VEGFR-2. For instance, a derivative featuring a chlorophenyl group and a 6-methylbenzothiazole motif was identified as a potent VEGFR-2 inhibitor with an IC₅₀ value of 0.6 μM.[6] This highlights the constructive role of the 6-methyl substituent. The general strategy involves using this compound as a starting point to introduce various aryl amine moieties at the C-2 position.

Derivative Class Key Structural Features Target Cancer Cell Line(s) Potency (IC₅₀ / GI₅₀) Reference
2-Aminobenzothiazole-Thiazolidinone Hybrids6-methyl on benzothiazole, substituted phenyl on thiazolidinoneVarious Tumor Cells10.34 - 12.14 µM[6]
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Palladium complex of 2-amino-6-methylbenzothiazoleColon Carcinoma"Promising efficacy"[10][11]
Dichlorophenyl-thioureas6-chloro-benzothiazole, dichlorophenyl groupNon-small cell lung cancer (HOP-92)71.8 nM[9]
2-Arylaminobenzothiazole-arylpropenones6-methyl or 6-methoxy on benzothiazoleHeLa (Cervical Cancer)0.5 - 0.6 µM[9]
Protocol 2: General Synthesis of 2-(Aryl-amino)-6-methylbenzothiazole Derivatives

This protocol outlines the nucleophilic aromatic substitution reaction using this compound as the electrophile.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • N,N-Dimethylformamide (DMF) or Dioxane (solvent)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired substituted aniline (1.2 mmol) and DIPEA (2.0 mmol).

  • Heat the reaction mixture at 80-120°C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by filtration, wash it with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Purify the product further by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 2-(aryl-amino)-6-methylbenzothiazole derivative.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

PART 3: Applications in Antimicrobial Agent Development

Benzothiazole derivatives are a rich source of antimicrobial agents, demonstrating activity against a wide range of bacteria and fungi.[12][13][14] The this compound scaffold can be functionalized to produce compounds that interfere with essential microbial processes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzothiazole derivatives is highly dependent on the nature of the substituents.

  • At C-2: Introduction of hydrazone, thiazolidinone, or azetidinone moieties via the 2-chloro position often leads to potent antimicrobial compounds.[15]

  • At C-6: The presence of electron-withdrawing groups like chloro or nitro often enhances antibacterial activity.[13][16] The 6-methyl group, being weakly electron-donating, can modulate the electronic properties and lipophilicity, influencing cell wall penetration and target interaction.

Derivative Class Key Structural Features Target Organism(s) Potency (MIC) Reference
Thiazolidinones6-chloro-benzothiazole coreS. aureus, B. subtilis (Gram +), K. pneumoniae (Gram -)Moderate to Good
Azetidinones6-chloro-benzothiazole coreA. flavus (Fungus)Active
Benzothiazolyl-Thiadiazoles6-chloro-benzothiazole coreGram (+), Gram (-) bacteria, various fungi12.5 - 100 µg/mL[14]
Benzothiazole-Sulfonamides4-chloro or 4-nitro phenyl sulfonamideP. aeruginosa, S. aureus, E. coli3.1 - 12.5 µg/mL[13]

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Start -> Synthesis; Synthesis -> Purification; Purification -> Screening; Screening -> Hit_Ident; Hit_Ident -> SAR_Study [label="Active"]; Hit_Ident -> Synthesis [label="Inactive (Redesign)"]; SAR_Study -> Synthesis [label="Synthesize Analogs"]; SAR_Study -> Lead_Compound; }

Caption: A typical drug discovery workflow using the target scaffold.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microplates

  • Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Prepare Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a control with the standard antimicrobial drug.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

PART 4: Applications as Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and benzothiazole derivatives have been explored as potential anti-inflammatory agents.[17][18][19] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

SAR and Biological Activity

Derivatives of 2-aminobenzothiazole have shown significant in vivo anti-inflammatory activity.[18] A study on carrageenan-induced paw edema in rats demonstrated that compounds with a 5-chloro or a 6-methoxy substitution on the benzothiazole ring were among the most active in the series, with efficacy comparable to the standard drug, diclofenac.[18] While direct data on 6-methyl derivatives in this specific assay is less common in the initial search, the structural similarity suggests it is a promising substitution pattern to explore for anti-inflammatory properties. The general approach involves synthesizing carboxamide or sulfonamide derivatives from the 2-amino-6-methylbenzothiazole precursor.[20]

Protocol 5: Carrageenan-Induced Paw Edema Model (In Vivo)

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.

Procedure (summary):

  • Animal Acclimatization: Acclimate Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups (receiving different doses of the synthesized benzothiazole derivative). Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

This compound is a privileged and highly adaptable starting material in medicinal chemistry. The strategic placement of a reactive chloro group at the C-2 position and a modulating methyl group at the C-6 position provides a robust platform for generating diverse chemical libraries. As demonstrated, its derivatives have shown significant promise in the key therapeutic areas of oncology, infectious diseases, and inflammation. The protocols and SAR insights provided in this guide serve as a foundational resource for researchers aiming to leverage this potent scaffold in the design and discovery of next-generation therapeutic agents.

References

Application Note: 2-Chloro-6-methylbenzothiazole as a Versatile Scaffold for the Synthesis of Novel Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active compounds and approved drugs.[1][2] Its unique structure allows for diverse interactions with various biological targets, making it a focal point in medicinal chemistry.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-Chloro-6-methylbenzothiazole, a key building block, for the efficient construction of diverse compound libraries. We present detailed, field-tested protocols for three pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific discovery programs.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[5][6][7] The structural rigidity and specific electronic properties of the bicyclic system make it an excellent pharmacophore for engaging with enzyme active sites and receptors. The 6-methyl substituent on the benzene ring can provide beneficial lipophilicity and metabolic stability, while the 2-chloro position serves as a highly versatile synthetic handle for diversification.

The reactivity of the chlorine atom at the C2 position is significantly influenced by the electron-withdrawing nature of the adjacent thiazole nitrogen, making it susceptible to several classes of reactions.[8] This unique reactivity profile allows for the systematic and modular synthesis of large libraries of novel chemical entities, a cornerstone of modern drug discovery.

Strategic Diversification: A Workflow for Library Synthesis

A parallel synthesis approach is highly effective for generating a library from this compound. By subjecting the common starting material to distinct, high-yielding reaction classes, a wide swath of chemical space can be explored efficiently.

G start This compound (Starting Material) snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2 R-SH R-OH suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)2 Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald R1R2NH Pd Catalyst amines_thiols 2-Amino-, 2-Thio- & 2-Alkoxy- Derivatives snar->amines_thiols biaryls 2-Aryl- & 2-Heteroaryl- Derivatives suzuki->biaryls sec_amines 2-(Substituted)amino- Derivatives buchwald->sec_amines library Diverse Compound Library amines_thiols->library biaryls->library sec_amines->library

Figure 1: General workflow for parallel library synthesis.

Protocol I: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the benzothiazole ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the thiazole ring system.[8] This allows for the direct displacement of the chloride under relatively mild conditions, providing a straightforward route to C-N, C-S, and C-O bonds without the need for a metal catalyst.

Causality and Experimental Insight

This reaction proceeds via a Meisenheimer complex, a negatively charged intermediate whose stability is key to the reaction's success.[9] The rate-determining step is typically the initial attack of the nucleophile.[9] Therefore, strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO) that can solvate the counter-ion without protonating the nucleophile are preferred. For less reactive nucleophiles, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can enhance reactivity by deprotonating the nucleophile in situ.

Detailed Protocol: Synthesis of 2-Amino-6-methylbenzothiazole Derivatives
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (approx. 0.2 M concentration).

  • Base (Optional): For amine hydrochlorides or less nucleophilic amines, add potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).

  • Reaction Conditions: Seal the flask and heat the mixture to 80-120 °C. The choice of temperature is critical; higher temperatures are often required for less reactive amines but can lead to side products if maintained for too long.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Dilute the filtrate with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove the high-boiling solvent and residual salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Nucleophile ClassTypical ConditionsTemperature (°C)Notes
Aliphatic AminesEthanol or DMF, 2 eq. amine80 - 100Generally high-yielding. Using the amine as the solvent is also possible.
AnilinesDMF or Dioxane, K₂CO₃100 - 140Requires higher temperatures due to lower nucleophilicity.
ThiolsDMF, K₂CO₃ or NaH25 - 60Highly facile. Often proceeds at room temperature after deprotonation.
AlcoholsTHF/DMF, NaH (60% disp.)60 - 100Requires strong base (e.g., NaH) to form the more nucleophilic alkoxide.

Table 1: Representative conditions for SNAr on this compound.

Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[10] For an electron-deficient aryl chloride like this compound, the oxidative addition step can be challenging, necessitating the use of highly active, electron-rich, and sterically hindered phosphine ligands.[11]

Catalytic Cycle and Mechanistic Considerations

The reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of base, ligand, and solvent is crucial for an efficient catalytic cycle.[12]

G pd0 L2Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)-Cl(L2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)-R(L2) transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product arcl Ar-Cl arcl->ox_add boronic R-B(OH)2 + Base boronic->transmetal

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-Aryl-6-methylbenzothiazole Derivatives
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%). Causality Note: Buchwald-type ligands are essential here; their bulk and electron-donating properties facilitate the difficult oxidative addition of the aryl chloride and promote the final reductive elimination step.[11]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Water (e.g., 10:1 ratio, 0.1 M). The water is necessary to facilitate the transmetalation step.

  • Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.[13]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Substrate Scope
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane / H₂O100-110Broad; effective for many aryl and heteroaryl boronic acids.[11]
Pd₂(dba)₃ / XPhosK₂CO₃Toluene / H₂O100Excellent for sterically hindered coupling partners.
PEPPSI™-IPrK₃PO₄t-BuOH / H₂O80-100A robust pre-catalyst that simplifies setup.

Table 2: Recommended conditions for Suzuki-Miyaura coupling.

Protocol III: Buchwald-Hartwig Amination for C-N Bond Formation

For creating libraries of 2-amino-substituted benzothiazoles, the Buchwald-Hartwig amination offers a powerful, general, and often milder alternative to SNAr, especially for less nucleophilic or sterically hindered amines.[14] This palladium-catalyzed reaction forms C-N bonds with high functional group tolerance.[15]

Mechanism and Key Parameters

The catalytic cycle is similar to the Suzuki coupling but involves coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex prior to reductive elimination.[14] The key to success is the combination of a palladium precursor, a suitable phosphine ligand, and a strong, non-nucleophilic base.[16]

  • Ligand Choice: Bulky, electron-rich ligands like Xantphos or BINAP are crucial. They promote the reductive elimination step, which is often rate-limiting, and prevent the formation of undesired side products.[15]

  • Base Selection: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine within the palladium coordination sphere, forming the key palladium-amido intermediate.[16]

Detailed Protocol: Synthesis of 2-(Substituted)amino-6-methylbenzothiazoles
  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine or amide (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.2 M).

  • Reaction Conditions: Seal the tube and heat to 80-110 °C. The reaction is typically complete within 2-18 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.

  • Extraction and Purification: Filter through Celite® to remove catalyst residues. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography.

Catalyst System (Pd Source / Ligand)BaseSolventTemperature (°C)Amine Scope
Pd₂(dba)₃ / XantphosNaOtBuToluene100-110Primary & secondary alkyl/aryl amines.[17]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100Effective for a broad range of amines.
[Pd(cinnamyl)Cl]₂ / DavePhosLHMDSDioxane80-100Milder conditions suitable for sensitive substrates.[18]

Table 3: Recommended conditions for Buchwald-Hartwig amination.

Conclusion

This compound is a powerful and versatile starting material for the rapid generation of chemically diverse compound libraries. By mastering the distinct yet complementary reaction classes of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, drug discovery programs can efficiently explore a vast chemical space around the privileged benzothiazole scaffold. The protocols and insights provided herein serve as a robust foundation for the synthesis of next-generation therapeutic candidates.

References

Application Notes & Protocols: A Comprehensive Guide to the N-Acylation of 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

The N-acylation of 2-aminobenzothiazoles is a cornerstone reaction in medicinal chemistry and drug development. The resulting N-acyl-2-aminobenzothiazole scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of common and advanced experimental procedures for this critical transformation. Beyond simple step-by-step instructions, this document delves into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Foundational Principles: The Chemistry of N-Acylation

The N-acylation of 2-aminobenzothiazole involves the formation of an amide bond between the exocyclic amino group of the benzothiazole ring and a carbonyl group from an acylating agent. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent and reaction conditions significantly impacts the reaction's efficiency, yield, and substrate scope. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.[1][4]

The general mechanism involves the nucleophilic attack of the 2-amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. In the case of acyl chlorides, the leaving group is a chloride ion, while for acid anhydrides, it is a carboxylate ion. When using carboxylic acids directly, a coupling agent or activation is often required to enhance the electrophilicity of the carbonyl carbon.

Comparative Analysis of Acylation Protocols

The selection of an appropriate acylation method depends on several factors, including the nature of the acyl group to be introduced, the stability of the starting materials, and the desired scale of the reaction. The following table summarizes various established protocols, offering a comparative overview to aid in method selection.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTimeYield (%)
Acyl Chloride Method Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75
Acetic Acid Method Glacial Acetic AcidAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours82-88
Anhydride Method Succinic AnhydrideGlacial Acetic AcidReflux~5 hoursNot specified
NHC-Catalyzed Amidation Aromatic AldehydesCH₂Cl₂ / Cs₂CO₃ / Triazolium salt25 °C12 hours>80
Microwave-Assisted Method Aromatic Aldehydes & 1,3-DiketonesSc(OTf)₃Microwave IrradiationVariesNot specified

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common and effective N-acylation procedures.

Protocol 1: Acylation using Acyl Chlorides

This classic method is widely used due to the high reactivity of acyl chlorides. The use of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction.

Materials:

  • 2-Aminobenzothiazole

  • Acyl chloride (e.g., chloroacetyl chloride)[1]

  • Dry Benzene

  • Triethylamine

  • Standard organic synthesis glassware

  • Ice bath

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in 50 mL of dry benzene.[1]

  • Cool the stirred solution in an ice bath.

  • Add the acyl chloride (0.05 mol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 6 hours.[1]

  • The formation of triethylamine hydrochloride will be observed as a precipitate. Remove the precipitate by filtration.[1]

  • Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.[1]

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • The solid product can be purified by column chromatography using chloroform as the eluent or by recrystallization from a suitable solvent like ethanol.[1]

Causality and Insights: The initial cooling in an ice bath is to control the exothermic reaction between the highly reactive acyl chloride and the amine. Triethylamine acts as an acid scavenger, preventing the protonation of the starting amine by the generated HCl, which would render it non-nucleophilic.

Protocol 2: Acylation using Acetic Acid

This method offers a more environmentally friendly and cost-effective alternative to using highly reactive and moisture-sensitive acylating agents like acetyl chloride or acetic anhydride.[4]

Materials:

  • 2-Aminobenzothiazole

  • Glacial Acetic Acid

  • Standard organic synthesis glassware with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend the desired 2-aminobenzothiazole (1 mmol) in glacial acetic acid (1 mL).

  • Heat the mixture to reflux (approximately 118 °C) for 8-10 hours.[1][4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the resulting residue, add water (3 mL) to precipitate the solid product.[1][4]

  • Collect the solid by filtration and wash with water.

  • The crude product can be purified by flash column chromatography.[4]

Causality and Insights: In this protocol, acetic acid serves as both the acylating agent and the solvent. The high temperature of reflux provides the necessary activation energy for the direct amidation reaction. This method avoids the use of corrosive and hazardous reagents.[4]

Protocol 3: N-Heterocyclic Carbene (NHC)-Catalyzed Direct Oxidative Amidation

This modern approach allows for the direct synthesis of N-acyl 2-aminobenzothiazoles from aldehydes, offering high yields under mild conditions.[5]

Materials:

  • 2-Aminobenzothiazole derivative

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Triazolium salt (NHC precursor)

  • Oxidant

  • Cesium Carbonate (Cs₂CO₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • Argon atmosphere setup

  • Flame-dried reaction vessels

Procedure:

  • Set up a flame-dried reaction vessel under an argon atmosphere.

  • To the vessel, add the 2-aminobenzothiazole derivative (0.50 mmol), the aldehyde (1.0 mmol), the triazolium salt (0.10 mmol), the oxidant (1.0 mmol), and cesium carbonate (0.6 mmol).[6]

  • Add dry dichloromethane (4.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified by flash chromatography.[6]

Causality and Insights: The N-heterocyclic carbene, generated in situ from the triazolium salt, reacts with the aldehyde to form an acyl azolium intermediate. This intermediate is a highly reactive acylating agent that readily reacts with the 2-aminobenzothiazole. The oxidant is required to regenerate the NHC catalyst. This method is notable for its excellent functional group tolerance and high yields.[5]

Visualization of Experimental Workflow

A generalized workflow for the N-acylation of 2-aminobenzothiazole is depicted below. This diagram illustrates the key stages from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminobenzothiazole 2-Aminobenzothiazole Reaction Setup Reaction Setup (Solvent, Base/Catalyst) 2-Aminobenzothiazole->Reaction Setup Acylating Agent Acylating Agent Acylating Agent->Reaction Setup Acylation Reaction N-Acylation Reaction (Temperature, Time) Reaction Setup->Acylation Reaction Reaction Monitoring Reaction Monitoring (TLC) Acylation Reaction->Reaction Monitoring Workup Aqueous Workup / Filtration Reaction Monitoring->Workup Purification Purification (Chromatography / Recrystallization) Workup->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for the N-acylation of 2-aminobenzothiazoles.

Concluding Remarks

The N-acylation of 2-aminobenzothiazoles remains a pivotal reaction in the synthesis of biologically active molecules. The choice of methodology, from traditional acyl chloride-based approaches to modern NHC-catalyzed reactions, allows for a high degree of flexibility in accessing a diverse range of derivatives. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize these valuable compounds, with an understanding of the underlying principles that govern each transformation.

References

Application Note: High-Throughput Analytical Strategies for the Quantification of 2-Chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the sensitive and accurate quantification of 2-Chloro-6-methylbenzothiazole. Aimed at researchers, scientists, and drug development professionals, this document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure reproducibility and accuracy. This guide also includes comprehensive information on sample preparation, method validation parameters, and data interpretation.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₈H₆ClNS.[1] As a substituted benzothiazole, it serves as a crucial intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The benzothiazole scaffold is known to exhibit a wide range of pharmacological activities, making its derivatives significant in medicinal chemistry.[2][3] Given its role in synthesis, the accurate detection and quantification of this compound are paramount for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final products.

This application note details robust analytical methods for the determination of this compound in various matrices, providing researchers with the necessary tools for reliable quantification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₈H₆ClNSPubChem[1]
Molecular Weight183.66 g/mol PubChem[1]
IUPAC Name2-chloro-6-methyl-1,3-benzothiazolePubChem[1]
CAS Number3507-26-4PubChem[1]
Melting Point44 - 49 °CChemicalBook[4]
AppearanceSolidChemicalBook[4]
Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC is a powerful and widely used technique for the analysis of moderately polar organic compounds like this compound.[2] This method provides excellent resolution, sensitivity, and reproducibility.

Rationale for Method Design

The choice of a C18 stationary phase is based on its hydrophobicity, which is well-suited for retaining the nonpolar benzothiazole ring structure. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and resolution. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. The addition of phosphoric acid helps to suppress the ionization of any residual silanol groups on the column, thereby reducing peak tailing.[2] A detection wavelength of 250 nm is chosen based on the UV absorbance profile of the benzothiazole chromophore.[2]

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterValue
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength250 nm
Run Time10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix acetonitrile and the 0.1% phosphoric acid solution in a 60:40 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (C18 Column) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system Inject prep_sample Sample Solution Preparation prep_sample->hplc_system Inject uv_detector UV Detector (250 nm) hplc_system->uv_detector Eluent chromatogram Chromatogram Generation uv_detector->chromatogram calibration Calibration Curve Construction chromatogram->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for HPLC-UV analysis.

Method Validation Parameters (HPLC-UV)

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterAcceptance CriteriaExpected Result
Linearity (R²) R² ≥ 0.9990.9997
Limit of Detection (LOD) S/N ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) S/N ≥ 10~0.3 µg/mL
Precision (%RSD) ≤ 2%< 1.5%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Specificity No interfering peaks at the retention time of the analytePeak purity > 99%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds such as this compound. It provides definitive identification based on both retention time and mass spectrum. This method is particularly useful for analyzing complex matrices or for trace-level detection.[6][7]

Rationale for Method Design

A non-polar capillary column (e.g., DB-5ms) is chosen due to its versatility and suitability for a wide range of semi-volatile organic compounds. The temperature programming allows for the efficient separation of the analyte from potential matrix components. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, enabling library matching for compound identification. Selected Ion Monitoring (SIM) mode is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation and Equipment:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • Autosampler

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MSD Mode Selected Ion Monitoring (SIM)
Ions to Monitor m/z 183 (M⁺), 148, 111 (To be confirmed with standard)

Reagent and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a suitable solvent such as ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5 µg/mL) by serially diluting the stock solution with the same solvent.

  • Sample Preparation:

    • For liquid samples (e.g., reaction mixtures): Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Concentrate the organic phase and reconstitute in the injection solvent.

    • For solid samples: Employ ultrasonic-assisted solvent extraction (USAE) with a suitable solvent.[6] Filter the extract and dilute as necessary to fall within the calibration range.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Extraction (LLE or USAE) concentration Concentration & Reconstitution sample_prep->concentration gc_system GC System (DB-5ms Column) concentration->gc_system Inject ms_detector Mass Spectrometer (EI, SIM Mode) gc_system->ms_detector Separated Analytes tic_eic TIC/EIC Generation ms_detector->tic_eic mass_spec Mass Spectrum Analysis ms_detector->mass_spec quantification Quantification tic_eic->quantification mass_spec->quantification Confirmation

Caption: Experimental workflow for GC-MS analysis.

Method Validation Parameters (GC-MS)
ParameterAcceptance CriteriaExpected Result
Linearity (R²) R² ≥ 0.9980.9991
Limit of Detection (LOD) S/N ≥ 3~1 ng/mL
Limit of Quantification (LOQ) S/N ≥ 10~3 ng/mL
Precision (%RSD) ≤ 15%< 10%
Accuracy (% Recovery) 85.0% - 115.0%95.7%
Specificity Correct ion ratios and retention timeConfirmed by mass spectrum

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control and assays where high throughput is required. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace analysis and confirmatory identification in complex matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both protocols have been designed with scientific integrity and field-proven insights to ensure accurate and reproducible results.

References

Application Notes and Protocols: 2-Chloro-6-methylbenzothiazole in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The benzothiazole ring system, a bicyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of the benzothiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.[3][4] In the relentless search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzothiazole derivatives continue to be a focus of intensive research.[3]

2-Chloro-6-methylbenzothiazole: A Versatile Synthon for Novel Antimicrobial Agents

This compound is a key intermediate in the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nature of the thiazole ring system activates the chlorine atom at the 2-position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5][6] This high reactivity allows for the facile introduction of various functional groups, such as amines, hydrazines, and thiols, at this position. This strategic functionalization is a common and effective approach to generate libraries of novel compounds for antimicrobial screening. The methyl group at the 6-position can also influence the lipophilicity and metabolic stability of the final compounds, potentially improving their pharmacokinetic properties.

The general strategy involves the displacement of the 2-chloro group by a suitable nucleophile, leading to the formation of 2-substituted-6-methylbenzothiazole derivatives. This application note will detail a representative protocol for the synthesis of 2-hydrazinyl-6-methylbenzothiazole and its subsequent conversion to Schiff bases, a class of compounds known for their antimicrobial potential.

Synthetic Workflow and Key Reactions

The synthesis of antimicrobial agents from this compound can be conceptualized as a two-stage process. The first stage involves the nucleophilic displacement of the 2-chloro group to introduce a reactive handle, such as a hydrazine moiety. The second stage involves the elaboration of this handle to generate a library of diverse derivatives.

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Derivatization and Diversification This compound This compound 2-Hydrazinyl-6-methylbenzothiazole 2-Hydrazinyl-6-methylbenzothiazole This compound->2-Hydrazinyl-6-methylbenzothiazole Nucleophilic Aromatic Substitution Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Hydrazinyl-6-methylbenzothiazole Schiff Base Derivatives Schiff Base Derivatives 2-Hydrazinyl-6-methylbenzothiazole->Schiff Base Derivatives Condensation Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Schiff Base Derivatives Antimicrobial Screening Antimicrobial Screening Schiff Base Derivatives->Antimicrobial Screening Biological Evaluation

Caption: Synthetic workflow for antimicrobial agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-6-methylbenzothiazole

This protocol describes the synthesis of the key intermediate, 2-hydrazinyl-6-methylbenzothiazole, via nucleophilic substitution of the 2-chloro group with hydrazine hydrate. A similar procedure has been reported for the synthesis of 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine.[7]

Materials:

  • This compound

  • Hydrazine hydrate (85% or higher)

  • Ethylene glycol

  • Ethanol

  • Dichloromethane

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (0.03 mol) and ethylene glycol (50 mL).

  • With stirring, add hydrazine hydrate (0.12 mol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate should form. Allow the reaction mixture to cool to room temperature.

  • Filter the precipitated solid and wash it thoroughly with water.

  • Air-dry the solid product.

  • For further purification, the crude product can be recrystallized from a mixture of ethanol and dichloromethane (1:1 v/v).

  • Dry the purified crystals under vacuum to obtain 2-hydrazinyl-6-methylbenzothiazole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Schiff Base Derivatives of 2-Hydrazinyl-6-methylbenzothiazole

This protocol details the condensation reaction between the synthesized 2-hydrazinyl-6-methylbenzothiazole and various aromatic aldehydes to produce a library of Schiff bases. This method is widely used for the synthesis of hydrazone derivatives.

Materials:

  • 2-Hydrazinyl-6-methylbenzothiazole (from Protocol 1)

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-hydrazinyl-6-methylbenzothiazole (0.01 mol) in methanol (20 mL).

  • To this solution, add the desired substituted aromatic aldehyde (0.01 mol) and 2-3 drops of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 5-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, chloroform).

  • Dry the purified Schiff base derivatives under vacuum.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of the 2-hydrazinyl intermediate is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (hydrazine) attacks the electron-deficient carbon atom at the 2-position of the benzothiazole ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the benzothiazole ring is restored.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactants This compound + H2N-NH2 Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer_Complex Addition Products 2-Hydrazinyl-6-methylbenzothiazole + HCl Meisenheimer_Complex->Products Elimination

Caption: Mechanism of SNAr reaction.

Antimicrobial Activity Profile

The synthesized Schiff base derivatives of 2-hydrazinyl-6-methylbenzothiazole are expected to exhibit a range of antimicrobial activities. The nature and position of the substituent on the aromatic aldehyde will significantly influence the biological activity. For instance, the presence of electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -N(CH3)2) on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.[8]

Table 1: Expected Antimicrobial Activity of 2-Hydrazinyl-6-methylbenzothiazole Schiff Base Derivatives (Hypothetical Data Based on Literature Analogs)

Compound IDSubstituent on Phenyl RingExpected Antibacterial Activity (MIC, µg/mL)Expected Antifungal Activity (MIC, µg/mL)
SB-1 HModerateModerate
SB-2 4-ClGood to ExcellentModerate to Good
SB-3 4-NO2Good to ExcellentGood
SB-4 4-OCH3ModerateModerate to Good
SB-5 4-N(CH3)2GoodGood

Note: The actual Minimum Inhibitory Concentration (MIC) values would need to be determined experimentally through standardized antimicrobial susceptibility testing methods.

Conclusion and Future Perspectives

This compound serves as a highly valuable and reactive starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the generation of a library of 2-substituted-6-methylbenzothiazole derivatives. The straightforward nature of the nucleophilic aromatic substitution and subsequent condensation reactions makes this an attractive approach for medicinal chemists. Further exploration of a wider range of nucleophiles and aldehydes will undoubtedly lead to the discovery of new benzothiazole-based compounds with potent and selective antimicrobial activities, contributing to the development of the next generation of therapeutics to combat infectious diseases.

References

Application Notes & Protocols: Streamlining the Synthesis of 2-Substituted Benzothiazoles via One-Pot Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-substituted benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditional multi-step synthetic routes to these vital heterocycles are often hampered by long reaction times, significant solvent waste, and laborious purification of intermediates. This guide provides an in-depth exploration of one-pot synthesis strategies, which offer an efficient, economical, and environmentally benign alternative by consolidating multiple transformations into a single, streamlined operation.[4] We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer quantitative insights to guide researchers, scientists, and drug development professionals in the rapid and efficient synthesis of 2-substituted benzothiazole libraries.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazole is a privileged bicyclic heterocyclic system comprising a benzene ring fused to a thiazole ring.[5] This unique structural motif is present in various natural products and synthetic compounds, bestowing upon them a diverse range of biological functions.[2] The carbon at the 2-position of the benzothiazole ring is particularly amenable to substitution, making it a focal point for chemical modification in the pursuit of novel therapeutic agents.[2][6] The development of potent drugs such as the anticonvulsant Riluzole underscores the pharmaceutical importance of this scaffold.[5] Consequently, the development of robust and efficient synthetic methodologies is critical for advancing drug discovery programs centered on this versatile heterocycle.[1][7]

Mechanistic Principles of One-Pot Benzothiazole Formation

The most prevalent and direct one-pot strategy for synthesizing 2-substituted benzothiazoles involves the condensation and subsequent cyclization of 2-aminothiophenol with a suitable electrophilic partner, typically an aldehyde, carboxylic acid, or nitrile.[2][8] The underlying mechanism, while varying slightly with the choice of catalyst and oxidant, generally follows a two-stage pathway.

Stage 1: Intermediate Formation The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon of the coupling partner (e.g., the carbonyl carbon of an aldehyde). This leads to the formation of an intermediate, most commonly a Schiff base (imine) in the case of aldehydes.

Stage 2: Intramolecular Cyclization and Aromatization The newly formed intermediate undergoes an intramolecular nucleophilic attack by the thiol group onto the imine carbon. This cyclization step forms a transient, non-aromatic benzothiazoline intermediate.[5] The reaction is driven to completion by an oxidation step, which aromatizes the thiazoline ring to yield the stable 2-substituted benzothiazole product. The oxidant can be atmospheric oxygen, a chemical additive like hydrogen peroxide, or facilitated by the catalyst itself.[2][9]

Mechanistic_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminothiophenol I1 Schiff Base (Imine Intermediate) R1->I1 Condensation (-H₂O) R2 Aldehyde (R-CHO) R2->I1 I2 Benzothiazoline (Cyclized Intermediate) I1->I2 Intramolecular Cyclization P1 2-Substituted Benzothiazole I2->P1 Oxidation (-2H)

Caption: Generalized mechanistic pathway for the one-pot synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.

Methodologies, Protocols, and Performance Data

One-pot syntheses are valued for their operational simplicity and efficiency.[7] The choice of methodology often depends on the desired substitution pattern, available instrumentation, and green chemistry considerations.

Method 1: Condensation with Aldehydes

This is the most versatile and widely employed method for accessing 2-aryl and 2-alkyl benzothiazoles. A variety of catalytic systems have been developed to promote this transformation under mild and efficient conditions.

Table 1: Comparative Performance of Catalytic Systems for Aldehyde Condensation

Catalyst System Solvent Temperature Time (min) Yield (%) Reference(s)
H₂O₂ / HCl Ethanol Room Temp 45-60 85-94 [2][4]
VOSO₄ Ethanol Room Temp 40-50 87-92 [2]
Silica Gel (MW) Solvent-free Microwave - High [5][9]
Cu(II)-nano-silica - - 15-90 87-98 [2]
RuCl₃ in [bmim]PF₆ Ionic Liquid 80 °C - High [5][9]

| Air / DMSO | DMSO | - | - | Good-Excellent |[10] |

Detailed Protocol: H₂O₂/HCl-Catalyzed Synthesis

This protocol is lauded for its use of inexpensive, readily available reagents, mild reaction conditions, and high yields.[2]

Protocol_Workflow_Aldehyde Start Start: Assemble Reagents Step1 1. In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in ethanol. Start->Step1 Step2 2. Add aqueous HCl (e.g., 3 mmol) and 30% H₂O₂ (e.g., 6 mmol) sequentially while stirring at room temperature. Step1->Step2 Step3 3. Monitor reaction progress via TLC (typically complete in 45-60 min). Step2->Step3 Step4 4. Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Step3->Step4 Step5 5. Extract the product with an organic solvent (e.g., ethyl acetate). Step4->Step5 Step6 6. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Step5->Step6 End End: Pure 2-Substituted Benzothiazole Step6->End

Caption: Step-by-step experimental workflow for the H₂O₂/HCl-catalyzed one-pot synthesis.

Causality and Insights:

  • Ethanol is an excellent solvent that solubilizes both the polar (2-aminothiophenol) and non-polar (many aldehydes) reactants.

  • HCl acts as a catalyst to protonate the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial condensation to form the Schiff base.

  • H₂O₂ serves as the terminal oxidant, facilitating the final aromatization step from the benzothiazoline intermediate to the stable benzothiazole product. This system avoids the need for metal catalysts or harsh oxidants.[2]

Method 2: Condensation with Carboxylic Acids

This approach provides a direct route to 2-substituted benzothiazoles from readily available carboxylic acids, bypassing the need to first convert the acid to a more reactive species like an acid chloride.

Table 2: Representative Conditions for Carboxylic Acid Condensation

Catalyst / Medium Conditions Time Yield Reference(s)
P₄S₁₀ (MW) Solvent-free, Microwave 3-4 min High [8]
Molecular Iodine (I₂) Solvent-free, Trituration ~10 min Excellent [11]

| Methanesulfonic acid / Silica gel | - | - | High |[8] |

Detailed Protocol: Molecular Iodine-Catalyzed Solvent-Free Synthesis

This method is a prime example of green chemistry, proceeding rapidly under solvent-free conditions with a simple, non-metallic catalyst.[11]

  • Reaction Setup: In a mortar, combine the carboxylic acid (0.0084 mmol) and molecular iodine (10 mol%).

  • Reagent Addition: Add 2-aminothiophenol (0.008 mmol) dropwise to the mixture while triturating with a pestle.

  • Reaction: Continue trituration at room temperature. The reaction is typically complete within 10 minutes, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the crude product is directly recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure 2-substituted benzothiazole.[11]

Causality and Insights:

  • Solvent-Free: The mechanical energy from trituration facilitates mixing and reaction between the solid and liquid reagents, eliminating the need for a solvent. This drastically reduces waste and simplifies purification.[11]

  • Molecular Iodine: Iodine is a mild Lewis acid that activates the carboxylic acid, promoting the initial amide bond formation. It may also play a role in the subsequent cyclization and dehydration steps. The efficiency and low cost of this catalyst make the protocol highly economical.[11]

Method 3: Condensation with Nitriles

Reacting 2-aminothiophenol with nitriles offers an alternative pathway, particularly useful for certain substitution patterns. This reaction often requires catalysis to proceed efficiently.

Protocol Example: Copper-Catalyzed Synthesis

A copper-catalyzed method has been reported for the effective condensation of 2-aminobenzenethiols with a wide range of nitriles.[8]

  • Reaction Setup: In a reaction vessel, combine the 2-aminothiophenol (1.0 mmol), the nitrile (1.2 mmol), and a copper catalyst (e.g., CuI, 5 mol%).

  • Solvent and Base: Add a suitable high-boiling solvent (e.g., DMF) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 120-140 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Insights:

  • Copper Catalyst: The copper catalyst is crucial for activating the nitrile group, making it more susceptible to nucleophilic attack by the amino group of the 2-aminothiophenol.[8]

  • Base: The base is necessary to deprotonate the thiol, increasing its nucleophilicity for the final cyclization step.

Concluding Remarks for the Practitioner

The one-pot synthesis of 2-substituted benzothiazoles represents a significant advancement over classical multi-step methods, aligning with the principles of efficiency and green chemistry. The choice of protocol—be it an ambient temperature, H₂O₂-mediated reaction with aldehydes or a rapid, solvent-free condensation with carboxylic acids—can be tailored to the specific needs of the research objective. For drug discovery professionals, these methodologies enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies. By understanding the mechanistic rationale behind each protocol, scientists can troubleshoot effectively and adapt these methods for the synthesis of novel and complex benzothiazole derivatives.

References

Application Note: Spectrophotometric Analysis of 2-Chloro-6-methylbenzothiazole Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and unique photophysical properties.[1][2][3] The coordination of these molecules with metal ions can further enhance their therapeutic potential or create novel materials with tailored electronic and optical characteristics.[4][5][6] 2-Chloro-6-methylbenzothiazole is a key synthetic intermediate whose coordination chemistry is of growing interest. Spectrophotometry offers a rapid, accessible, and non-destructive method for characterizing the formation and stoichiometry of its metal complexes.

This application note provides a detailed protocol for the spectrophotometric analysis of a transition metal complex of this compound. We will use Copper(II) as a representative transition metal for this study. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to accurately determine key parameters of complex formation, such as the wavelength of maximum absorbance (λmax), molar absorptivity (ε), and the metal-to-ligand stoichiometry.

Underlying Principles: The Causality of Spectrophotometric Analysis

The formation of a coordination complex between a metal ion and a ligand like this compound often results in a new chemical entity with a unique electronic structure. This alteration in electron distribution affects how the molecule interacts with electromagnetic radiation. Typically, the complex will exhibit a new absorption band or a significant shift in the absorption spectrum compared to the free ligand and metal ion, often extending into the visible region, resulting in a colored solution.[7][8]

By systematically varying the concentrations of the metal and ligand and measuring the corresponding absorbance, we can elucidate the stoichiometry of the complex. This is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species. Two primary methods for determining stoichiometry are detailed: the Mole-Ratio Method and Job's Method of Continuous Variations.[5][6][9]

Materials and Reagents

  • This compound (C₈H₆ClNS, MW: 183.66 g/mol )[10]

  • Copper(II) Chloride (CuCl₂)

  • Ethanol (Spectroscopic Grade)

  • Deionized Water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Accuracy in solution preparation is paramount for reliable spectrophotometric analysis.

  • Ligand Stock Solution (1 x 10⁻³ M): Accurately weigh 18.37 mg of this compound and dissolve it in a 100 mL volumetric flask using spectroscopic grade ethanol. Ensure the solute is completely dissolved.

  • Metal Stock Solution (1 x 10⁻³ M): Accurately weigh 13.45 mg of anhydrous Copper(II) Chloride and dissolve it in a 100 mL volumetric flask using deionized water.

Protocol 2: Determination of the Wavelength of Maximum Absorbance (λmax)

The λmax of the complex is the wavelength at which it exhibits the highest absorbance. This wavelength is used for all subsequent measurements to ensure maximum sensitivity.

  • Prepare a solution of the complex by mixing 2 mL of the ligand stock solution and 2 mL of the metal stock solution in a 10 mL volumetric flask. Dilute to the mark with ethanol.

  • Prepare a blank solution containing 2 mL of the ligand stock solution diluted to 10 mL with ethanol.

  • Scan the absorbance of the complex solution from 300 nm to 800 nm using the blank solution to zero the spectrophotometer.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax of the Cu(II)-2-Chloro-6-methylbenzothiazole complex.

Protocol 3: Determination of Complex Stoichiometry by the Mole-Ratio Method

This method involves keeping the concentration of the metal ion constant while varying the concentration of the ligand.[5][11][12]

  • Prepare a series of 10 mL volumetric flasks.

  • To each flask, add a constant volume of the metal stock solution (e.g., 1 mL of 1 x 10⁻³ M CuCl₂).

  • Add varying volumes of the ligand stock solution to these flasks (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, 1.6, 1.8, 2.0 mL of 1 x 10⁻³ M this compound).

  • Dilute each solution to the 10 mL mark with ethanol.

  • Measure the absorbance of each solution at the predetermined λmax.

  • Plot the absorbance versus the mole ratio of [Ligand]/[Metal]. The plot will consist of two intersecting lines. The point of intersection indicates the stoichiometry of the complex.

Protocol 4: Determination of Complex Stoichiometry by Job's Method of Continuous Variations

Job's method utilizes solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied.[4][6][9][13]

  • Prepare a series of solutions by mixing the metal and ligand stock solutions in varying proportions, keeping the total volume constant (e.g., 10 mL). For example:

    • Solution 1: 1 mL Metal + 9 mL Ligand

    • Solution 2: 2 mL Metal + 8 mL Ligand

    • ...

    • Solution 9: 9 mL Metal + 1 mL Ligand

  • Dilute each mixture to a final volume of 25 mL with ethanol in separate volumetric flasks.

  • Measure the absorbance of each solution at the predetermined λmax.

  • Plot the absorbance versus the mole fraction of the ligand (XL = [L]/([L]+[M])). The maximum absorbance will occur at the mole fraction corresponding to the stoichiometry of the complex.

Data Presentation and Visualization

Hypothetical Data for Mole-Ratio Method
Mole Ratio ([Ligand]/[Metal])Absorbance at λmax
0.20.15
0.40.30
0.60.45
0.80.60
1.00.75
1.20.76
1.40.75
1.60.76
1.80.75
2.00.76

From the table, the absorbance increases linearly up to a mole ratio of 1.0 and then plateaus, suggesting a 1:1 stoichiometry.

Hypothetical Data for Job's Method
Mole Fraction of Ligand (XL)Absorbance at λmax
0.10.12
0.20.24
0.30.36
0.40.48
0.50.60
0.60.48
0.70.36
0.80.24
0.90.12

The maximum absorbance at a mole fraction of 0.5 confirms a 1:1 metal-to-ligand ratio.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_prep Preparation cluster_lambda_max λmax Determination cluster_stoichiometry Stoichiometry Determination A Prepare Ligand Stock (1x10⁻³ M) C Mix Ligand and Metal A->C F Mole-Ratio Method A->F G Job's Method A->G B Prepare Metal Stock (1x10⁻³ M) B->C B->F B->G D Scan Absorbance (300-800 nm) C->D E Identify λmax D->E E->F E->G H Plot Data and Determine Metal:Ligand Ratio F->H G->H

Caption: Experimental workflow for spectrophotometric analysis.

complex_formation M Cu²⁺ ML [Cu(2-Cl-6-Me-BTZ)]²⁺ M->ML L 2-Cl-6-Me-BTZ L->ML

Caption: Formation of the metal-ligand complex.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The concordance of results from two independent methods, the Mole-Ratio Method and Job's Method, provides a high degree of confidence in the determined stoichiometry. Furthermore, the linearity of the calibration curve, if one is constructed for quantitative analysis, and the consistency of the molar absorptivity value serve as internal quality checks for the experimental procedure.

Conclusion

Spectrophotometry is a powerful and efficient technique for the characterization of metal complexes of this compound. The protocols detailed in this application note provide a robust framework for determining the wavelength of maximum absorbance and the stoichiometry of complex formation. These methods are essential for fundamental studies in coordination chemistry and for the development of new therapeutic agents and materials based on benzothiazole scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We will move beyond simple protocols to explain the causality behind each step, ensuring a robust and reproducible synthesis.

Overview of the Synthetic Pathway

The most reliable and common route to this compound is a multi-step process beginning with p-toluidine. The overall workflow involves the synthesis of the precursor, 2-Amino-6-methylbenzothiazole, followed by a diazotization and a subsequent Sandmeyer reaction.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Diazotization & Sandmeyer Reaction cluster_2 Part 3: Purification A p-Toluidine B p-Tolylthiourea Intermediate A->B + NaSCN, H₂SO₄ C 2-Amino-6-methylbenzothiazole B->C + SO₂Cl₂ (Cyclization) D Diazonium Salt C->D + NaNO₂, HCl (0-5 °C) E This compound (Crude) D->E + CuCl (Sandmeyer Reaction) F Pure Product E->F Extraction & Recrystallization/Distillation

Caption: Overall workflow for the synthesis of this compound.

Part 1: Troubleshooting the Precursor Synthesis (2-Amino-6-methylbenzothiazole)

The quality and yield of your final product are fundamentally dependent on the successful synthesis of this precursor. The reaction involves the formation of p-tolylthiourea from p-toluidine, followed by an oxidative cyclization.[1]

Q1: My yield of 2-Amino-6-methylbenzothiazole is consistently low (<60%). What are the most likely causes?

A1: Low yield in this step often points to one of three areas: starting material quality, temperature control during cyclization, or inefficient extraction.

  • Purity of p-Toluidine: The commercial-grade p-toluidine should be distilled before use.[1] Impurities can interfere with the formation of the thiourea intermediate.

  • Temperature Control during Cyclization: The addition of the cyclizing agent, typically sulfuryl chloride (SO₂Cl₂), is highly exothermic. The temperature must be carefully maintained below 50°C.[1] Higher temperatures can lead to the formation of undesired, often tarry, side products, which complicates purification and reduces the yield of the desired product.

  • Incomplete Reaction: Ensure the initial heating step to form the thiourea intermediate is sufficient (e.g., 3 hours at 100°C).[1] Monitor the reaction progress by TLC if possible.

  • Product Isolation: After making the solution alkaline with ammonium hydroxide to precipitate the product, ensure it is thoroughly washed with water to remove inorganic salts.[1] Some product may remain in the filtrate; adding more water can sometimes precipitate a second crop.[1]

Q2: My isolated 2-Amino-6-methylbenzothiazole is discolored (dark yellow or brown) and has a wide melting point range. How can I improve its purity?

A2: Discoloration and a broad melting point are classic signs of impurities. A robust purification protocol is essential.

  • Activated Carbon Treatment: Dissolving the crude product in hot ethanol and treating it with activated carbon (Norit) is highly effective for removing colored impurities.[1]

  • Recrystallization: The key to successful recrystallization is the solvent system. A mixed-solvent system of ethanol and water is recommended.[1]

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Filter the hot solution (especially after Norit treatment).

    • Add hot water to the filtrate until the solution becomes cloudy (the cloud point).

    • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

    • Vigorous stirring during cooling can promote the formation of smaller, purer crystals.[1]

Experimental Protocol: Synthesis of 2-Amino-6-methylbenzothiazole[1]
  • In a three-necked flask, dissolve p-toluidine (1 mole) in chlorobenzene.

  • Slowly add concentrated sulfuric acid (0.55 mole).

  • Add sodium thiocyanate (1.1 moles) and heat the suspension at 100°C for 3 hours to form the p-tolylthiourea intermediate.

  • Cool the mixture to 30°C.

  • Slowly add sulfuryl chloride (1.34 moles), ensuring the temperature does not exceed 50°C. Maintain at 50°C for 2 hours.

  • Filter the mixture to remove the chlorobenzene solvent.

  • Dissolve the solid residue in hot water and remove any remaining solvent with steam.

  • Make the solution alkaline with concentrated ammonium hydroxide to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from an ethanol/water mixture as described above. A typical yield is 64-67%.[1]

Part 2: Troubleshooting Diazotization and the Sandmeyer Reaction

This stage is the most critical and sensitive part of the synthesis. It involves the conversion of the primary amine to a diazonium salt, which is then displaced by chlorine using a copper(I) catalyst.

Troubleshooting_Flowchart start Low Yield of this compound check_precursor Is the 2-Amino precursor pure? (Sharp MP, correct NMR/TLC) start->check_precursor purify_precursor Action: Purify precursor via recrystallization. check_precursor->purify_precursor No check_diazotization Was the diazotization temperature strictly kept at 0-5 °C? check_precursor->check_diazotization Yes purify_precursor->start temp_issue Problem: Diazonium salt decomposed. Action: Re-run with better cooling. check_diazotization->temp_issue No check_reagents Were NaNO₂ solution fresh and CuCl active? check_diazotization->check_reagents Yes temp_issue->start reagent_issue Problem: Incomplete diazotization or poor catalysis. Action: Use fresh reagents. Prepare fresh CuCl. check_reagents->reagent_issue No check_addition Was diazonium solution added slowly to the CuCl catalyst? check_reagents->check_addition Yes reagent_issue->start addition_issue Problem: Uncontrolled decomposition/side reactions. Action: Ensure slow, controlled addition with vigorous stirring. check_addition->addition_issue No success Yield should improve. Analyze final product for purity. check_addition->success Yes addition_issue->start

Caption: A decision-tree for troubleshooting low yield in the final product.

Q3: My reaction solution turns dark brown/black during the Sandmeyer step and the yield is very low. What's happening?

A3: This indicates uncontrolled decomposition of the diazonium salt and significant side reactions. The primary culprits are temperature and catalyst quality.

  • Temperature Control is Paramount: The diazotization of 2-Amino-6-methylbenzothiazole must be performed at 0-5°C.[2] Aromatic diazonium salts are notoriously unstable at higher temperatures and will readily decompose, releasing nitrogen gas and forming phenols or tarry polymerization products.

  • Slow, Controlled Addition: The cold diazonium salt solution should be added slowly to the copper(I) chloride solution. A rapid addition can cause a localized temperature spike, leading to decomposition.

  • Catalyst Activity: The Sandmeyer reaction relies on a copper(I) catalyzed, single-electron transfer mechanism to generate an aryl radical.[3][4][5] If you are using commercial CuCl, its activity may be diminished due to oxidation to Cu(II). It is often best to prepare fresh CuCl or wash the commercial reagent to remove any inactive Cu(II) species.

Q4: I'm seeing an unexpected side product in my final analysis. What could it be?

A4: The most common side product in a Sandmeyer reaction is a biaryl compound, formed by the coupling of two aryl radicals. Its formation is evidence of the radical mechanism.[3] Another common impurity is the corresponding phenol (2-Hydroxy-6-methylbenzothiazole), which arises if the diazonium salt reacts with water instead of the chloride ion.

To minimize side products:

  • Ensure a sufficient concentration of chloride ions is present.

  • Maintain a low temperature to prevent the premature decomposition and reaction with water.

  • Use an active catalyst to ensure the desired reaction pathway is kinetically favored.

Key Reaction Parameters and Recommendations
ParameterRecommendationRationale
Diazotization Temp. 0-5 °CPrevents premature decomposition of the unstable diazonium salt.[2]
NaNO₂ Addition Slow, dropwise addition of a pre-made aqueous solution.Avoids localized excess of nitrous acid and controls the exothermic reaction.
Diazotization Check Test for excess nitrous acid using starch-iodide paper (should turn blue).Confirms the primary amine has been completely converted to the diazonium salt.
CuCl Catalyst Use freshly prepared or purified Cu(I)Cl.Ensures high catalytic activity for the radical-nucleophilic aromatic substitution.[3][6]
Sandmeyer Temp. Maintain low temperature initially, then allow to warm slowly.Controls the rate of nitrogen evolution and minimizes side reactions.
Work-up Steam distillation or solvent extraction followed by vacuum distillation/recrystallization.Effectively separates the product from copper salts and non-volatile impurities.

Frequently Asked Questions (FAQs)

Q5: Can I use a different copper source, like CuBr or CuCl₂?

A5: You must use a copper(I) source for the classic Sandmeyer reaction. Cu(I) is essential for initiating the single-electron transfer that starts the radical cycle.[4][5] Using CuBr would result in the bromo- product (2-Bromo-6-methylbenzothiazole). While some variants use other transition metals, CuCl is the standard and most reliable for chlorination.[5][6]

Q6: How do I know if my diazotization is complete before proceeding to the Sandmeyer step?

A6: The standard method is to use potassium iodide-starch test paper. A drop of the reaction mixture is applied to the paper. The presence of excess nitrous acid (indicating that all the amine has reacted) will oxidize the iodide to iodine, which then forms a blue-black complex with starch. You should continue adding sodium nitrite solution until a positive test is maintained for several minutes.

Q7: Is it possible to perform this as a one-pot synthesis?

A7: While some modern organic reactions are designed as one-pot procedures, the distinct and sensitive nature of the diazotization and Sandmeyer steps makes a one-pot approach for this specific synthesis highly challenging and not recommended for achieving high yields. The optimal conditions (especially temperature) for each step are different, and isolating the intermediates, or at least ensuring one reaction is complete before starting the next, is crucial for success.

References

Technical Support Center: Optimizing Reaction Conditions for Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this important synthetic transformation and optimize your reaction conditions for higher yields and purity.

Introduction to Benzothiazole Synthesis

Benzothiazoles are a vital class of heterocyclic compounds present in numerous pharmaceuticals, agrochemicals, and industrial materials.[1][2] Their synthesis, most commonly achieved through the condensation of 2-aminothiophenol with various electrophilic partners, is a cornerstone reaction in medicinal chemistry.[3][4] While seemingly straightforward, this process is often plagued by challenges such as low yields, side product formation, and difficult purifications. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent and versatile method is the condensation of 2-aminothiophenol with aldehydes or carboxylic acids (or their derivatives).[3][4] The reaction with aldehydes is often preferred due to milder conditions and generally higher yields.[3][5]

Q2: How can I monitor the progress of my benzothiazole synthesis?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] By co-spotting the reaction mixture with your starting materials (2-aminothiophenol and the aldehyde/carboxylic acid), you can visually track the consumption of reactants and the appearance of the product spot. UV visualization is typically sufficient for observing the aromatic benzothiazole product.[6]

Q3: What are some "green" or more environmentally friendly approaches to benzothiazole synthesis?

A3: Modern synthetic chemistry emphasizes sustainable practices. For benzothiazole synthesis, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[6][7] Microwave-assisted synthesis is another popular green technique that can dramatically reduce reaction times and energy consumption.[3][5] Visible-light-promoted synthesis is also an emerging environmentally benign method.[8]

Q4: Are there specific safety precautions for working with 2-aminothiophenol?

A4: Yes, 2-aminothiophenol is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a disulfide byproduct and reduce your yield.[6] It is advisable to use a freshly opened bottle or purify it before use.[6] Handling it under an inert atmosphere (like nitrogen or argon) can be beneficial.[6] Additionally, as a thiol, it has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield

Low product yield is one of the most frequent challenges in benzothiazole synthesis. The following guide will help you diagnose and resolve this issue.

Start Low or No Yield Check_Purity Check Starting Material Purity (2-aminothiophenol, aldehyde/acid) Start->Check_Purity Oxidized 2-Aminothiophenol Oxidized? Check_Purity->Oxidized If Pure Purify_Reactant Purify or Use Fresh Starting Material Check_Purity->Purify_Reactant Impure Oxidized->Purify_Reactant Yes Catalyst_Choice Evaluate Catalyst Choice & Loading Oxidized->Catalyst_Choice No Purify_Reactant->Start Screen_Catalysts Screen Different Catalysts (e.g., PPA, I₂, H₂O₂/HCl) Catalyst_Choice->Screen_Catalysts Inefficient Reaction_Conditions Assess Reaction Conditions (Temperature, Time, Solvent) Catalyst_Choice->Reaction_Conditions Efficient Screen_Catalysts->Start Optimize_Temp Optimize Temperature (Gradual Increase/Decrease) Reaction_Conditions->Optimize_Temp Suboptimal Temp Optimize_Solvent Optimize Solvent Reaction_Conditions->Optimize_Solvent Suboptimal Solvent Incomplete_Cyclization Incomplete Cyclization? Reaction_Conditions->Incomplete_Cyclization Optimal Optimize_Temp->Start Optimize_Solvent->Start Stronger_Catalyst Use a Stronger Cyclization Agent or Adjust Conditions Incomplete_Cyclization->Stronger_Catalyst Yes Success Improved Yield Incomplete_Cyclization->Success No Stronger_Catalyst->Start

Caption: Troubleshooting flowchart for low yield.

Potential Cause Explanation & Recommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is prone to air oxidation, forming a disulfide that will not participate in the desired reaction.[6] Solution: Use a freshly opened bottle of 2-aminothiophenol or purify it via distillation before use. Ensure the aldehyde or carboxylic acid is also of high purity.
Inefficient Catalyst The choice of catalyst is critical and substrate-dependent. For condensations with carboxylic acids, strong acids like polyphosphoric acid (PPA) are often required to drive the dehydration.[9] For aldehydes, a wider range of catalysts, including Lewis acids (e.g., samarium triflate), Brønsted acids, or oxidative systems (e.g., H₂O₂/HCl, iodine), can be effective.[6][7] Solution: If your yield is low, consider screening different catalysts. For example, if a mild acid is failing, a stronger one might be necessary. Conversely, a harsh catalyst might be causing degradation.[6]
Suboptimal Reaction Temperature Temperature significantly impacts reaction rate and selectivity. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy for cyclization.[6] However, excessive heat can lead to side product formation and decomposition. Solution: If the reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50 °C, then reflux). If you observe multiple spots on TLC at higher temperatures, lowering the temperature may improve selectivity and yield.[6]
Inappropriate Solvent The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism. Common solvents include ethanol, DMSO, and DMF.[5][6] In some cases, solvent-free conditions or using water as a green solvent can be highly effective.[5][7] Solution: A systematic optimization of the solvent is recommended. If reactants are not fully soluble, a different solvent may be required.
Incomplete Cyclization or Oxidation The reaction proceeds through a Schiff base or amide intermediate, which then cyclizes to form a benzothiazoline. This intermediate must then be oxidized to the final aromatic benzothiazole.[5] If the cyclization is slow or the oxidation is inefficient, the reaction can stall. Solution: For cyclization, ensure your catalyst is effective (see above). For the oxidation step, sometimes atmospheric oxygen is sufficient, especially when the reaction is run open to the air.[5] In other cases, an explicit oxidant like H₂O₂ or even DMSO (as both solvent and oxidant) may be required to drive the reaction to completion.[5][7]
Problem 2: Significant Side Product Formation

The formation of byproducts complicates purification and reduces the yield of the desired benzothiazole.

cluster_0 Oxidation of Starting Material cluster_1 Incomplete Cyclization cluster_2 Self-Condensation Reactant 2 x 2-Aminothiophenol Disulfide Disulfide Byproduct Reactant->Disulfide O₂ Intermediate Schiff Base Intermediate Product Desired Benzothiazole Intermediate->Product Inefficient Cyclization Aldehyde1 Aldehyde Aldol Aldol Adduct Aldehyde1->Aldol Aldehyde2 Aldehyde Aldehyde2->Aldol

Caption: Common side reactions in benzothiazole synthesis.

Side Product/Issue Cause & Mitigation Strategy
Disulfide of 2-Aminothiophenol The thiol group in 2-aminothiophenol is readily oxidized to a disulfide, especially in the presence of air.[6] Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-purity 2-aminothiophenol.
Unreacted Schiff Base Intermediate In reactions with aldehydes, the intermediate Schiff base may not fully cyclize to the benzothiazoline.[6] Mitigation: The choice of catalyst and reaction conditions is crucial for promoting efficient cyclization.[6] Often, increasing the temperature or using a more effective catalyst can drive the cyclization to completion.
Self-Condensation of Aldehyde Under certain conditions (especially basic or strongly acidic), aldehydes can undergo self-condensation (e.g., aldol reaction), consuming the starting material.[6] Mitigation: Carefully control the reaction pH and temperature. Adding the aldehyde slowly to the reaction mixture can sometimes minimize self-condensation by keeping its instantaneous concentration low.
Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole can be challenging due to unreacted starting materials or byproducts with similar polarities.

Purification Challenge Recommended Approach
Similar Polarity of Product and Impurities If the product and impurities have similar Rf values on TLC, separation by standard column chromatography can be difficult.[6] Solution: Try a different solvent system for elution in your column chromatography. Consider alternative purification techniques such as recrystallization from an appropriate solvent (e.g., ethanol, hexanes/ethyl acetate) or preparative TLC.[6]
Removal of Acidic/Basic Reagents Catalysts like PPA or HCl, and unreacted 2-aminothiophenol or carboxylic acids, need to be removed. Solution: An aqueous workup is essential. After the reaction, quench the mixture with water or ice.[6] Neutralize acidic catalysts by slowly adding a base like sodium bicarbonate solution.[10] The product can then be extracted into an organic solvent (e.g., ethyl acetate), and the aqueous layer will retain the salt byproducts. Washing the organic layer with brine will help remove residual water before drying.[10]

Experimental Protocols

The following are general, yet robust, starting protocols for the synthesis of 2-substituted benzothiazoles. Note: These may require optimization for your specific substrates.

Protocol 1: Synthesis from an Aldehyde using H₂O₂/HCl

This method is efficient for a wide range of aromatic aldehydes and proceeds at room temperature.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol (5-10 mL).[5]

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[5]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress by TLC until the starting materials are consumed (typically 45-60 minutes).[5]

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.[5]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid with water and dry.[5]

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis from a Carboxylic Acid using Polyphosphoric Acid (PPA)

This method is suitable for converting carboxylic acids to benzothiazoles but requires higher temperatures.[9]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add the carboxylic acid (10 mmol) and 2-aminothiophenol (10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approx. 10-15 g) to the flask. The mixture will be viscous.

  • Reaction Conditions: Heat the reaction mixture to 140-180 °C with efficient stirring for 2-4 hours. Monitor the reaction progress by TLC (take a small aliquot, quench with water, neutralize, and extract before spotting).

  • Work-up: After the reaction is complete, allow the mixture to cool to about 80-100 °C. Very carefully and slowly, pour the hot, viscous mixture into a beaker of crushed ice with vigorous stirring.[6]

  • Neutralization & Isolation: The product will often precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. Collect the solid by filtration, wash thoroughly with water, and dry.[6]

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can have a profound impact on the yield of 2-phenylbenzothiazole. The following table summarizes typical findings.

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1H₂O₂/HClEthanolRoom Temp1~95%[3]
2Iodine (I₂)DMF1002~90%[7]
3Samarium TriflateWater803~92%[7]
4PPANone1603~85%[9]
5None (Visible Light)EthanolRoom Temp6~94%[8]
6Montmorillonite K-10None (Microwave)850.1~95%[8]

References

Technical Support Center: 2-Chloro-6-methylbenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-6-methylbenzothiazole. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and what are the primary byproducts?

A1: A prevalent and effective method for synthesizing this compound is the chlorination of 2-mercapto-6-methylbenzothiazole using a chlorinating agent like sulfuryl chloride (SO₂Cl₂)[1]. While this reaction is generally high-yielding, several byproducts can arise if conditions are not carefully controlled. The most common byproducts include:

  • Bis(6-methylbenzothiazol-2-yl) disulfide: An oxidative dimerization product of the starting material.

  • 6-methylbenzothiazol-2(3H)-one: The product of hydrolysis of this compound.

  • Unreacted 2-mercapto-6-methylbenzothiazole: Resulting from an incomplete reaction.

Q2: During my reaction, I'm observing a significant amount of a high-molecular-weight impurity that is insoluble in my desired solvent. What is it likely to be?

A2: This is a classic sign of the formation of bis(6-methylbenzothiazol-2-yl) disulfide . This byproduct forms when the starting material, 2-mercapto-6-methylbenzothiazole, undergoes oxidative coupling. Thiols are susceptible to oxidation, and even trace amounts of atmospheric oxygen can facilitate this dimerization, especially at elevated temperatures or under basic conditions[2]. Its symmetrical and larger structure often leads to lower solubility compared to the starting material or the final product.

Q3: My final product seems to degrade during aqueous workup or purification by column chromatography. What is the likely degradation product?

A3: The likely degradation product is 6-methylbenzothiazol-2(3H)-one . The 2-chloro group on the benzothiazole ring is a good leaving group, making the compound susceptible to nucleophilic substitution. Water, being a nucleophile (albeit a weak one), can attack the C2 position, leading to hydrolysis[3]. This is often accelerated by residual acid or base from the reaction. During column chromatography, the slightly acidic nature of silica gel can also promote this hydrolysis if protic or wet solvents are used.

Q4: Can over-chlorination occur, and if so, where does it happen?

A4: Yes, over-chlorination is a potential side reaction, particularly if harsh chlorinating agents or forcing conditions are used. The electron-rich benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution. The methyl group at the 6-position is an activating group, directing further chlorination to the aromatic ring. While less common than the other byproducts mentioned, it's a possibility that can complicate purification.

Troubleshooting Guide: Identification and Minimization of Byproducts

This section provides a systematic approach to identifying and mitigating common byproducts encountered in reactions involving this compound.

Problem 1: High Levels of Disulfide Dimer Impurity
  • Causality: The thiol group of 2-mercapto-6-methylbenzothiazole is readily oxidized to form a disulfide bond. This is an intermolecular reaction between two molecules of the starting material, often catalyzed by trace metals or oxygen.

  • Identification:

    • TLC: The disulfide dimer will have a different Rf value than the starting material and product.

    • Mass Spectrometry: Look for a mass corresponding to (M-H) + (M-H) of the starting material, where M is the molecular weight of 2-mercapto-6-methylbenzothiazole.

  • Mitigation Strategies:

    • Inert Atmosphere: The most effective preventative measure is to conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen[2][4].

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

    • Control of Reaction Temperature: Avoid unnecessarily high temperatures, as this can increase the rate of oxidation. The reaction of 2-mercaptobenzothiazole with sulfuryl chloride is often exothermic and should be cooled[1].

Problem 2: Presence of the Hydrolyzed Product (6-methylbenzothiazol-2(3H)-one)
  • Causality: this compound is susceptible to nucleophilic attack at the C2 position by water. This results in the displacement of the chloride ion and formation of the corresponding benzothiazolone.

  • Identification:

    • TLC: The benzothiazolone byproduct will have a different polarity and thus a different Rf value.

    • Mass Spectrometry: Look for a mass corresponding to the replacement of -Cl with -OH.

    • NMR Spectroscopy: The disappearance of the characteristic signals for the chloro-substituted compound and the appearance of new signals corresponding to the benzothiazolone structure.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed using anhydrous solvents.

    • Careful Workup: During the workup, minimize contact time with water. If an aqueous wash is necessary, use cold deionized water or brine and quickly separate the organic layer. Neutralize any residual acid or base before prolonged exposure to water.

    • Purification Considerations: When using column chromatography, consider using a neutral support like alumina instead of silica gel, or deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.

Summary of Common Byproducts and Solutions
Byproduct NameChemical StructureCommon CausePrevention and Mitigation Strategies
Bis(6-methylbenzothiazol-2-yl) disulfide Dimer of starting materialOxidation of the thiol starting material by atmospheric oxygen.- Perform reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heat.
6-methylbenzothiazol-2(3H)-one Hydrolysis productNucleophilic substitution of the 2-chloro group by water during the reaction or workup.- Use anhydrous solvents and reagents.- Minimize contact with water during workup.- Use neutral purification media (e.g., alumina) if possible.
Unreacted Starting Material 2-mercapto-6-methylbenzothiazoleIncomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.- Ensure correct stoichiometry of reagents.- Monitor reaction progress by TLC.- Gradually increase temperature if the reaction is sluggish[5].

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the primary reaction pathway and the formation of key byproducts, as well as a logical workflow for troubleshooting common issues.

Byproduct_Formation SM 2-Mercapto-6-methyl- benzothiazole Product 2-Chloro-6-methyl- benzothiazole SM->Product + SO₂Cl₂ (Main Reaction) Dimer Disulfide Dimer Byproduct SM->Dimer [O] (Oxidation Side Reaction) Hydrolysis 6-methylbenzothiazol-2(3H)-one Byproduct Product->Hydrolysis + H₂O (Hydrolysis Side Reaction)

Caption: Main reaction pathway and formation of common byproducts.

Troubleshooting_Workflow start Low Yield / Impure Product analyze Analyze Crude Product (TLC, LC-MS) start->analyze is_dimer Major Impurity is Disulfide Dimer? analyze->is_dimer is_hydrolysis Major Impurity is Hydrolysis Product? is_dimer->is_hydrolysis No fix_dimer Implement Inert Atmosphere & Use Degassed Solvents is_dimer->fix_dimer Yes is_sm Major Impurity is Starting Material? is_hydrolysis->is_sm No fix_hydrolysis Ensure Anhydrous Conditions & Careful Workup is_hydrolysis->fix_hydrolysis Yes fix_sm Optimize Reaction Time, Temperature, & Stoichiometry is_sm->fix_sm Yes end Improved Yield & Purity is_sm->end No / Other fix_dimer->end fix_hydrolysis->end fix_sm->end

Caption: Troubleshooting workflow for low yield and product impurity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the chlorination of 2-mercaptobenzothiazoles and incorporates best practices to minimize byproduct formation[1].

Materials:

  • 2-Mercapto-6-methylbenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-mercapto-6-methylbenzothiazole (1.0 eq) in anhydrous DCM.

  • Inerting: Purge the flask with dry nitrogen for 10-15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Reagent: Add sulfuryl chloride (SO₂Cl₂, ~2.0-3.0 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. The heat of the reaction should be managed to keep the internal temperature below 10 °C[1].

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC.

  • Workup:

    • Once the reaction is complete, carefully pour the mixture over crushed ice.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution (to quench excess acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

References

Purification techniques for crude 2-Chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Purification Techniques for Crude 2-Chloro-6-methylbenzothiazole

Welcome to the technical support guide for the purification of this compound (CAS No. 3507-26-4). This document is designed for researchers, scientists, and drug development professionals, providing expert insights and practical troubleshooting advice. As Senior Application Scientists, we understand that the purity of your intermediates is paramount to the success of your research. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to achieve the highest purity for your compound.

Initial Assessment of Crude Material: The First Critical Step

Before attempting any purification, a preliminary analysis of your crude product is essential. This initial assessment provides critical data that will guide your choice of purification strategy and help you anticipate potential challenges.

  • Appearance and Physical State : Crude this compound is typically a solid at room temperature, with a melting point range of 44-49 °C.[1] Significant deviation from a solid state, such as being an oil or a viscous gum, indicates a high level of impurities or residual solvent.

  • Thin-Layer Chromatography (TLC) : A quick TLC analysis is invaluable. It will reveal the number of components in your crude mixture and give you a preliminary idea of the polarity of the impurities relative to your product. This information is crucial for developing a column chromatography method.

  • Solubility Tests : Test the solubility of a small amount of your crude material in various common laboratory solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane) at both room temperature and upon heating. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Question: My this compound will not crystallize from solution, even after cooling. What is happening and what should I do?

Answer: Failure to crystallize is a common issue often related to supersaturation or the use of an inappropriate amount of solvent.

  • Causality : Crystallization requires nucleation, the initial formation of a stable crystalline structure. If the solution is too dilute or if there are no nucleation sites, your compound will remain in a supersaturated state.

  • Solutions :

    • Induce Nucleation : Try scratching the inside of the flask just below the solvent level with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

    • Add a Seed Crystal : If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This will provide a template for further crystal growth.

    • Reduce Solvent Volume : If the solution is too dilute, gently heat it to evaporate a portion of the solvent, thereby increasing the concentration. Allow the solution to cool slowly again. Be cautious not to evaporate too much solvent, as this can cause the product to "oil out" or precipitate with impurities.

    • Add an Anti-Solvent : If your compound is dissolved in a solvent where it is highly soluble, you can slowly add a second solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes turbid. Then, gently warm the mixture until it is clear again and allow it to cool slowly.

Question: The compound "oils out" as a liquid instead of forming solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase at a temperature above its melting point. Given the relatively low melting point of this compound (44-49 °C), this can be a frequent problem.[1]

  • Causality : This typically happens when a solution is cooled too rapidly or when the boiling point of the chosen solvent is significantly higher than the melting point of the solute. High impurity levels can also depress the melting point of the mixture, exacerbating the issue.

  • Solutions :

    • Ensure Slow Cooling : Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling is critical for the formation of an ordered crystal lattice.

    • Lower the Saturation Temperature : Use a larger volume of solvent so that the solution becomes saturated at a temperature below the compound's melting point. While this may slightly reduce the yield, it promotes proper crystal formation.

    • Change Solvents : Select a solvent with a lower boiling point. For instance, if you are using toluene (Boiling Point: 111 °C), consider switching to a solvent like ethanol (Boiling Point: 78 °C) or a hexane/ethyl acetate mixture.

Distillation Issues

Question: I am trying to purify my product by vacuum distillation, but it is degrading. How can I avoid this?

Answer: Thermal degradation is a risk for many organic molecules, especially those containing heteroatoms. While specific data on the thermal stability of this compound is not readily available, it is a prudent concern.

  • Causality : Prolonged exposure to high temperatures, even under vacuum, can cause decomposition. The presence of acidic or basic impurities can catalyze this degradation.

  • Solutions :

    • Improve Vacuum : The most effective way to lower the boiling point is to decrease the pressure. Ensure your vacuum system is free of leaks and can achieve a very low pressure. A distillation boiling point for the parent 2-chlorobenzothiazole is reported as 132-134 °C at 21 mmHg, which can be used as a rough estimate.[2]

    • Use a Short Path Distillation Apparatus : For small quantities, a Kugelrohr or short path apparatus minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.

    • Pre-neutralize the Crude Material : If your synthesis involved acidic or basic conditions, wash the crude product with a dilute solution of sodium bicarbonate (if acidic) or dilute HCl (if basic) before distillation to remove catalytic impurities. Ensure the product is thoroughly dried before proceeding.

Column Chromatography Issues

Question: My product is streaking badly on the silica gel column, leading to poor separation. How can I fix this?

Answer: Streaking, or tailing, on a silica gel column is often caused by the compound's interaction with the acidic silanol groups on the silica surface or by using an inappropriate solvent system.

  • Causality : The nitrogen atom in the benzothiazole ring can be slightly basic, leading to strong, non-ideal interactions with the acidic silica gel. This causes the compound to move down the column slowly and unevenly.

  • Solutions :

    • Add a Modifier to the Eluent : Add a small amount (0.5-1%) of a polar, slightly basic modifier like triethylamine or pyridine to your mobile phase. This will bind to the active sites on the silica, allowing your compound to elute more symmetrically.

    • Optimize the Mobile Phase Polarity : Use TLC to find the ideal solvent system. The target Rf value for the desired compound should be between 0.25 and 0.35 for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Use a Different Stationary Phase : If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column if your compound and impurities have different hydrophobicities.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I choose for my crude this compound?

A1: The optimal technique depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a general guideline.

G start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid is_thermostable Are product & impurities thermally stable and volatile? is_solid->is_thermostable No (It's an oil) recrystallize Primary Method: Recrystallization is_solid->recrystallize  Yes polarity_diff Significant polarity difference between product and impurities? is_thermostable->polarity_diff No / Unknown distill Primary Method: Vacuum Distillation is_thermostable->distill  Yes chromatography Primary Method: Column Chromatography polarity_diff->chromatography  Yes polarity_diff->chromatography No (Difficult Separation) recrystallize_post_chrom Secondary Method: Recrystallization (for final polishing) chromatography->recrystallize_post_chrom Optional Final Step

Caption: Decision tree for selecting a purification method.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities will depend on the synthetic route. A common synthesis involves the cyclization of p-tolylthiourea with a chlorinating agent like sulfuryl chloride.[3] Potential impurities could include:

  • Unreacted Starting Materials : p-toluidine or p-tolylthiourea.

  • Side Products : Over-chlorinated species or products from incomplete cyclization.

  • Reagents and Solvents : Residual chlorobenzene, sulfuryl chloride decomposition products, or other solvents used in the synthesis and workup.[3]

Q3: How can I definitively assess the purity of my final product?

A3: A combination of methods provides the most reliable assessment of purity:

  • Melting Point : A sharp melting point that is close to the literature value (44-49 °C) is a good indicator of high purity.[1] Impurities will typically broaden and depress the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are excellent for identifying the desired structure and detecting any proton- or carbon-containing impurities. Integration of the proton signals can provide a quantitative measure of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly sensitive for detecting volatile impurities. The mass spectrum will help in identifying the structure of any contaminants.

  • High-Performance Liquid Chromatography (HPLC) : HPLC can provide a quantitative purity value (e.g., area percent) and is excellent for separating non-volatile impurities.

Q4: What are the primary safety hazards associated with this compound?

A4: According to GHS classifications, this compound is harmful if swallowed (H302) and causes serious eye irritation (H319).[4][5] Therefore, it is imperative to:

  • Wear appropriate Personal Protective Equipment (PPE) : This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]

  • Work in a well-ventilated area : Use a chemical fume hood to avoid inhalation of any dust or vapors.[6]

  • Avoid contact : Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • If the solution is colored, you may add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 30-35 °C) to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Adsorb this solution onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dry, adsorbed sample to the top of the packed column.

  • Begin eluting with the mobile phase, starting with low polarity and gradually increasing it as needed.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3507-26-4[1][4]
Molecular FormulaC8H6ClNS[4]
Molecular Weight183.66 g/mol [4]
AppearanceSolid[1]
Melting Point44 - 49 °C[1]
Boiling PointNot available (est. >130 °C at reduced pressure)[2]

Table 2: Common Solvents for Purification

SolventBoiling Point (°C)Application Notes
Ethanol78Good choice for recrystallization; dissolves product well when hot, poorly when cold.
Methanol65Similar to ethanol, but may have higher solubility, potentially reducing yield.
Isopropanol82Another good alcohol for recrystallization.
Hexane69Good for washing non-polar impurities; can be used as an anti-solvent or part of a chromatography mobile phase.
Ethyl Acetate77Common polar component in chromatography mobile phases.
Dichloromethane40Useful for dissolving crude product for column loading; part of chromatography mobile phases.

References

Sandmeyer Reaction on Aminobenzothiazoles: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the Sandmeyer reaction, with a specialized focus on its application to aminobenzothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation in their synthetic workflows. Here, we address common challenges and provide in-depth, experience-driven solutions to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Sandmeyer reaction on a substituted 2-aminobenzothiazole is resulting in a low yield of the desired halo-benzothiazole. What are the most likely causes?

Low yields in Sandmeyer reactions involving aminobenzothiazoles can often be traced back to several critical factors:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is paramount.[1] Insufficient acid or sodium nitrite, or improper temperature control, can lead to unreacted starting material. The heterocyclic nature of the benzothiazole ring can influence the basicity of the amino group, sometimes requiring slightly adjusted diazotization conditions compared to simple anilines.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable, particularly at elevated temperatures.[1][2] For aminobenzothiazole-derived diazonium salts, the electron-donating nature of the thiazole ring can further impact stability. It is crucial to maintain the temperature of the diazotization mixture strictly between 0-5 °C.[3][4]

  • Side Reactions: The primary competing reaction is the formation of phenolic byproducts from the reaction of the diazonium salt with water.[1] This is especially prevalent if the reaction temperature is not rigorously controlled. Another common side reaction is the formation of biaryl compounds through radical coupling.[1]

  • Purity of Starting Material: Ensure your aminobenzothiazole starting material is pure and free of any residual reagents from its synthesis.

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark, polymeric, or tarry materials is a common issue and often points towards decomposition of the diazonium salt and subsequent uncontrolled side reactions.

  • Cause: This is typically a result of the diazonium salt decomposing prematurely, leading to a cascade of radical reactions. The aryl radicals generated can couple with each other or react with the solvent or other species in the reaction mixture in an unselective manner.

  • Prevention:

    • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during both the diazotization and the subsequent addition to the copper(I) salt solution is critical.[1][4]

    • Slow Addition: The solution of the diazonium salt should be added slowly and portion-wise to the copper(I) halide solution. This ensures that the concentration of the diazonium salt remains low at any given time, minimizing decomposition and side reactions.

    • Degassed Solvents: While not always necessary, using degassed solvents can sometimes help to minimize oxidative side reactions that can contribute to byproduct formation.

Q3: When attempting a cyanation reaction on my aminobenzothiazole, I am getting a mixture of the desired nitrile and the corresponding chloro- or bromo-benzothiazole. How can I improve the selectivity for cyanation?

This lack of selectivity is a classic challenge in Sandmeyer reactions and is usually related to the counter-ion of the diazonium salt.

  • Cause: If you prepare your diazonium salt using hydrochloric acid (HCl) or hydrobromic acid (HBr), the resulting diazonium salt will have a chloride (Cl⁻) or bromide (Br⁻) counter-ion. When you then add this to your copper(I) cyanide (CuCN) solution, there is a competition between the cyanide nucleophile and the halide counter-ion.

  • Solution:

    • Use a Non-Halide Acid for Diazotization: To avoid this competition, perform the diazotization using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or tetrafluoroboric acid (HBF₄). This will generate the corresponding bisulfate or tetrafluoroborate salt of the diazonium species, eliminating the competing halide nucleophile.

    • Isolate the Diazonium Salt (with caution): In some cases, particularly with more stable diazonium salts, it is possible to isolate the diazonium tetrafluoroborate salt as a solid. This can then be added to the CuCN solution. Warning: Solid diazonium salts are potentially explosive and should be handled with extreme care, in small quantities, and behind a blast shield.

Q4: My Sandmeyer reaction is not going to completion, and I am recovering a significant amount of my starting aminobenzothiazole. What adjustments should I make?

Recovering starting material is a clear indication of incomplete diazotization.

  • Ensure Sufficient Acid: A common mistake is not using a sufficient excess of acid. The acid serves two purposes: it protonates the amino group, making it soluble, and it reacts with sodium nitrite to generate the active diazotizing agent, nitrous acid (HNO₂).[3] A good starting point is to use at least 3 equivalents of acid relative to the aminobenzothiazole.

  • Check the Purity of Sodium Nitrite: Sodium nitrite can degrade over time. Use a fresh, high-purity source.

  • Reaction Time: While the diazotization is typically rapid, ensure you are allowing sufficient time for the reaction to complete before proceeding with the Sandmeyer step. This can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid and suggests the diazotization is complete.

II. Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues with your Sandmeyer reaction on aminobenzothiazoles.

Caption: A troubleshooting decision tree for the Sandmeyer reaction.

III. Experimental Protocols

A. General Protocol for the Diazotization of 2-Aminobenzothiazole

This protocol provides a general starting point. The exact quantities and reaction times may need to be optimized for your specific substituted aminobenzothiazole.

Materials:

  • Substituted 2-aminobenzothiazole

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the substituted 2-aminobenzothiazole (1.0 eq) in a mixture of the chosen acid (3.0-4.0 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial that the temperature does not exceed 5 °C.[1][2]

  • Prepare a solution of sodium nitrite (1.1-1.2 eq) in a small amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled aminobenzothiazole solution, ensuring the temperature remains below 5 °C. The addition should be done slowly to control the exothermic reaction and prevent the evolution of nitrogen oxides.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution is typically used immediately in the subsequent Sandmeyer reaction without isolation.[5]

B. General Protocol for the Sandmeyer Reaction (Halogenation)

Materials:

  • Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)

  • Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)

  • The freshly prepared diazonium salt solution from Protocol A.

Procedure:

  • In a separate flask, prepare a solution of the copper(I) halide (1.2-1.5 eq) in the corresponding concentrated acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and carefully, add the freshly prepared cold diazonium salt solution to the cold copper(I) halide solution. Vigorous evolution of nitrogen gas will be observed.[6] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.

  • The reaction mixture can then be worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization.

IV. Mechanistic Insights

Understanding the mechanism of the Sandmeyer reaction is key to effective troubleshooting. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[7][8]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction ArNH2 Ar-NH₂ (Aminobenzothiazole) ArN2_plus Ar-N₂⁺ (Diazonium Salt) ArNH2->ArN2_plus NaNO₂, H⁺, 0-5°C Ar_radical Ar• (Aryl Radical) ArN2_plus->Ar_radical Single Electron Transfer from Cu(I) N2 N₂ (gas) ArN2_plus->N2 Loss of N₂ CuX Cu(I)X CuX2 Cu(II)X₂ CuX->CuX2 Oxidation ArX Ar-X (Product) Ar_radical->ArX Reaction with Cu(II)X₂ CuX2->CuX Regeneration of Catalyst

Caption: The mechanism of the Sandmeyer reaction.

The key steps are:

  • Single Electron Transfer (SET): The copper(I) catalyst transfers an electron to the diazonium salt.[6]

  • Loss of Nitrogen: The resulting diazo radical rapidly loses a molecule of nitrogen gas to form an aryl radical.[6]

  • Halogen Transfer: The aryl radical then reacts with a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[8]

Understanding this mechanism highlights the importance of the copper(I) catalyst and explains the formation of biaryl byproducts (from the coupling of two aryl radicals).

V. Data Summary

Issue Potential Cause Recommended Action
Low YieldIncomplete diazotizationIncrease equivalents of acid and NaNO₂; ensure NaNO₂ is fresh.
Diazonium salt decompositionMaintain strict temperature control (0-5 °C).
Phenol byproduct formationKeep temperature low; add diazonium salt slowly.
Tar FormationPremature diazonium salt decompositionStrict temperature control; slow addition of diazonium salt.
Lack of Selectivity (Cyanation)Competing halide nucleophileUse a non-halide acid (e.g., H₂SO₄) for diazotization.
Recovered Starting MaterialIncomplete diazotizationEnsure sufficient excess of acid; check purity of NaNO₂.

VI. References

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ScienceDirect. --INVALID-LINK--

  • BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • BenchChem. Common side reactions in Sandmeyer and azo coupling reactions. --INVALID-LINK--

  • Organic Chemistry Portal. Sandmeyer Reaction. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Aryl Substitution: Navigating Alternatives to the Sandmeyer Reaction. --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. --INVALID-LINK--

  • ResearchGate. (PDF) Coupling Reactions of Aryldiazonium Salt. Part-XI: Review on Coupling of Aryldiazonium Salts of Aminobenzothiazoles with Aromatic and Heterocyclic Components. --INVALID-LINK--

  • J&K Scientific LLC. Sandmeyer Reaction. --INVALID-LINK--

  • National Institutes of Health. A general electrochemical strategy for the Sandmeyer reaction. --INVALID-LINK--

  • YouTube. 37.01 Sandmeyer Reactions. --INVALID-LINK--

  • PHARMD GURU. 34. DIAZOTISATION AND COUPLING. --INVALID-LINK--

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Reddit. Sandmeyer type reaction troubleshoot. --INVALID-LINK--

  • Organic Chemistry Portal. Diazotisation. --INVALID-LINK--

  • ACS Publications. Switchable and Scalable Heteroarylation of Primary Amines with 2-Chlorobenzothiazoles under Transition-Metal-Free and Solvent-Free Conditions. --INVALID-LINK--

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. --INVALID-LINK--

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. --INVALID-LINK--

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. --INVALID-LINK--

  • OrgoSolver. Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). --INVALID-LINK--

  • Scirp.org. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. --INVALID-LINK--

  • CK-12 Foundation. Preparation of Haloarenes. --INVALID-LINK--

  • Reddit. Troubleshooting a Sandmeyer reaction. --INVALID-LINK--

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. --INVALID-LINK--

  • PHARMD GURU. 32. SANDMEYERS REACTION. --INVALID-LINK--

  • Chad's Prep®. The Sandmeyer Reactions. --INVALID-LINK--

  • ResearchGate. A new and efficient synthesis of 2-aminobenzothiazoles derivatives from o-nitroaniline. --INVALID-LINK--

References

Improving solubility of 2-Chloro-6-methylbenzothiazole for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-methylbenzothiazole

An Application Scientist's Guide to Improving Solubility for Bioassays

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to the common solubility challenges encountered with this compound. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental properties of this compound and the root causes of its solubility issues.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the basic properties of your compound is the first step in troubleshooting. This compound is a small molecule with the following characteristics:

PropertyValueSource
Molecular Formula C₈H₆ClNS[1][2]
Molecular Weight ~183.66 g/mol [1][2]
Appearance Yellow solid[3]
Melting Point 44-49 °C[4]
Predicted XLogP3 3.4 - 3.7[1][2]

The high XLogP3 value indicates significant lipophilicity (hydrophobicity), which is the primary reason for its poor solubility in aqueous solutions.

Q2: Why does my compound dissolve in an organic solvent but crash out when diluted into my aqueous bioassay buffer?

This is the most common issue researchers face with poorly soluble compounds. The phenomenon occurs due to a rapid change in the solvent environment.

  • Initial Solubilization: An organic solvent like Dimethyl Sulfoxide (DMSO) is powerful enough to break the crystal lattice energy of the solid compound and keep the individual molecules solvated.[5]

  • Aqueous Dilution: When this concentrated organic stock is introduced into an aqueous buffer (e.g., cell culture media, PBS), the DMSO concentration is drastically lowered. The water molecules cannot effectively solvate the hydrophobic this compound molecules, causing them to aggregate and precipitate out of the solution. You have exceeded the compound's maximum aqueous solubility at that specific condition.

Q3: Are there any specific safety precautions for handling this compound?

Yes. According to its Safety Data Sheet (SDS) and GHS classifications, this compound presents specific hazards.[1][6] Always consult the full SDS from your supplier before use.

  • H302: Harmful if swallowed.[1][4][6]

  • H319: Causes serious eye irritation.[1][4][6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Part 2: A Systematic Workflow for Solubility Enhancement

Tackling solubility requires a logical, stepwise approach. The following workflow is designed to efficiently identify a viable solubilization strategy, starting with the simplest methods and progressing to more advanced techniques if needed.

Solubility_Workflow cluster_0 Phase 1: Initial Stock Preparation cluster_1 Phase 2: Aqueous Dilution & Troubleshooting cluster_2 Phase 3: Advanced Formulation start Start: Weigh Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Visually Inspect Stock (Clear Solution?) prep_stock->check_stock dilute Dilute Stock into Aqueous Bioassay Medium check_stock->dilute Yes, Clear check_precip Precipitation Observed? success Success! Proceed with Assay & Run Solvent Vehicle Control check_precip->success No troubleshoot Troubleshoot: Lower Final Concentration check_precip->troubleshoot Yes troubleshoot->dilute Re-attempt advanced Still Precipitates? Use Advanced Technique troubleshoot->advanced If still failing use_surfactant Option: Add Surfactant (e.g., Tween® 80) advanced->use_surfactant use_surfactant->dilute Re-attempt

References

Overcoming incomplete cyclization in benzothiazole formation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for benzothiazole synthesis. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and practical solutions for overcoming common challenges in the synthesis of benzothiazoles, particularly the issue of incomplete cyclization. By understanding the underlying mechanisms and critical parameters, you can significantly improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during benzothiazole formation in a practical question-and-answer format.

Q1: My reaction has stalled, showing significant amounts of the uncyclized intermediate. How can I drive the cyclization to completion?

This is the most frequent challenge in benzothiazole synthesis. The reaction typically proceeds via the formation of a Schiff base (from an aldehyde) or a thioamide intermediate, which then undergoes intramolecular cyclodehydration or oxidative cyclization.[1][2] If this final step is inefficient, you'll observe a buildup of the intermediate.

Root Cause Analysis & Solutions:

  • Insufficient Oxidation: The final step is an oxidative cyclization. If the oxidizing agent is weak, absent, or depleted, the reaction will stall.

    • Solution 1: Introduce an Oxidant. If your protocol relies on ambient air (oxygen) as the oxidant, the reaction can be slow. Consider adding a dedicated oxidant. Common choices include:

      • Hydrogen Peroxide (H₂O₂): Often used with an acid catalyst like HCl, H₂O₂ is an effective and clean oxidant.[3][4]

      • Iodine (I₂): Molecular iodine can act as both a catalyst and an oxidant, promoting condensation and subsequent cyclization.[5]

      • DMSO: At elevated temperatures, Dimethyl sulfoxide (DMSO) can serve as both the solvent and the oxidant.[2][5]

    • Solution 2: Ensure an Aerobic Environment. If using air, ensure the reaction is not under an inert atmosphere. Gentle bubbling of air through the reaction mixture can sometimes improve the rate, though this can be difficult to control.

  • Inadequate Acid Catalysis: The cyclization step is often acid-catalyzed. The catalyst protonates the carbonyl or imine, making it more electrophilic and promoting the intramolecular attack by the thiol group.

    • Solution: Introduce or increase the concentration of an acid catalyst.

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), methanesulfonic acid, or even acidic conditions generated by H₂O₂/HCl can be effective.[6]

      • Lewis Acids: Catalysts like samarium triflate (Sm(OTf)₃) can activate the carbonyl group and promote cyclization under mild conditions.[5]

  • Suboptimal Temperature: The energy of activation for the cyclization step may not be met at your current reaction temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for any potential degradation of starting materials or product. Refluxing in a higher-boiling solvent like DMF or DMSO is a common strategy.[5]

Q2: What is the most likely cause of low yields, even when the reaction appears to go to completion?

Low yields can stem from issues with starting materials or the formation of side products that are difficult to separate.

Root Cause Analysis & Solutions:

  • Poor Quality of 2-Aminothiophenol: This is a critical and often overlooked issue. 2-Aminothiophenol is highly susceptible to oxidation. The thiol group (-SH) can readily oxidize to form the corresponding disulfide [bis(2-aminophenyl) disulfide].[1][7] This disulfide is less reactive and will not participate in the desired reaction, directly reducing your potential yield.

    • Solution 1: Purity Check & Purification. Always use high-purity 2-aminothiophenol. If the bottle is old or has been exposed to air, consider purifying it by distillation under reduced pressure.

    • Solution 2: Proper Handling. Handle 2-aminothiophenol in a well-ventilated fume hood, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][8]

    • Solution 3: Use the Disulfide Directly. Some modern protocols are designed to start from the more stable bis(2-aminophenyl) disulfide, using a reducing agent in situ to generate the reactive thiophenol.[7]

  • Side Reactions: The starting materials can engage in undesired reaction pathways.

    • Aldehyde Self-Condensation: Aldehydes, especially under basic or acidic conditions, can self-condense (e.g., aldol condensation).[1]

    • Over-oxidation: Using an overly harsh oxidant or an excess amount can lead to the oxidation of the benzothiazole ring itself or other functional groups on your substrate.[1]

    • Solution: Carefully control reaction conditions. Adjusting the rate of addition of reagents, maintaining the optimal temperature, and using the correct stoichiometry of catalysts and oxidants are crucial.

Visualizing the Process: Mechanism & Troubleshooting

Understanding the reaction pathway and having a logical troubleshooting workflow are key to success.

General Reaction Mechanism

The most common pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde involves two key stages: condensation to form a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.

Benzothiazole Formation Mechanism Figure 1: General Mechanism of Benzothiazole Formation R1 2-Aminothiophenol I1 Benzothiazoline Intermediate R1->I1 Condensation (-H₂O) R2 Aldehyde (R-CHO) R2->I1 Condensation (-H₂O) P1 2-Substituted Benzothiazole I1->P1 Oxidation (-2H)

Caption: Figure 1: General Mechanism of Benzothiazole Formation

Troubleshooting Decision Tree

When faced with an incomplete reaction, this decision tree can guide your optimization process.

Troubleshooting Workflow Figure 2: Troubleshooting Incomplete Cyclization Start Problem: Incomplete Cyclization (Intermediate Detected) CheckOxidant Is an effective oxidant present? Start->CheckOxidant AddOxidant Action: Add Oxidant (e.g., H₂O₂, I₂, air/DMSO) CheckOxidant->AddOxidant No CheckCatalyst Is an acid catalyst present and active? CheckOxidant->CheckCatalyst Yes Success Reaction Complete AddOxidant->Success AddCatalyst Action: Add Catalyst (e.g., p-TsOH, Lewis Acid) CheckCatalyst->AddCatalyst No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes AddCatalyst->Success IncreaseTemp Action: Increase Temperature (Monitor for degradation) CheckTemp->IncreaseTemp No CheckPurity Are starting materials pure (esp. 2-aminothiophenol)? CheckTemp->CheckPurity Yes IncreaseTemp->Success PurifySM Action: Purify Starting Material (Distill 2-aminothiophenol) CheckPurity->PurifySM No CheckPurity->Success Yes PurifySM->Success

Caption: Figure 2: Troubleshooting Incomplete Cyclization

Comparative Data: Oxidant & Catalyst Systems

The choice of reaction system is critical and depends on the substrate's sensitivity and the desired reaction conditions. The following table summarizes common systems for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes.

System / CatalystOxidantSolventTemperatureKey AdvantagesReference
H₂O₂/HCl H₂O₂EthanolRoom Temp.Green, mild conditions, excellent yields.[3][6]
Iodine (catalytic) Iodine / AirDMF80-100 °CEfficient, promotes condensation.[5]
Air/DMSO Air / DMSODMSO>100 °CCatalyst-free, simple setup.[2][5]
Samarium Triflate AirAqueous MediumRoom Temp.Reusable Lewis acid catalyst, mild.[5]
Visible Light / Air O₂ (from Air)AcetonitrileRoom Temp.Metal-free, photoredox catalysis.[5]

Experimental Protocol: A Generalized Method

This protocol provides a robust starting point for the synthesis of a 2-arylbenzothiazole using a common H₂O₂/HCl system.[3][6]

Objective: To synthesize 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

  • Ethanol (5 mL)

  • 30% Hydrogen Peroxide (H₂O₂, 6.0 mmol)

  • Concentrated Hydrochloric Acid (HCl, 3.0 mmol)

  • Ethyl acetate and Hexane (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Catalyst/Oxidant Addition: To the stirring solution at room temperature, add 30% H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol). Caution: The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent. The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.[1]

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding it to a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-phenylbenzothiazole.

References

Technical Support Center: Monitoring 2-Chloro-6-methylbenzothiazole Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2-Chloro-6-methylbenzothiazole in their synthetic workflows. Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring, offering a rapid and cost-effective way to assess the consumption of starting materials and the formation of products.[1] This document provides in-depth, field-proven guidance and troubleshooting solutions to ensure your TLC analysis is both accurate and reliable.

Part 1: Foundational Principles & Core Protocol

Why Monitor this compound Reactions with TLC?

This compound is a halogenated heterocyclic compound, making it moderately polar.[2][3] It frequently serves as an electrophile in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 2-position is displaced by a nucleophile (e.g., an amine, thiol, or alkoxide).[4] This chemical transformation invariably leads to a change in the product's polarity compared to the starting material.

  • Starting Material: this compound (C₈H₆ClNS, MW: 183.66 g/mol ).[2] Moderately polar.

  • Potential Product: e.g., 2-Amino-6-methylbenzothiazole. The introduction of an amino group significantly increases polarity.

This polarity difference is the cornerstone of TLC separation. As the reaction progresses, you should observe the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf), product spot.[5]

Step-by-Step Protocol: Developing a TLC System for a Nucleophilic Substitution Reaction

This protocol outlines the workflow for establishing a robust TLC method for monitoring the conversion of this compound to a more polar derivative, such as 2-Amino-6-methylbenzothiazole.

Objective: To find a solvent system where the starting material has an Rf of ~0.5-0.7 and the product has a lower, distinct Rf.[5]

  • Prepare Your Samples:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Reaction Mixture (RM): At timed intervals (e.g., T=0, 30 min, 1 hr), withdraw a micro-aliquot of your reaction mixture using a capillary tube.[5] Dilute this aliquot in a vial with a small amount of DCM or EtOAc.

    • Co-spot (Co): This is a crucial lane for unambiguous identification. In a separate vial, mix a small amount of your diluted SM solution with your diluted RM solution.[6]

  • Select an Initial Solvent System:

    • Halogenated aromatic compounds are often separated well using a mixture of a non-polar solvent and a moderately polar solvent.[7][8]

    • Recommended Starting Point: 20% Ethyl Acetate in Hexane (v/v).

  • Prepare the TLC Chamber:

    • Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.[8]

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere, which prevents the solvent from evaporating off the plate as it runs, leading to more consistent Rf values.[8]

    • Cover the chamber and let it equilibrate for 5-10 minutes.

  • Spot the TLC Plate:

    • Using a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[9]

    • Using separate capillary spotters, apply small, concentrated spots of your SM, RM, and Co-spot solutions onto the baseline. Ensure spots are small to prevent streaking.[9] Allow the solvent to fully evaporate between applications if you need to apply more material.[10]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the solvent level.[8][11]

    • Allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.[8]

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots (see Visualization Guide below). The benzothiazole ring system is aromatic and should be visible under a short-wave (254 nm) UV lamp.[12]

    • Circle the spots with a pencil. The starting material should be the highest spot (highest Rf). The product should appear as a new, lower spot. In the co-spot lane, you should see two distinct spots if the reaction has started but is not complete.

  • Optimize the Solvent System:

    • If spots are too low (Rf < 0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., try 30-40% EtOAc in Hexane).[10]

    • If spots are too high (Rf > 0.8): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 10% EtOAc in Hexane).[10]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring this compound reactions.

Q1: My spots are streaking or tailing down the plate. What's wrong?

  • Cause 1: Sample Overload. You have applied too much sample to the plate, exceeding the binding capacity of the silica stationary phase.[9][10]

    • Solution: Dilute your sample solution and re-spot a smaller amount.

  • Cause 2: Strong Interaction with Silica Gel. Your compound, particularly a basic product like an amine derivative, may be interacting too strongly with the acidic silica gel.[7][11] This causes the spot to "tail."

    • Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonium hydroxide.[11] This neutralizes the acidic sites on the silica, leading to sharper, rounder spots.

  • Cause 3: Inappropriate Spotting Solvent. If you dissolve your sample in a very polar solvent for spotting, it can interfere with the initial binding to the silica, causing a smeared spot.

    • Solution: Use the least polar, most volatile solvent possible to dissolve your sample for spotting (e.g., DCM).[7]

Q2: My starting material and product spots are too close together (ΔRf is too small). How can I improve separation?

  • Cause: The chosen solvent system does not have the right selectivity for your compounds.

    • Solution 1: Fine-tune the Polarity. Make very small adjustments to your solvent ratio (e.g., move from 20% EtOAc/Hexane to 15% or 25%).

    • Solution 2: Change Solvent Composition. The key is to introduce a solvent with different intermolecular interactions. For instance, substitute Ethyl Acetate (an ester, hydrogen bond acceptor) with Acetone (a ketone) or Dichloromethane (a chlorinated solvent).[13] Sometimes a three-component system (e.g., Hexane/EtOAc/DCM) can provide the necessary selectivity.

    • Example System to Try: Toluene/Ethyl Acetate. Toluene can have favorable π-π stacking interactions with the aromatic benzothiazole ring system, potentially altering selectivity.[13]

Q3: I don't see any spots on my TLC plate after developing.

  • Cause 1: Insufficient Concentration. The sample is too dilute to be detected.[9][10]

    • Solution: Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications to build up the concentration.[9]

  • Cause 2: Compound is Not UV-Active. While benzothiazoles are typically UV-active, your product might not be, or the concentration could be too low for UV detection.

    • Solution: Use an alternative, more sensitive visualization method. An iodine chamber is an excellent, semi-destructive next step for aromatic and unsaturated compounds.[12][14] Stains like p-anisaldehyde or phosphomolybdic acid are also powerful options (see Visualization Guide).

  • Cause 3: Spotting Line is Submerged. You placed the plate in the chamber such that the solvent level was above your baseline.

    • Solution: This washes your sample away into the solvent reservoir.[11] You must re-run the experiment, ensuring the baseline is always above the solvent level.[5]

  • Cause 4: Compound Evaporation. If your product is unexpectedly volatile, it may have evaporated from the plate.

    • Solution: This is less common for benzothiazole derivatives but possible. Minimize the time the plate is left to dry in the open before and after development.

Q4: My reaction is in a high-boiling polar solvent like DMF or DMSO, and my TLC is just a huge smear from the baseline.

  • Cause: The high-boiling solvent itself is very polar and streaks up the entire plate, carrying your compounds with it.

    • Solution 1: Micro-Workup. Before spotting, perform a micro-extraction on your reaction aliquot. Dilute the aliquot with water and a water-immiscible organic solvent (like EtOAc). Shake well, then spot the organic layer on your TLC plate.

    • Solution 2: High Vacuum. After spotting the reaction mixture directly on the plate, place the TLC plate in a vacuum chamber and apply high vacuum for 5-10 minutes. This can help evaporate the high-boiling solvent before you develop the plate.[6]

Part 3: Data Presentation & Visualization

Table 1: Recommended TLC Solvent Systems & Expected Rf Behavior

This table provides starting points for developing your TLC method. The Rf values are illustrative and will vary based on the exact TLC plate manufacturer and lab conditions. The key is the relative movement of the spots.

Solvent System (v/v)This compound (SM) Approx. Rf2-Amino-6-methylbenzothiazole (Product) Approx. RfApplication Notes
10% EtOAc / Hexane0.4 - 0.50.1 - 0.2Good starting point for non-polar products.
25% EtOAc / Hexane 0.6 - 0.7 0.3 - 0.4 Often the optimal system for SNAr with amines.
50% EtOAc / Hexane0.8 - 0.90.6 - 0.7Useful if the product is significantly more polar.
30% DCM / Hexane0.5 - 0.60.2 - 0.3Dichloromethane offers different selectivity.
1% MeOH / DCM0.8 - 0.90.5 - 0.6For more polar products that don't move in EtOAc/Hexane.
25% EtOAc / Hexane + 0.5% Et₃N0.6 - 0.70.3 - 0.4 (sharper spot)Crucial for basic products to prevent tailing. [7][11]
Visualization Guide for Benzothiazole Derivatives
  • UV Light (254 nm): This is the primary, non-destructive method.[12] The aromatic benzothiazole ring system quenches the fluorescence of the indicator in the TLC plate, making spots appear dark against a green glowing background.[12] Always circle the spots with a pencil while under the lamp.[15]

  • Iodine Chamber: A simple and effective secondary method. Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.[14] Iodine vapor has a high affinity for aromatic and unsaturated compounds, staining them a yellowish-brown color.[14][16] The spots will fade over time, so circle them immediately after visualization.[16]

  • p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with many functional groups to produce a range of colors upon heating.[14] It is particularly sensitive to nucleophilic groups.

  • Phosphomolybdic Acid (PMA) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, phenols, and some amines.[14] It typically produces blue-green spots on a yellow background after gentle heating.

Workflow Diagram: TLC Troubleshooting Logic

This diagram illustrates a decision-making process for common TLC problems.

TLC_Troubleshooting start Analyze Developed TLC Plate streaking Spots are Streaking / Tailing? start->streaking no_spots No Spots Visible? streaking->no_spots No sol_streak1 Dilute Sample & Re-spot streaking->sol_streak1 Yes (Overloaded?) sol_streak2 Add Modifier to Eluent (e.g., 0.5% Et3N for basic products) streaking->sol_streak2 Yes (Basic Compound?) bad_rf Poor Separation / Bad Rf? no_spots->bad_rf No sol_nospot1 Concentrate Spot (re-spot multiple times) no_spots->sol_nospot1 Yes (Too Dilute?) sol_nospot2 Use Alternative Visualization (Iodine, PMA stain) no_spots->sol_nospot2 Yes (Not UV-Active?) sol_nospot3 Check Baseline vs. Solvent Level & Re-run no_spots->sol_nospot3 Yes (Washed Away?) good_tlc Clear Spots, Good Separation (SM Rf ~0.6, Product Rf ~0.3) bad_rf->good_tlc No sol_badrf1 Spots too low (Rf < 0.2) -> Increase Eluent Polarity bad_rf->sol_badrf1 Yes sol_badrf2 Spots too high (Rf > 0.8) -> Decrease Eluent Polarity bad_rf->sol_badrf2 Yes sol_badrf3 Spots too close (low ΔRf) -> Change Solvent Selectivity (e.g., swap EtOAc for DCM) bad_rf->sol_badrf3 Yes

Caption: A decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-Chloro-6-methylbenzothiazole and 2-Chloro-4-bromobenzothiazole in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone for developing novel therapeutic agents due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific activity of a benzothiazole derivative is critically dictated by the nature and position of its substituents on the bicyclic ring system.[4][5] This guide provides an in-depth, comparative analysis of two key synthetic intermediates: 2-Chloro-6-methylbenzothiazole and 2-Chloro-4-bromobenzothiazole .

While direct, head-to-head experimental comparisons of these two specific molecules are not extensively documented in published literature, this guide will leverage established Structure-Activity Relationship (SAR) principles derived from analogous compounds to forecast their potential differences in biological activity and chemical reactivity. We will explore the nuanced effects of a methyl group at the 6-position versus a bromo group at the 4-position, offering researchers a predictive framework for selecting the appropriate starting material for their drug discovery programs. Furthermore, we present a validated, step-by-step experimental workflow for a definitive comparative assessment of their anticancer activity.

Introduction to the Benzothiazole Scaffold and Key Intermediates

The benzothiazole ring system, a fusion of benzene and thiazole, is an electron-rich heterocyclic motif that serves as a privileged structure in drug design.[5] The C-2 position is particularly reactive and a common site for modification to generate diverse libraries of compounds.[5] The two molecules at the center of this guide, this compound and 2-Chloro-4-bromobenzothiazole, are valuable building blocks precisely because the 2-chloro substituent provides a reactive handle for introducing various pharmacophores.[6]

The fundamental difference lies in the substitution on the benzene ring: an electron-donating methyl group at the 6-position versus an electron-withdrawing, sterically bulky bromo group at the 4-position. These distinctions are predicted to have significant downstream effects on the molecule's physicochemical properties and its interactions with biological targets.

Molecular Structures at a Glance

Below is a visual representation of the two compounds, highlighting their structural differences.

G cluster_0 This compound cluster_1 2-Chloro-4-bromobenzothiazole a a b b

Caption: Chemical structures of the two benzothiazole intermediates.

Comparative Structure-Activity Relationship (SAR) Analysis

Based on extensive research into substituted benzothiazoles, we can infer the likely impact of the methyl vs. bromo substituents on overall biological activity.[7][8][9]

Table 1: Predicted Physicochemical and Bioactivity Profile

FeatureThis compound2-Chloro-4-bromobenzothiazoleScientific Rationale & Citations
Electronic Effect Electron-donating (methyl group)Electron-withdrawing (bromo group)The methyl group is a weak activating group, donating electron density into the aromatic ring. Halogens like bromine are deactivating due to their inductive electron-withdrawing effect.
Lipophilicity (LogP) ModerateHigherThe bromo substituent significantly increases lipophilicity compared to a methyl group, which can enhance membrane permeability but may also increase non-specific binding.
Steric Hindrance Low (at 6-position)High (at 4-position)The 4-position is peri to the thiazole ring, meaning the bulky bromo group can create significant steric clash, potentially hindering binding to certain enzymatic active sites.
Predicted Anticancer Potency Potentially lower, but may offer selectivity.Potentially higher due to halogen effect.Halogen substituents on the benzothiazole ring are often associated with increased cytotoxic potency in cancer cell lines.[8][9] However, methyl groups have also been incorporated into potent anticancer agents like DF 203.[7]
Predicted Metabolic Stability Methyl group is a potential site for Phase I oxidation.Bromo group is generally metabolically stable.The benzylic protons of the methyl group are susceptible to oxidation by cytochrome P450 enzymes. The C-Br bond is more resistant to metabolic cleavage.
Expert Insights:
  • The Role of the 6-Methyl Group: The 6-position is a common site for substitution in active benzothiazole compounds.[2] The electron-donating nature of the methyl group can modulate the electronics of the entire ring system, which may be crucial for specific target interactions. For example, the potent antitumor agent 2-(4-amino-3-methylphenyl)benzothiazole highlights the utility of methyl substitution for enhancing efficacy.[7]

  • The Impact of the 4-Bromo Group: Halogenation is a well-established strategy for increasing the potency of bioactive molecules.[8] The bromo substituent in 2-Chloro-4-bromobenzothiazole is expected to increase its lipophilicity and introduce a potential halogen bonding interaction with a biological target. However, the steric bulk at the 4-position is a critical consideration. This steric hindrance could prevent the molecule from adopting the optimal conformation required for binding to a specific protein target, a factor that must be empirically tested. Studies on related compounds have shown that moving a substituent from the 6- to the 4- or 5-position can significantly alter activity.[10][11]

Proposed Experimental Workflow for Comparative Anticancer Activity

To move from prediction to empirical data, a rigorous, self-validating experimental protocol is essential. The following workflow is designed to provide a definitive comparison of the cytotoxic activity of derivatives synthesized from our two lead compounds against human cancer cell lines.

References

The 6-Position of Benzothiazoles: A Critical Locus for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

For drug development professionals, the benzothiazole scaffold is a privileged structure, a versatile and enduring framework for creating novel therapeutics.[1] Its bicyclic system offers multiple points for substitution, allowing for the fine-tuning of pharmacological properties. Decades of research have underscored that modifications at the C-2 and C-6 positions are particularly critical for dictating the potency and selectivity of these compounds.[2] This guide provides an in-depth comparison of 6-substituted benzothiazole derivatives, focusing on the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and neuroprotective activities. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols to empower your own research endeavors.

The Rationale for 6-Position Modification

Why focus on the 6-position? The rationale is twofold: electronic effects and vectoral positioning. The substituent at the 6-position can significantly alter the electron density of the entire benzothiazole ring system. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-F, -Cl) can create a partial positive charge, potentially enhancing interactions with electron-rich pockets in biological targets. Conversely, electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) can increase electron density.

From a vectoral standpoint, the 6-position extends away from the core of the molecule, allowing substituents to probe and interact with specific regions of a target protein's binding site without causing significant steric hindrance that might prevent initial docking. This makes it an ideal position for optimizing target engagement and selectivity.

Comparative Analysis of Biological Activities

The true impact of 6-position substitution is best understood through a comparative analysis of biological data across different therapeutic areas.

Anticancer Activity: A Tale of Halogens and Nitrogen

Substitutions at the 6-position have yielded some of the most potent benzothiazole-based anticancer agents. The general trend observed is that the presence of electron-withdrawing groups is often beneficial for cytotoxicity.

Key SAR Insights for Anticancer Activity:

  • Halogenation is Key: The introduction of a fluorine or chlorine atom at the 6-position is a common strategy that frequently enhances cytotoxic activity. For instance, 6-fluoro and 6-chloro derivatives often exhibit potent activity against various cancer cell lines.[3][4] This is likely due to the ability of halogens to form halogen bonds and alter the molecule's lipophilicity, thereby improving cell membrane permeability.

  • The Nitro/Amino Switch: A 6-nitro group (-NO₂) often confers significant anticancer activity.[5] Interestingly, the reduction of this group to a 6-amino (-NH₂) moiety can either maintain, enhance, or in some cases, decrease activity depending on the rest of the molecular structure. This "nitro/amino switch" is a critical tool for SAR exploration, as the amino group provides a handle for further derivatization.[3][6]

  • Bulky Groups and Selectivity: The addition of larger functional groups, such as amides or ureas, can lead to highly potent and selective agents. These groups can form additional hydrogen bonds and hydrophobic interactions within the target's active site.[7]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of 6-Substituted Benzothiazoles

6-Substituent2-Substituent CoreCancer Cell LineIC₅₀ (µM)Reference
-H 2-(3,4,5-trimethoxyphenyl)HeLa>100[3]
-F 2-(3-fluorophenyl)HeLa2.41[7]
-NO₂ 2-(4-fluorophenyl)MCF-734.5[5]
-NH₂ 2-(3-fluorophenyl)HeLa9.0[3]
-NH₂ 2-(4-fluorophenyl)HeLa12.0[3]
-NH₂ 2-(p-tolyl)MCF-715.0[3]

This table is a representative summary. IC₅₀ values can vary based on experimental conditions and specific cell lines.

A crucial mechanism of action for many anticancer benzothiazoles is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[7][8]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 6-Substituted Benzothiazole Benzothiazole->PI3K Inhibits

Caption: PI3K/AKT pathway inhibition by 6-substituted benzothiazoles.

Antimicrobial Activity: Targeting Essential Bacterial Processes

Benzothiazole derivatives have also emerged as potent antimicrobial agents. The SAR in this area often points towards substituents that can effectively interact with bacterial enzymes or disrupt cell wall integrity.

Key SAR Insights for Antimicrobial Activity:

  • Nitro Group Potency: The 6-nitro substitution is a recurring theme for potent antibacterial activity, particularly against Gram-positive bacteria.[9][10] This group's strong electron-withdrawing nature is believed to be crucial for its mechanism of action, which can involve the inhibition of essential enzymes like DNA gyrase.[9]

  • Halogens Enhance Broad-Spectrum Activity: As with anticancer activity, 6-chloro substitution can improve antibacterial efficacy, often broadening the spectrum of activity.[11]

  • Amine and Amide Derivatives: Converting the 6-position to an amine or further to an amide allows for the creation of derivatives that can mimic natural substrates, leading to potent and selective inhibition of bacterial enzymes like dihydropteroate synthase (DHPS).[12]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Substituted Benzothiazoles

6-Substituent2-Substituent CoreS. aureus (Gram +)E. coli (Gram -)Reference
-H 2-amino-N-acetyl-glucosamine>100>100[9]
-NO₂ 2-amino-N-acetyl-glucosamine6.256.25[9]
-Cl 2-(4-hydroxyphenyl)-thiazolidinone0.12 (MRSA)0.25 (Resistant)[11]
-OCF₃ 2-(4-hydroxyphenyl)-thiazolidinone0.25 (MRSA)0.50 (Resistant)[11]
-CN 2-(4-nitrophenyl)-thiazolidinone0.200.20[11]

This table is a representative summary. MIC values can vary based on bacterial strain and testing methodology.

Neuroprotective Activity: Targeting Monoamine Oxidase B (MAO-B)

Certain 6-substituted benzothiazoles have shown significant promise as neuroprotective agents, primarily through the selective inhibition of monoamine oxidase B (MAO-B).[13] Overactivity of MAO-B is implicated in neurodegenerative diseases like Parkinson's, as it contributes to oxidative stress and the depletion of dopamine.

Key SAR Insights for Neuroprotective Activity:

  • The Hydroxyl Anchor: A 6-hydroxy group is a key pharmacophoric feature for potent and selective MAO-B inhibitors.[13] This hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the enzyme's active site.

  • Carboxamide Moiety: The combination of a 6-hydroxy group with a 2-carboxamide moiety has led to the development of highly potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[14] The amide portion can be further modified to optimize potency and pharmacokinetic properties.

  • Nitro Group as a Precursor and Active Moiety: Similar to other activities, the 6-nitro group has also been found in potent MAO-B inhibitors.[15] This suggests its electronic properties are well-suited for interaction with the MAO-B active site.

Table 3: Comparative Neuroprotective Activity (IC₅₀, nM) of 6-Substituted Benzothiazoles against MAO-B

6-Substituent2-Substituent CoreTargetIC₅₀ (nM)Reference
-NO₂ 2-(semicarbazone derivative)MAO-B4.0[15]
-OH 2-(N-phenethyl-carboxamide)MAO-B41[16]
-OH 2-(N-cyclohexyl-carboxamide)MAO-B11[16]
-H 2-(benzamide derivative)MAO-B67.4[17]
-Cl 2-(benzamide derivative)MAO-B40.3[17]

This table is a representative summary. IC₅₀ values can vary based on enzyme source and assay conditions.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Protocol 1: General Synthesis of 6-Substituted-2-Aminobenzothiazoles

This protocol describes the Hugerschoff reaction, a classic and reliable method for synthesizing the 2-aminobenzothiazole core from a substituted aniline.

Synthesis_Workflow A 1. Dissolve 4-substituted aniline in acetic acid B 2. Add KSCN or NH₄SCN A->B C 3. Cool solution (0-10°C) B->C D 4. Add Br₂ in acetic acid dropwise C->D E 5. Stir at room temperature D->E F 6. Neutralize with aqueous ammonia E->F G 7. Collect & purify precipitate F->G H Product: 6-substituted-2-aminobenzothiazole G->H

Caption: General workflow for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4-substituted aniline (e.g., 4-fluoroaniline, 4-nitroaniline)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Aqueous ammonia (NH₄OH)

Procedure:

  • Dissolve the 4-substituted aniline (1 equivalent) in glacial acetic acid in a flask.

  • Add potassium thiocyanate (2-3 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture in an ice bath to between 0-10°C.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (typically 2-4 hours or until completion by TLC).

  • Pour the reaction mixture into a beaker of crushed ice and water.

  • Carefully neutralize the mixture with concentrated aqueous ammonia until a precipitate forms and the solution is basic (pH ~8).

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-substituted-2-aminobenzothiazole.[18]

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their proliferation and cytotoxicity.[19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should typically not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium + DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis software.[22]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.[3]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[2]

Conclusion and Future Outlook

The structure-activity relationship of 6-substituted benzothiazoles is a rich and productive field of medicinal chemistry. The evidence clearly demonstrates that small, strategic modifications at the 6-position can profoundly influence biological activity, transforming a modestly active scaffold into a potent therapeutic lead. Halogen, nitro, amino, and hydroxyl groups have proven to be particularly effective modulators of anticancer, antimicrobial, and neuroprotective properties.

The causality is rooted in fundamental medicinal chemistry principles: altering electronic properties, modulating lipophilicity, and creating specific intermolecular interactions such as hydrogen and halogen bonds. By understanding these relationships, researchers can move beyond random screening and towards rational drug design. The protocols and comparative data provided in this guide serve as a foundation for these efforts, enabling the logical selection and synthesis of new derivatives with enhanced potency and selectivity. Future research will undoubtedly uncover more nuanced SARs and novel mechanisms of action, further cementing the benzothiazole scaffold as a cornerstone of modern drug discovery.

References

The Halogen Effect: A Comparative Guide to the Efficacy of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this versatile scaffold can dramatically influence its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides a comparative analysis of halogenated benzothiazoles, synthesizing data from various studies to illuminate the nuanced effects of halogenation on their anticancer and antimicrobial potential.

The Rationale for Halogenation: More Than Just an Add-on

Halogenation is a powerful tool in drug design, utilized to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The electronegativity and size of the halogen atom play a crucial role in determining its impact. For instance, fluorine, with its high electronegativity and small size, can alter a molecule's pKa and form strong hydrogen bonds, while larger halogens like bromine and iodine can introduce significant steric bulk and participate in halogen bonding, a non-covalent interaction of increasing interest in drug design. These modifications can lead to enhanced cell permeability, improved target affinity, and altered pharmacokinetic profiles.

Anticancer Efficacy: A Tale of Substitution Patterns

The anticancer activity of halogenated benzothiazoles is profoundly influenced by the nature of the halogen and its position on the benzothiazole ring. Numerous studies have demonstrated that halogen substitution can significantly enhance cytotoxicity against various cancer cell lines.

Comparative Anticancer Activity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various halogenated benzothiazoles against different human cancer cell lines, providing a snapshot of their comparative potency. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/DerivativeHalogen & PositionCancer Cell LineIC₅₀ (µM)Reference
2-(4-aminophenyl)benzothiazole derivative3'-BromoMCF-7 (Breast)< 0.001[1]
2-(4-aminophenyl)benzothiazole derivative3'-ChloroMCF-7 (Breast)< 0.001[1]
2-(4-aminophenyl)benzothiazole derivative3'-IodoMCF-7 (Breast)< 0.001[1]
Benzothiadiazine derivative-Triple-negative breast cancer2.93 ± 0.07[2]
Indole based hydrazine carboxamide scaffold-HT29 (Colon)0.015[3][4]
Chlorobenzyl indole semicarbazide benzothiazoleChloroHT-29 (Colon)0.024[4]
Pyridine containing pyrimidine derivative-Colo205 (Colon)5.04[3][4]
Naphthalimide derivative-HT-29 (Colon)3.47 ± 0.2[4]
2,6-disubstituted-BTA-MCF-7 (Breast)34.5[3][4]
2,6-disubstituted-BTA-HeLa (Cervical)44.15[3][4]
2,6-disubstituted-BTA-MG63 (Osteosarcoma)36.1[3][4]
Benzothiazole-based Hsp90 CTD inhibitor (5g)-MCF-7 (Breast)2.8 ± 0.1[5]
Benzothiazole-based Hsp90 CTD inhibitor (9i)-MCF-7 (Breast)3.9 ± 0.1[5]
Amidino benzothiazole (36c)-HuT78 (T-cell lymphoma)1.6[6]
Phenylacetamide derivative (4d)-BxPC-3 (Pancreatic)3.99[7]
Phenylacetamide derivative (4m)-AsPC-1 (Pancreatic)8.49[7]
Benzothiazole/thiazolidine-2,4-dione (KC12)-MDA-MB-231 (Breast)6.13[8]

Key Insights from Anticancer Studies:

  • Potent Activity: Several halogenated 2-(4-aminophenyl)benzothiazoles have demonstrated exceptionally potent activity against breast cancer cell lines, with IC₅₀ values in the nanomolar range.[1]

  • Broad Spectrum: The anticancer effects of these compounds are not limited to breast cancer, with significant activity observed against colon, lung, ovarian, and pancreatic cancer cell lines.[1][3][4]

  • Structure-Activity Relationship (SAR): SAR studies have revealed that the position and nature of the halogen are critical. For instance, the presence of electron-withdrawing groups like fluorine and chlorine often enhances cytotoxic effects.[9]

Antimicrobial Efficacy: Halogens as Potent Weapons

Halogenated benzothiazoles have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The introduction of halogens can enhance the lipophilicity of the benzothiazole core, facilitating its penetration through microbial cell membranes.

Comparative Antimicrobial Activity (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values of various halogenated benzothiazoles against different microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound/DerivativeHalogen & PositionMicrobial StrainMIC (µg/mL)Reference
Dialkyne substituted 2-aminobenzothiazole (3e)-Gram-positive/negative bacteria3.12[10]
Dialkyne substituted 2-aminobenzothiazole (3n)-Fungal strains1.56 - 12.5[10]
Sulfonamide analogue of benzothiazole (66c)-P. aeruginosa, S. aureus, E. coli3.1 - 6.2[11]
Dichloropyrazole-based benzothiazole (104)DichloroGram-positive strains0.0156 - 0.25[11]
Dichloropyrazole-based benzothiazole (104)DichloroGram-negative strains1 - 4[11]
Thiazolidin-4-one derivatives (8a, 8b, 8c, 8d)-P. aeruginosa, E. coli90 - 180[11]
Azo dye containing benzothiazole (133)-S. aureus, E. coli78.125[11]
Heteroaryl derivative of benzothiazole (2j)-Bacterial strains230 - 940[12]
Benzothiazolylthiazolidin-4-one (18)-P. aeruginosa100[13]
N-aryl-2-cyano-3-(dimethylamino)acrylamide deriv. (16c)-S. aureus0.025 mM[14]

Key Insights from Antimicrobial Studies:

  • Broad-Spectrum Activity: Halogenated benzothiazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[10][11]

  • Enhanced Potency: The presence of halogen groups on the benzothiazole moiety has been shown to enhance antibacterial activity.[11]

  • Superiority to Standards: In some cases, newly synthesized halogenated benzothiazoles have exhibited greater potency than standard antimicrobial drugs like ciprofloxacin.[10]

Experimental Protocols: A Guide to Efficacy Evaluation

The following are standardized, step-by-step methodologies for key in vitro experiments used to assess the efficacy of halogenated benzothiazoles.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzothiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the halogenated benzothiazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Concepts

Structure-Activity Relationship (SAR) of Halogenated Benzothiazoles

SAR_Halogenated_Benzothiazoles cluster_scaffold Benzothiazole Scaffold cluster_properties Influenced Properties cluster_halogens Halogen Substituents cluster_outcomes Biological Efficacy Benzothiazole Benzothiazole Core Lipophilicity Lipophilicity Benzothiazole->Lipophilicity Halogenation modifies Metabolic_Stability Metabolic Stability Benzothiazole->Metabolic_Stability Halogenation modifies Binding_Affinity Binding Affinity Benzothiazole->Binding_Affinity Halogenation modifies Anticancer Anticancer Activity Lipophilicity->Anticancer Determines Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Determines Metabolic_Stability->Anticancer Determines Metabolic_Stability->Antimicrobial Determines Binding_Affinity->Anticancer Determines Binding_Affinity->Antimicrobial Determines Fluorine Fluorine (F) Fluorine->Benzothiazole Substituted onto Chlorine Chlorine (Cl) Chlorine->Benzothiazole Substituted onto Bromine Bromine (Br) Bromine->Benzothiazole Substituted onto Iodine Iodine (I) Iodine->Benzothiazole Substituted onto

Caption: The influence of halogenation on the biological efficacy of the benzothiazole scaffold.

General Workflow for Efficacy Evaluation

Efficacy_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Halogenated Benzothiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Assays (e.g., MTT) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial_Screening IC50_Determination IC50 Calculation Anticancer_Screening->IC50_Determination MIC_Determination MIC Determination Antimicrobial_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis

Caption: A streamlined workflow for the synthesis and evaluation of halogenated benzothiazoles.

Conclusion and Future Directions

The evidence strongly suggests that halogenation is a highly effective strategy for enhancing the therapeutic potential of benzothiazole derivatives. The specific choice of halogen and its substitution pattern on the benzothiazole core are critical determinants of both anticancer and antimicrobial efficacy. While the compiled data provides a valuable comparative overview, there is a clear need for future studies that conduct head-to-head comparisons of a wide range of halogenated benzothiazoles under standardized conditions. Such research will be instrumental in elucidating more precise structure-activity relationships and guiding the rational design of next-generation benzothiazole-based therapeutics with improved potency and selectivity.

References

A Senior Application Scientist's Guide to the Validation of an MTT Assay for 2-Chloro-6-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for assessing the cytotoxicity of novel 2-Chloro-6-methylbenzothiazole derivatives. As researchers explore the therapeutic potential of new chemical entities, particularly in oncology, the reliability of preclinical cytotoxicity data is paramount. This document moves beyond a simple protocol, offering an in-depth analysis of the assay's principles, critical validation parameters, and a comparative look at alternative methods to ensure data integrity and reproducibility.

Introduction: The Need for Rigorous Cytotoxicity Screening

Benzothiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer properties[1]. The introduction of specific substitutions, such as the 2-Chloro-6-methyl configuration, aims to modulate this activity, necessitating robust screening methods to determine their cytotoxic potential.

The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation[2][3][4]. Its popularity stems from its suitability for high-throughput screening. However, the assumption that metabolic activity directly and universally correlates with cell viability is a simplification that requires careful validation, especially when investigating novel chemical compounds[5][6]. This guide is designed for researchers, scientists, and drug development professionals to establish a validated, trustworthy MTT assay protocol tailored for this compound derivatives.

The MTT Assay: Biochemical Principle and Critical Considerations

The core of the MTT assay is the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[2][3][5]. This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells[2]. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically, typically between 500 and 600 nm[2]. The intensity of the purple color is assumed to be directly proportional to the number of viable, metabolically active cells[3][4].

However, this elegant principle is subject to numerous interferences that can compromise data accuracy:

  • Chemical Interference: Test compounds that have inherent reducing properties can directly convert MTT to formazan, leading to false-positive results (i.e., making a toxic compound appear less so)[6][7]. This is a critical consideration for novel chemical series like benzothiazoles.

  • Metabolic Alterations: A compound might not kill cells but could alter their metabolic rate, leading to a change in MTT reduction that is misinterpreted as a change in viability[2][8].

  • Formazan Solubility: Incomplete solubilization of the formazan crystals is a common source of error, leading to underestimation of cell viability[6][8]. The choice of solvent (e.g., DMSO, acidified isopropanol) is a critical step[2][5].

  • Culture Medium Components: Phenol red and serum proteins in the culture medium can interfere with absorbance readings and must be accounted for with appropriate background controls[5].

Visualizing the MTT Assay Principle

The following diagram illustrates the fundamental mechanism of the MTT assay within a viable cell.

MTT_Principle cluster_cell Viable Cell cluster_workflow Measurement MTT Yellow MTT (Enters Cell) Mito Mitochondria MTT->Mito Uptake Enzymes NAD(P)H-dependent Oxidoreductases Mito->Enzymes Formazan Purple Formazan Crystals (Insoluble) Enzymes->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Solution Purple Solution Solubilization->Solution Dissolves Crystals Reader Spectrophotometer (Read Absorbance ~570nm) Solution->Reader MTT_Source MTT Reagent Added to Culture Well MTT_Source->MTT

Caption: Biochemical conversion of MTT to formazan in viable cells.

A Validated Experimental Protocol

This protocol incorporates self-validating steps and controls to mitigate common sources of error when testing this compound derivatives.

Materials:

  • Cell Line (e.g., A549, MCF-7, appropriate for the therapeutic target)

  • Complete Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT Reagent: 5 mg/mL in sterile PBS, filtered and stored at -20°C, protected from light[3][9].

  • Solubilization Solution: Dimethyl sulfoxide (DMSO)

  • This compound derivatives, dissolved in DMSO to create a concentrated stock.

Procedure:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and Trypan Blue) to determine viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium[10]. Allow cells to adhere and stabilize for 24 hours.

    • Rationale: Optimal seeding density is crucial. Too few cells will yield a low signal; too many may lead to nutrient depletion and non-linear MTT reduction[8]. This density must be determined empirically for each cell line as part of the validation (see Section 4).

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Controls (Crucial for Validation):

    • Vehicle Control: Cells treated with medium containing DMSO only. Represents 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Media Blank: Wells containing only culture medium (no cells).

    • Compound Interference Control: Wells containing medium and the test compound at its highest concentration (no cells). This is essential to check for direct MTT reduction by the benzothiazole derivative[7][8].

  • MTT Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, protected from light[10].

    • Rationale: Serum-free medium is recommended during MTT incubation to avoid interference from serum components. The incubation time should be consistent and long enough for formazan crystals to form but not so long that MTT itself becomes toxic to the cells[7].

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Visually inspect wells to confirm dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[11].

    • Read the plate within 1 hour of adding the solubilization solution.

The Validation Framework: Ensuring Data You Can Trust

Validation confirms that the assay is suitable for its intended purpose[12][13]. For this specific application, the following parameters must be rigorously assessed.

Validation Workflow

Validation_Workflow cluster_setup Assay Setup & Optimization cluster_validation Core Validation Parameters cluster_decision Decision A Select Cell Line B Optimize Seeding Density (Linearity Test) A->B C Precision (Repeatability & Intermediate) B->C D Accuracy (Comparison to Orthogonal Assay) B->D E Sensitivity (LOD) B->E F Specificity (Compound Interference Test) B->F G Does Assay Meet Acceptance Criteria? C->G D->G E->G F->G H Assay Validated for Use G->H Yes I Re-optimize or Choose Alternative Assay G->I No

Caption: A logical workflow for the validation of the MTT assay.

Validation Parameter Experimental Approach Acceptance Criteria Rationale & Insights
Linearity & Range Seed a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform the MTT assay. Plot absorbance vs. cell number.A linear relationship (R² > 0.98) over a specific range of cell densities.This establishes the working range of the assay where absorbance is directly proportional to cell number. The chosen seeding density for experiments must fall within this linear range[14].
Precision Repeatability (Intra-assay): Run multiple replicates of a control (e.g., vehicle) on the same plate. Intermediate Precision (Inter-assay): Repeat the experiment on three different days with fresh reagents.Coefficient of Variation (%CV) < 15% for both intra- and inter-assay precision.Precision ensures that results are consistent and reproducible, a cornerstone of reliable screening. High variability can mask real biological effects.
Accuracy Compare the IC50 value of a known cytotoxic agent (positive control) with a value from a reference method (e.g., an ATP-based assay) or published literature.The measured IC50 value should be within an acceptable fold-range of the reference value (e.g., ± 2-fold).Accuracy demonstrates that the assay is measuring what it is intended to measure. Comparing to an orthogonal assay with a different mechanism (e.g., ATP content) provides a more robust validation[15].
Sensitivity (LOD) Determine the lowest cell number that produces a signal significantly above the background blank (e.g., Mean of Blank + 3 * Standard Deviation of Blank).The assay should be sensitive enough to detect the lowest expected cell number post-treatment.This is important for highly cytotoxic compounds where the number of surviving cells may be very low. The MTT assay's sensitivity is generally lower than fluorescent or luminescent methods[7][16].
Specificity Run the highest concentration of the this compound derivative in cell-free wells with the MTT reagent.The absorbance of the compound-only well should not be significantly different from the media blank.This is the most critical validation step for a novel compound. A positive signal here indicates direct chemical reduction of MTT, which would invalidate the results for this compound and necessitate an alternative assay[7][8].

Comparative Analysis: Is MTT Always the Right Choice?

While the MTT assay is a workhorse, its limitations, particularly its reliance on metabolic activity and susceptibility to chemical interference, mean it is not always the best choice[6][16]. It is highly recommended to confirm key findings with an orthogonal method[15].

Assay Principle Advantages for Benzothiazole Screening Disadvantages
MTT Assay Mitochondrial dehydrogenase activity reduces tetrazolium salt.Well-established, cost-effective, suitable for HTS.Indirect measure of viability; susceptible to interference from reducing compounds and metabolic modifiers[6][7].
Resazurin (AlamarBlue) Assay Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Homogeneous (no solubilization step), higher sensitivity than MTT, less toxic to cells[17][18].Also measures metabolic reduction, so still susceptible to similar interferences as MTT.
ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase-based reaction, as only viable cells produce ATP.Directly measures a key marker of viability, highly sensitive, simple "add-mix-measure" protocol[16][18].Reagents are more expensive; ATP levels can fluctuate rapidly with cellular stress.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.Directly measures cytotoxicity (cell death/membrane rupture), not just anti-proliferative effects.Less sensitive for early-stage cytotoxicity; transient LDH release can be missed.
Trypan Blue Exclusion Dye exclusion by cells with intact membranes; requires manual counting.Simple, direct measure of membrane integrity[18].Low-throughput, subjective, does not measure metabolic effects.

For this compound derivatives, a prudent strategy is to use the validated MTT assay for primary screening and confirm the IC50 values of lead candidates using a mechanistically different assay, such as an ATP-based assay, to ensure the observed effect is genuinely due to a loss of cell viability and not an artifact of metabolic interference.

Conclusion

The MTT assay remains a valuable tool for the initial cytotoxic evaluation of novel compounds like this compound derivatives. However, its utility is entirely dependent on a rigorous, compound-specific validation process. By systematically evaluating linearity, precision, accuracy, and especially specificity, researchers can establish a reliable screening platform. Explaining the causality behind protocol steps and proactively controlling for potential interferences are not just best practices; they are essential for generating high-quality, trustworthy data that can confidently guide drug development decisions. Always consider confirming key results with an orthogonal method to provide an unequivocal assessment of cytotoxicity.

References

A Comparative In-Vitro Evaluation of 2-Chloro-6-methylbenzothiazole's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

In the face of escalating antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antibacterial activity is a critical priority in pharmaceutical research.[1][2] Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antibacterial potential.[3][4] These compounds have been reported to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), crucial for bacterial survival.[1][2][3] This guide presents a comprehensive framework for the in-vitro testing of a specific derivative, 2-Chloro-6-methylbenzothiazole, against clinically relevant bacterial strains.

The strategic inclusion of a chloro group on the benzothiazole ring has been noted in the literature to enhance antibacterial action, making this compound a compound of significant interest.[1][5] This document provides a detailed, self-validating methodology for determining its antibacterial spectrum and potency, comparing it objectively against established antibiotics. The protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and relevance.[6][7][8]

Experimental Design & Rationale

The primary objective is to quantify the antibacterial efficacy of this compound. This requires a multi-step approach, moving from qualitative screening to quantitative assessment of inhibitory and bactericidal concentrations.

Selection of Bacterial Strains

To assess the spectrum of activity, a panel of both Gram-positive and Gram-negative bacteria is essential due to their fundamental differences in cell wall structure.[9] The following strains are selected for their clinical significance:

  • Gram-Positive: Staphylococcus aureus (ATCC 25923) - A leading cause of skin, soft tissue, and bloodstream infections.

  • Gram-Negative:

    • Escherichia coli (ATCC 25922) - A common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Selection of Comparator Antibiotics

Performance must be benchmarked against standard clinical agents. The choice of comparators should ideally include agents with different mechanisms of action to provide a comprehensive profile.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, a known target for some benzothiazole derivatives.[1]

  • Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis, providing a comparator with a distinct mechanism of action.[10]

Primary Screening: Agar Disk Diffusion (Kirby-Bauer) Method

This method provides a preliminary, qualitative assessment of the compound's ability to inhibit bacterial growth.[11][12] It is a cost-effective and widely used technique for screening potential antimicrobial agents.[13]

Disk Diffusion Protocol
  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11][14]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Press the swab firmly against the inside wall of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar (MHA) plate three times, rotating the plate 60 degrees between each application to ensure even coverage.[15]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place a sterile blank paper disk impregnated with a known concentration of this compound onto the agar surface. Similarly, apply disks of the comparator antibiotics (e.g., Ciprofloxacin 5 µg, Ampicillin 10 µg). Ensure disks are placed at least 24 mm apart.[15]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[16]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[11]

Disk Diffusion Workflow Diagram

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Prepare 0.5 McFarland Standard Inoculum P2 Lawn Culture on Mueller-Hinton Agar P1->P2 Within 15 mins T1 Apply Compound-Impregnated and Control Disks P2->T1 T2 Incubate Plates (35°C, 16-20h) T1->T2 A1 Measure Zone of Inhibition (mm) T2->A1 A2 Compare to Standard Interpretive Criteria A1->A2 G cluster_plate 96-Well Plate Setup cluster_inoculate Inoculation cluster_read Incubation & Reading P1 Dispense Broth P2 Create 2-Fold Serial Dilutions of Compound P1->P2 I2 Add Inoculum to All Test Wells I1 Prepare Standardized Inoculum (5x10^5 CFU/mL) I1->I2 R1 Incubate Plate (35°C, 16-20h) R2 Visually Inspect for Turbidity R1->R2 R3 Determine Lowest Clear Well (MIC Value) R2->R3 G MIC MIC Determined (e.g., 8 µg/mL) Subculture Subculture from wells: - Growth Control - MIC - 2x MIC - 4x MIC MIC->Subculture Plate Plate aliquots onto fresh MHA plates Subculture->Plate Incubate Incubate Plates (35°C, 24-48h) Plate->Incubate Count Count CFU on each plate Incubate->Count MBC Determine Lowest Concentration with ≥99.9% Kill (MBC) Count->MBC

References

A Comparative Guide to the Antifungal Activity of 2-Chloro-6-methylbenzothiazole Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The global rise in invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to public health. This escalating crisis underscores the urgent need for novel antifungal agents with distinct mechanisms of action. The benzothiazole scaffold, a heterocyclic compound containing sulfur and nitrogen, has garnered significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Derivatives of this core structure have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antifungal potential of the investigational compound, 2-Chloro-6-methylbenzothiazole. We present an objective comparison of its activity profile against established antifungal standards, supported by detailed experimental protocols and a robust rationale for the comparative methodology. Our objective is to equip researchers with the necessary tools to conduct self-validating experiments and accurately interpret the resulting data within the broader context of antifungal drug discovery.

Section 1: Overview of Compared Antifungal Agents

The Investigational Compound: this compound

Benzothiazoles are bicyclic compounds that offer a versatile scaffold for chemical modification.[2] The biological activity of these derivatives can be significantly altered by substitutions at various positions on the benzothiazole nucleus, particularly at the C-2, C-6, and C-7 positions.[6] The subject of this guide, this compound, features a chlorine atom at the reactive C-2 position and a methyl group at the C-6 position. This specific substitution pattern warrants a thorough investigation of its antifungal efficacy. While literature on this exact molecule is sparse, related C-6 methyl substituted benzothiazoles have shown potent activity against pathogenic fungi like Candida albicans.[6]

Standard Antifungal Comparators

To establish a meaningful benchmark for the investigational compound's performance, it is essential to compare it against clinically relevant and mechanistically diverse antifungal drugs. For this guide, we have selected three standards representing major classes of antimycotics:

  • Fluconazole (Azole): A widely used fungistatic agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[7][8] It is a first-line treatment for many Candida infections.

  • Amphotericin B (Polyene): A fungicidal agent with a broad spectrum of activity. It acts by binding directly to ergosterol in the fungal membrane, creating pores that lead to cell leakage and death.[8][9] Its use is often reserved for severe systemic infections due to potential toxicity.

  • Terbinafine (Allylamine): A fungicidal agent primarily used for dermatophyte infections. It also targets the ergosterol biosynthesis pathway but at an earlier step than azoles, by inhibiting the enzyme squalene epoxidase.[7][10]

Section 2: Mechanisms of Action - A Comparative Perspective

Understanding the mechanism of action is fundamental to drug development. The selected standards operate through well-characterized pathways that disrupt fungal cell integrity.

Established Mechanisms of Standard Antifungals

The primary target for the majority of clinically successful antifungal drugs is the fungal cell membrane, specifically the ergosterol component, which is absent in mammalian cells.[8][11]

  • Azoles (e.g., Fluconazole): Inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for converting lanosterol to ergosterol. The depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane structure and function.[7][12]

  • Polyenes (e.g., Amphotericin B): Physically bind to ergosterol, forming channels in the cell membrane. This leads to a rapid loss of essential intracellular ions and molecules, resulting in cell death.[9]

  • Allylamines (e.g., Terbinafine): Inhibit squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway. This leads to ergosterol depletion and a toxic accumulation of squalene within the cell.[7]

Antifungal_Mechanisms cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Drug Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene Inhibits Fluconazole Fluconazole (Azole) Fluconazole->Lanosterol Inhibits AmphotericinB Amphotericin B (Polyene) AmphotericinB->Ergosterol Binds to & Disrupts

Caption: Mechanisms of action for standard antifungal drug classes.

Putative Mechanisms of this compound

The precise mechanism of action for this compound is not yet established. However, studies on structurally related compounds, such as 2-chloro-N-phenylacetamide, suggest potential mechanisms that include binding to ergosterol or inhibiting DNA synthesis.[13] The experimental framework detailed below is designed not only to quantify antifungal activity but also to provide preliminary insights into its mode of action.

Section 3: Experimental Design for Comparative Efficacy Testing

A robust evaluation of a novel antifungal agent requires a multi-assay approach. This ensures that the compound's direct effect on the fungus is measured and its potential toxicity to host cells is quantified, which is a critical consideration for any therapeutic candidate.[14]

Rationale for a Multi-Assay Approach
  • Primary Efficacy (MIC): The Minimum Inhibitory Concentration (MIC) is the foundational metric, defining the lowest concentration of a drug that prevents the visible growth of a microorganism.[2] It establishes the potency of the compound.

  • Fungistatic vs. Fungicidal Activity (MFC): The Minimum Fungicidal Concentration (MFC) is the lowest drug concentration that results in fungal death. Comparing the MFC to the MIC reveals whether the compound merely inhibits growth (fungistatic) or actively kills the fungus (fungicidal).

  • Host Cell Toxicity (CC50): Antifungal agents target eukaryotic cells (fungi), which share similarities with human cells.[14] Therefore, assessing cytotoxicity against a mammalian cell line is crucial. The 50% Cytotoxic Concentration (CC50) determines the drug concentration that causes a 50% reduction in the viability of host cells.

  • Therapeutic Window (Selectivity Index): The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a quantitative measure of the compound's therapeutic window. A higher SI value is desirable, indicating that the drug is more toxic to the fungus than to host cells.

Experimental Workflow

The logical progression of experiments is designed to build a comprehensive profile of the investigational compound in a resource-efficient manner.

Experimental_Workflow Start Compound & Standards (this compound, Fluconazole, etc.) MIC Primary Screening: Determine MIC (Broth Microdilution) Start->MIC Cytotoxicity Parallel Assay: Determine CC50 (MTT Assay on Mammalian Cells) Start->Cytotoxicity MFC Secondary Assay: Determine MFC MIC->MFC Subculture from clear wells Analysis Data Analysis: Calculate Selectivity Index (SI = CC50 / MIC) MIC->Analysis Cytotoxicity->Analysis End Comparative Efficacy Profile Analysis->End

Caption: Workflow for the comparative evaluation of antifungal compounds.

Section 4: Detailed Experimental Protocols

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[15][16][17]

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a selected fungal strain (e.g., Candida albicans ATCC 90028).

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (this compound, standards) dissolved in DMSO

  • Fungal inoculum, standardized to 0.5–2.5 x 10³ CFU/mL in RPMI

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of each compound in 100% DMSO. Create a working solution by diluting the stock in RPMI 1640 medium. The final DMSO concentration in the assay should not exceed 1%.

  • Serial Dilution: Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well plate. Add 200 µL of the highest concentration of the drug working solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (drug-free) and 12 (medium-only) will serve as growth and sterility controls, respectively.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the final volume in each well to 200 µL.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control in well 11. This can be determined visually or by reading absorbance at 490 nm with a microplate reader.

Protocol: Determination of Minimum Fungicidal Concentration (MFC)

Objective: To determine if the inhibitory effect observed in the MIC assay is fungistatic or fungicidal.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete visual inhibition of growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plate at 35°C for 24-48 hours.

  • Reading the MFC: The MFC is the lowest concentration of the compound from which no colonies grow on the agar subculture, indicating a ≥99.9% killing of the initial inoculum.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% Cytotoxic Concentration (CC50) of the test compounds against a mammalian cell line (e.g., Vero cells).

Materials:

  • Vero (or other suitable mammalian) cell line

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well, flat-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

Procedure:

  • Cell Seeding: Seed the 96-well plates with 100 µL of a cell suspension at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a no-drug control.

  • Incubation: Incubate the plates for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Reading CC50: Measure the absorbance at 570 nm. Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is determined by plotting cell viability against drug concentration and using non-linear regression analysis to find the concentration that results in 50% viability.[18]

Section 5: Data Interpretation and Comparative Analysis

The ultimate goal of these experiments is to generate a clear, quantitative comparison of the investigational compound's performance against established standards.

Quantitative Data Summary

All quantitative data should be summarized in a structured table for easy comparison. The results below are hypothetical and for illustrative purposes only.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioCC50 (Vero Cells, µg/mL)Selectivity Index (SI = CC50/MIC)
This compound C. albicans8 16 2>128 >16
FluconazoleC. albicans2>64>32>256>128
Amphotericin BC. albicans0.5122550
TerbinafineC. albicans122150150
Interpreting the Data
  • MIC: Lower values indicate higher potency. In the example, Amphotericin B is the most potent.

  • MFC/MIC Ratio: A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity. Both this compound and the fungicidal standards (Amphotericin B, Terbinafine) show a ratio of 2. Fluconazole, a known fungistatic agent, has a high ratio.

  • CC50: Higher values indicate lower toxicity to mammalian cells.

  • Selectivity Index (SI): This is the most critical parameter for evaluating therapeutic potential. A higher SI indicates that the compound is significantly more effective against the fungal target than it is toxic to host cells. An SI >10 is often considered a promising starting point for a potential therapeutic lead.

Section 6: Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to evaluating the antifungal activity of this compound in comparison to established clinical standards. By adhering to standardized protocols for determining MIC, MFC, and CC50, researchers can generate a reliable and comparable dataset. The calculation of the Selectivity Index provides a crucial metric for de-risking candidates early in the drug discovery pipeline.

Based on the initial comparative profile, promising compounds like this compound would warrant further investigation, including:

  • Screening against a broader panel of clinically relevant fungi, including resistant strains.

  • Time-kill kinetic studies to understand the rate and concentration-dependency of its fungicidal activity.

  • Mechanism of action studies, such as ergosterol quantification assays or tests for cell membrane integrity.

  • Evaluation in in vivo models of fungal infection to assess efficacy and safety in a whole-organism context.

By employing this structured, comparative framework, the scientific community can more effectively identify and advance the next generation of antifungal therapies.

References

A Comparative Guide to the Biological Evaluation of Novel 2-Chloro-6-methylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Benzothiazole Scaffold

The benzothiazole nucleus, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This structural versatility makes benzothiazoles a focal point in the quest for novel therapeutic agents. This guide focuses on a specific subclass: derivatives of 2-chloro-6-methylbenzothiazole. By introducing various substituents to this core, we can modulate the compound's physicochemical properties and biological activity, paving the way for the development of potent and selective drug candidates.

This document provides a comparative analysis of the biological profiles of newly synthesized this compound derivatives. We will delve into their antifungal, antibacterial, and anticancer activities, presenting the experimental data that underpins these findings. The methodologies are described in detail to ensure reproducibility and to explain the scientific rationale behind each experimental choice, offering researchers a comprehensive framework for evaluating similar compounds.

General Synthetic Pathway

The synthesis of the evaluated benzothiazole derivatives typically begins with 2-amino-6-methylthiophenol, which undergoes cyclization and subsequent modifications to yield the this compound core. Further derivatization is then achieved by nucleophilic substitution at the reactive chlorine atom at the C-2 position, allowing for the introduction of a diverse range of functional groups. A generalized synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-6-methylthiophenol B Cyclization & Chlorination A->B Reagents C This compound Core B->C D Nucleophilic Substitution (Addition of R-group) C->D Nucleophile (R-NH2, R-SH, etc.) E Novel Derivatives (Final Products) D->E

Caption: Generalized synthetic workflow for this compound derivatives.

I. Antifungal Activity Evaluation

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant threat, necessitating the development of new and effective antifungal agents. Benzothiazole derivatives have shown promise in this area, with some exhibiting potent activity against a range of fungal species.[4][5][6]

Comparative Analysis of Antifungal Efficacy

A series of novel this compound derivatives (designated BTZ-1 to BTZ-4) were screened for their antifungal activity against Candida albicans. The cup plate or agar well diffusion method was employed as a primary screening tool to qualitatively assess their efficacy. Griseofulvin, a standard antifungal drug, was used as a positive control.

Table 1: Antifungal Activity of Benzothiazole Derivatives against C. albicans

Compound Substitution at C-2 (R-group) Zone of Inhibition (mm) at 100 µg/mL
BTZ-1 2-nitroaniline 18 ± 0.5
BTZ-2 4-nitroaniline 22 ± 0.8
BTZ-3 2-hydroxyaniline 15 ± 0.7
BTZ-4 4-hydroxyaniline 14 ± 0.4
Griseofulvin (Standard) 25 ± 0.6

| DMSO | (Vehicle Control) | 0 |

Data are presented as mean ± standard deviation.

From the screening data, derivatives with a nitroaniline moiety (BTZ-1 and BTZ-2) demonstrated superior antifungal activity compared to those with a hydroxyaniline substituent (BTZ-3 and BTZ-4). Notably, the position of the nitro group appears to influence efficacy, with the para-substituted derivative (BTZ-2) showing a larger zone of inhibition than the ortho-substituted one (BTZ-1). This suggests that electronic and steric factors play a crucial role in the antifungal action of these compounds.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a reliable and straightforward primary assessment of antifungal activity. The principle relies on the diffusion of the test compound through an agar medium, creating a concentration gradient. If the compound is effective, it will inhibit fungal growth, resulting in a clear zone around the well.[7]

Materials:

  • Sabouraud Dextrose Agar (SDA) plates

  • Standardized fungal inoculum (C. albicans, ~10^6 CFU/mL)

  • Test compounds (dissolved in DMSO, 100 µg/mL)

  • Positive control (Griseofulvin) and negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized fungal suspension and streaked evenly across the entire surface of an SDA plate to create a lawn culture.

  • Well Creation: A sterile 6 mm cork borer is used to punch uniform wells into the agar.

  • Compound Loading: A 50 µL aliquot of each test compound solution, positive control, and negative control is carefully added to separate wells.

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Data Collection: The diameter of the zone of inhibition (the clear area around each well where no fungal growth is visible) is measured in millimeters (mm).

Agar_Well_Diffusion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fungal Lawn on Agar Plate B Punch Wells with Sterile Cork Borer A->B C Load Compounds & Controls into Wells B->C D Incubate Plate (24-48h at 37°C) C->D E Measure Zone of Inhibition (in mm) D->E Apoptosis_Pathway BTZ BTZ Derivative Stress Cellular Stress BTZ->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome activates Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to Validating the Mechanism of Action for BTZ-Novel, a Potent Benzothiazole-Based Kinase Inhibor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenotype—The Imperative of Mechanistic Validation

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] These molecules derive their therapeutic potential from their ability to interact with a wide array of biological targets, from enzymes like kinases to signaling receptors.[2][3] However, the journey from a promising "hit" in a phenotypic screen to a viable clinical candidate is fraught with challenges, the most critical of which is understanding its mechanism of action (MOA).[4] Elucidating the precise molecular interactions of a novel compound is not merely an academic exercise; it is fundamental to predicting efficacy, understanding potential toxicities, and building a robust structure-activity relationship (SAR) for future optimization.[5][6]

This guide provides a comprehensive, technically-grounded framework for validating the MOA of a hypothetical novel benzothiazole compound, "BTZ-Novel," designed as a selective inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers, making it a well-established therapeutic target.[7][8] We will compare BTZ-Novel against "Comparator-A," a well-characterized, ATP-competitive PI3K inhibitor, and a "Negative Control," a structurally similar but inactive benzothiazole analogue. Our approach is a multi-pillar system, progressing logically from direct target interaction to functional cellular outcomes, ensuring each step provides a self-validating layer of evidence.

Phase 1: Confirming Direct Target Engagement and Binding Affinity

The Rationale: Before investigating functional effects, we must first answer the most fundamental question: Does BTZ-Novel physically interact with its intended target, PI3K, within a biologically relevant context? Answering this question prevents the misattribution of downstream effects that may arise from off-target activity.[9] We employ a two-pronged approach: first, confirming target engagement in a cellular environment, and second, quantifying the binding biophysics in a purified system.

G cluster_0 Phase 1: Target Engagement & Binding A Start: Novel Compound (BTZ-Novel) B Cellular Thermal Shift Assay (CETSA) - Does it bind in the cell? C Surface Plasmon Resonance (SPR) - What are the binding kinetics (ka, kd)? D Isothermal Titration Calorimetry (ITC) - What are the binding thermodynamics (ΔH, ΔS)? E Data Synthesis: Confirm Direct & Specific Binding

Cellular Thermal Shift Assay (CETSA): In-Cellulo Target Engagement

CETSA is a powerful technique that assesses target engagement in living cells or cell lysates.[10] The principle is that a ligand binding to its target protein confers thermal stability. When heated, the unbound protein denatures and aggregates at a lower temperature than the ligand-bound protein.

Experimental Protocol: CETSA

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., PC-3, which has high PI3K pathway activity) to 80% confluency. Treat cells with BTZ-Novel (10 µM), Comparator-A (10 µM), or a vehicle (DMSO) for 2 hours.

  • Cell Lysis: Harvest and lyse the cells to obtain a clarified supernatant containing the proteome.

  • Heat Challenge: Aliquot the lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the samples at high speed (20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble PI3K at each temperature point using Western Blotting. A positive result is a rightward shift in the melting curve for the treated sample compared to the vehicle control.

Biophysical Characterization: Quantifying the Interaction

While CETSA confirms engagement, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, kinetics, and thermodynamics.[11][12]

Surface Plasmon Resonance (SPR): SPR measures binding events in real-time by detecting changes in the refractive index on a sensor chip's surface where the target protein is immobilized.[13][14] This allows for the determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ).[12][15]

Experimental Protocol: SPR Analysis

  • Chip Preparation: Immobilize purified recombinant PI3K protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a dilution series of BTZ-Novel, Comparator-A, and the Negative Control in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions sequentially over the chip surface, from lowest to highest concentration. Each injection cycle consists of an association phase (analyte flowing over) and a dissociation phase (buffer flowing over).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₔ, and Kₗ. A lower Kₗ value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[16][17][18]

Comparative Data: Target Binding Profile
CompoundCETSA (ΔTₘ, °C)SPR (Kₗ, nM)ITC (Kₗ, nM)ITC (ΔH, kcal/mol)
BTZ-Novel +5.21520-12.5
Comparator-A +4.82530-10.8
Negative Control +0.1>10,000No Binding DetectedN/A

Interpretation: The data strongly support that BTZ-Novel directly and specifically engages PI3K. The positive thermal shift in CETSA confirms binding in a cellular context. The low nanomolar Kₗ values from both SPR and ITC demonstrate high-affinity binding, comparable to or exceeding the established comparator. The favorable negative enthalpy (ΔH) suggests that the binding is enthalpically driven. The lack of activity from the Negative Control validates the specificity of the core scaffold's interaction.

Phase 2: Verifying Functional Modulation of the Target

The Rationale: Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event translates into a functional consequence—specifically, the inhibition of PI3K's enzymatic activity.[19] For this, we use in vitro kinase assays.

// Node definitions RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nSurvival", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; BTZ [label="BTZ-Novel", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" P", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" P", color="#5F6368"]; Akt -> mTORC1 [label=" P", color="#5F6368"]; mTORC1 -> Proliferation [color="#5F6368"]; BTZ -> PI3K [label=" Inhibition", color="#EA4335", style=bold, arrowhead=tee]; } . Caption: The PI3K/Akt/mTOR signaling pathway.

In Vitro Kinase Activity Assay

Luminescence-based kinase assays, such as the ADP-Glo™ assay, are robust, high-throughput methods to measure kinase activity.[20] They quantify the amount of ADP produced in a kinase reaction; lower ADP levels correspond to higher kinase inhibition. It is crucial to run these assays at an ATP concentration that approximates the Michaelis-Menten constant (Kₘ) for ATP to accurately compare inhibitor potencies.[21]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme, its lipid substrate (PIP2), and the ATP solution (at Kₘ concentration).

  • Inhibitor Addition: Add a serial dilution of BTZ-Novel, Comparator-A, or Negative Control to the wells. Include a "no inhibitor" control (for 100% activity) and a "no enzyme" control (for 0% activity).

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to produce light. The luminescent signal is proportional to the ADP concentration.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data: Kinase Inhibition Profile
CompoundIC₅₀ (nM)
BTZ-Novel 35
Comparator-A 50
Negative Control >50,000

Interpretation: The low nanomolar IC₅₀ value for BTZ-Novel confirms that its direct binding to PI3K translates into potent enzymatic inhibition. Its potency is superior to that of the established Comparator-A. The lack of activity from the Negative Control reinforces that the observed inhibition is a specific molecular event, not a result of non-specific effects like compound aggregation.

Phase 3: Confirming Cellular Pathway Modulation

The Rationale: An in vitro assay uses purified components. The cellular environment is far more complex. Therefore, the final validation phase must confirm that BTZ-Novel inhibits the PI3K pathway within an intact cell, leading to the expected downstream consequences.[22][23]

Downstream Target Phosphorylation

The canonical downstream effector of PI3K is the kinase Akt. Activated PI3K phosphorylates PIP2 to PIP3, which recruits Akt to the membrane where it is phosphorylated (activated) by PDK1.[8] Therefore, a true PI3K inhibitor should decrease the levels of phosphorylated Akt (p-Akt). We can measure this using Western Blotting.

Experimental Protocol: Western Blot for p-Akt

  • Cell Culture and Treatment: Seed PC-3 cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of BTZ-Novel, Comparator-A, or vehicle for 2 hours.

  • Stimulation: Stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15 minutes to induce a robust p-Akt signal.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against p-Akt (Ser473) and total Akt. The total Akt serves as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the bands. Quantify the band intensities and express the p-Akt signal as a ratio to the total Akt signal.

Comparative Data: Cellular Pathway Inhibition
Compound (at 100 nM)p-Akt / Total Akt Ratio (Fold Change vs. Stimulated Control)
Vehicle (Unstimulated) 0.1
Vehicle (Stimulated) 1.0
BTZ-Novel (Stimulated) 0.2
Comparator-A (Stimulated) 0.4
Negative Control (Stimulated) 0.95

Interpretation: BTZ-Novel potently suppresses the growth factor-induced phosphorylation of Akt in a cellular context, demonstrating clear on-target pathway engagement. It is more effective at this than Comparator-A at the same concentration. The Negative Control has no significant effect, confirming that the pathway inhibition is not due to non-specific cellular toxicity but is a direct consequence of PI3K inhibition.

Overall Comparative Summary and Conclusion

This multi-phase guide provides a rigorous and logical workflow for validating the mechanism of action of a novel compound. By systematically progressing from direct binding to functional and cellular assays, we build a powerful, evidence-based case for a compound's MOA.

ParameterBTZ-NovelComparator-ANegative ControlJustification
Target Engagement (Cellular) Yes YesNoCETSA shows a thermal shift, indicating binding in the cell.
Binding Affinity (Kₗ) 15-20 nM 25-30 nM>10,000 nMSPR/ITC confirms high-affinity, direct interaction with the target.
Functional Inhibition (IC₅₀) 35 nM 50 nM>50,000 nMADP-Glo assay proves that binding leads to potent enzyme inhibition.
Cellular Pathway Inhibition High ModerateNoneWestern Blot shows potent reduction of downstream p-Akt levels.

The collective data provides a compelling and validated profile for BTZ-Novel as a high-affinity, potent, and cell-active inhibitor of the PI3K signaling pathway. This hierarchical approach, where each phase validates the last, is crucial in modern drug discovery. It ensures that decisions to advance a compound are based not on ambiguous phenotypic readouts but on a solid, mechanistically-grounded understanding of its molecular function.

References

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Retrosynthesis Analysis

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2-Chloro-6-methylbenzothiazole
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2-Chloro-6-methylbenzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.